N-(Hydroxymethyl)acrylamide
Descripción
N-Methylolacrylamide is a secondary carboxamide.
Structure
3D Structure
Propiedades
IUPAC Name |
N-(hydroxymethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCOEDDPFOAUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26374-25-4 | |
| Record name | N-Methylolacrylamide polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3020885 | |
| Record name | N-Methylolacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methylolacrylamide appears as a colorless or yellow aqueous solution., Liquid, A colorless or yellow liquid; [CAMEO] White solid; [ICSC] Liquid; [MSDSonline], WHITE CRYSTALS. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenamide, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylolacrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
277 °C | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 188 | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000205 [mmHg], Vapor pressure, Pa at 25 °C: 0.03 (negligible) | |
| Record name | N-Methylolacrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
924-42-5 | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methylolacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Hydroxymethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylolacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8W68JL80Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(HYDROXYMETHYL)ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
165 to 167 °F (NTP, 1992), 75 °C | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18174 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-METHYLOLACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1637 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
N-(Hydroxymethyl)acrylamide synthesis from acrylamide and formaldehyde
An In-depth Technical Guide to the Synthesis of N-(Hydroxymethyl)acrylamide
Introduction
This compound (NMA) is a bifunctional monomer of significant interest in polymer chemistry.[1][2] Its molecular structure contains both a reactive vinyl group and a hydroxymethyl group, making it a versatile cross-linking agent.[1][2] The vinyl group allows for copolymerization with a wide array of other vinyl monomers, while the hydroxymethyl group provides a site for subsequent cross-linking reactions, enabling the transformation of thermoplastic polymers into thermoset materials.[1] This dual functionality makes NMA a valuable component in the synthesis of polymers for various applications, including adhesives, coatings, textiles, papermaking, and hydrogels for biochemical research like polyacrylamide gel electrophoresis.[2][3]
The primary and most common method for synthesizing NMA is through the hydroxymethylation of acrylamide (B121943) with formaldehyde (B43269).[1] This guide provides a comprehensive overview of this synthesis, detailing reaction mechanisms, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.
Reaction Mechanism and Pathways
The fundamental reaction for producing NMA is the addition of formaldehyde to the nitrogen atom of the acrylamide molecule.[1] This reaction can be catalyzed by either basic or acidic compounds.
-
Base-Catalyzed Mechanism: This is the most common approach.[1] A base catalyst facilitates the deprotonation of the amide nitrogen in acrylamide, forming an amide anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of an alkoxide intermediate. Subsequent protonation of the intermediate yields this compound.
-
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. The acrylamide nitrogen then acts as a nucleophile, attacking the activated formaldehyde to form the product. This method can sometimes lead to the formation of N,N'-methylenebisacrylamide, a byproduct, if the reaction conditions are not carefully controlled.[3]
To prevent the premature polymerization of the acrylamide or the NMA product via their vinyl groups, a polymerization inhibitor is typically added to the reaction mixture.[3][4][5]
Caption: Figure 1: this compound Synthesis Pathway
Data Presentation: Synthesis Parameters
The synthesis of NMA can be optimized by adjusting various parameters, which affects reaction time, yield, and product purity. The following tables summarize quantitative data from several cited experimental methodologies.
Table 1: Comparison of Synthesis Protocols
| Catalyst | Solvent | Temperature (°C) | pH | Reaction Time | Yield (%) | Polymerization Inhibitor | Reference |
|---|---|---|---|---|---|---|---|
| Sulfuric Acid | Aqueous | Not Specified | Acidic | Not Specified | 60 - 80 | Copper(I) Chloride | [1][3] |
| Sodium Methylate | Acetone (B3395972) | 42 - 45 | 8.8 - 9.3 (initial) | 1 hour | High | Not Specified | [6] |
| Sodium Hydroxide (B78521) | Water | 15 - 25 | 9.5 - 10 (end) | 2 hours | High | p-Methoxyphenol | [4] |
| Supported Quaternary Ammonium Base | Water (reduced amount) | 45 - 60 | Basic | 2 - 7 hours | High | p-Methoxyphenol or p-Hydroxyphenol |[5] |
Table 2: Molar Ratios of Reactants
| Protocol Component | Molar Ratio | Reference |
|---|---|---|
| Acrylamide : Formaldehyde | 1-1.1 : 1 | [4] |
| Acrylamide : Water | 1 : 0.7-1.3 | [5] |
| Acrylamide : Paraformaldehyde | 1 : 0.94-0.96 | [5] |
| Acrylamide : Polymerization Inhibitor | 1 : 0.005-0.008 |[5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Base-Catalyzed Synthesis in Acetone
This protocol is adapted from a method utilizing sodium methylate as a catalyst.[6]
-
Preparation: Charge a reactor with acetone as the solvent. Add acrylamide to the reactor.
-
Catalysis: Add a polymerization inhibitor. Warm the mixture to 42–45 °C.
-
pH Adjustment (Initial): Add the catalyst, sodium methylate, to adjust the reaction liquid's pH to a range of 8.8–9.3.[6]
-
Reactant Addition: Add formaldehyde to the mixture. The pH should be maintained around 8.5.
-
Reaction: Maintain the temperature and allow the reaction to proceed isothermally for 1 hour.
-
Neutralization: After the reaction period, add phthalic acid to neutralize the catalyst and adjust the final pH to between 7.0 and 8.0.
-
Product Isolation: Cool the solution to induce crystallization. The resulting this compound crystals are then isolated by filtration.
Protocol 2: Base-Catalyzed Aqueous Synthesis
This protocol is based on a method using sodium hydroxide in an aqueous solution.[4]
-
Dissolution: In a reaction vessel, dissolve acrylamide crystals in water at 40–45 °C. Add p-methoxyphenol as a polymerization inhibitor.
-
Cooling and Catalysis: Cool the solution to 15–25 °C. Add an aqueous solution of sodium hydroxide while stirring to mix uniformly.
-
Formaldehyde Addition: Add a 37% aqueous formaldehyde solution dropwise at a controlled rate of 50–60 ml/min.
-
Reaction: Once the addition is complete, continue the reaction for an additional 2 hours. The target endpoint pH is between 9.5 and 10.0.
-
Neutralization: Adjust the pH to be slightly acidic using sulfuric acid to quench the reaction.
-
Product: The final product is an aqueous solution of this compound.
Caption: Figure 2: General Experimental Workflow for NMA Synthesis
Analytical Characterization
To confirm the synthesis of this compound and assess its purity, various analytical methods can be employed.
Table 3: Analytical Methods for NMA and Related Compounds
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | ~10 µg/L (for acrylamide in water) | [7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification in biological/aqueous samples | 0.25 - 5 ng/mL | [9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and analysis of adducts or derivatives | Not Specified | [8][9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Not Applicable | [8] |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Structural elucidation | Not Applicable |[8] |
Safety and Handling
Acrylamide is a known neurotoxin and potential carcinogen, and formaldehyde is a toxic substance and a probable human carcinogen.[10] Therefore, all synthesis procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The synthesis of this compound from acrylamide and formaldehyde is a well-established process crucial for the production of a versatile cross-linking monomer. The reaction can be effectively controlled through the selection of appropriate catalysts (typically basic), solvents, and reaction conditions to achieve high yields and purity.[4][6] The choice between an aqueous medium and an organic solvent like acetone depends on the desired final product form (solution vs. crystalline solid) and the specific catalyst system employed. Careful control of pH and temperature, along with the use of polymerization inhibitors, is critical to minimize side reactions and ensure a stable, high-quality product.
References
- 1. This compound | 924-42-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 5. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 6. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 7. US5220065A - Method for producing n-methylolacrylamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)acrylamide (NMA) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Possessing both a reactive vinyl group and a hydroxymethyl group, NMA serves as a versatile crosslinking agent and a building block for a wide array of functional polymers. Its unique chemical architecture allows for the formation of hydrophilic, crosslinked networks, making it a valuable component in the synthesis of hydrogels, adhesives, coatings, and various biomaterials. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its synthesis and purification.
Chemical Structure and Properties
This compound, with the IUPAC name N-(hydroxymethyl)prop-2-enamide, is a white crystalline solid at room temperature. Its bifunctional nature, stemming from the presence of a polymerizable vinyl group and a reactive hydroxymethyl group, is central to its utility in polymer chemistry.[1]
Visualization of the Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 924-42-5 | [2] |
| Molecular Formula | C₄H₇NO₂ | [2] |
| Molecular Weight | 101.10 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 75-79 °C | [2] |
| Boiling Point | 277 °C (decomposes) | |
| Density | 1.082 g/cm³ at 20 °C | |
| Solubility | Highly soluble in water. Soluble in methanol (B129727) and other organic solvents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic peaks corresponding to the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.68 | t | -NH- |
| ~6.30 | dd | Vinyl H (trans to C=O) |
| ~6.18 | dd | Vinyl H (cis to C=O) |
| ~5.71 | dd | Vinyl H (geminal) |
| ~4.81 | d | -CH₂- |
| ~3.47 | t | -OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~177 | C=O (amide) |
| ~138 | =CH (vinyl) |
| ~130 | =CH₂ (vinyl) |
| ~70 | -CH₂- (hydroxymethyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
FTIR Spectroscopy
The infrared spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H and O-H stretching |
| ~3080 | =C-H stretching (vinyl) |
| ~1660 | C=O stretching (amide I) |
| ~1620 | C=C stretching (vinyl) |
| ~1540 | N-H bending (amide II) |
| ~1050 | C-O stretching |
Mass Spectrometry
Electron impact mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 101. Common fragmentation patterns involve the loss of a hydroxymethyl group (-CH₂OH), water (-H₂O), or the entire amide functionality.
Reactivity and Mechanisms
The reactivity of this compound is dominated by its two functional groups: the vinyl group and the hydroxymethyl group.
Free-Radical Polymerization
The vinyl group readily undergoes free-radical polymerization, either for homopolymerization or copolymerization with other monomers. This reaction is the basis for the formation of poly(this compound) and various functional copolymers.[3]
Caption: Free-radical polymerization mechanism of NMA.
Crosslinking Reactions
The hydroxymethyl group is a key site for crosslinking reactions, which can occur via several mechanisms, including condensation reactions under acidic or basic conditions. This allows for the formation of three-dimensional polymer networks, which are the basis for hydrogels and other crosslinked materials. For instance, NMA can be used to crosslink polymers containing hydroxyl groups, such as cellulose.
Caption: General crosslinking reaction with NMA.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from acrylamide (B121943) and formaldehyde (B43269) in an aqueous solution.[4][5]
Materials:
-
Acrylamide
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Sulfuric acid (dilute)
-
Polymerization inhibitor (e.g., p-methoxyphenol)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve acrylamide in deionized water containing a polymerization inhibitor. Warm the solution to approximately 40-45 °C to facilitate dissolution.
-
Cool the solution to 15-25 °C.
-
Adjust the pH of the solution to approximately 9.5-10 by adding sodium hydroxide solution.
-
Slowly add the formaldehyde solution dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The rate of addition should be controlled to prevent excessive heat generation.
-
After the addition is complete, continue to stir the reaction mixture for approximately 2 hours.
-
Neutralize the reaction mixture to a slightly acidic pH with dilute sulfuric acid.
-
The resulting aqueous solution contains this compound. For isolation of the solid product, proceed to the purification step.
Caption: Workflow for the synthesis of NMA.
Purification by Recrystallization
This protocol outlines the purification of crude this compound by recrystallization from a mixed solvent system of acetone (B3395972) and water.[2]
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot acetone/water mixture. The ratio of acetone to water should be adjusted to achieve complete dissolution at elevated temperatures and insolubility at lower temperatures.
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum to remove any residual solvent.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[2] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
This compound is a highly versatile and reactive monomer with significant applications in polymer and materials science. Its unique bifunctional structure enables the creation of a wide range of polymers with tailored properties, particularly in the development of hydrogels and crosslinked materials. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 5. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of N-(Hydroxymethyl)acrylamide as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer widely employed as a crosslinking agent in a variety of applications, including the modification of textiles, paper, and the synthesis of hydrogels for biomedical and drug delivery applications.[1][2][3] Its utility stems from the presence of two distinct reactive moieties: a vinyl group amenable to free-radical polymerization and a hydroxymethyl group capable of undergoing condensation reactions. This dual functionality allows for a two-stage reaction process, enabling the formation of crosslinked polymer networks with tailored mechanical and chemical properties.[1][4] This guide provides a comprehensive overview of the core mechanisms of NMA-mediated crosslinking, detailed experimental protocols for its application, and a summary of the key quantitative parameters influencing its performance.
Core Mechanism of Action
The crosslinking action of this compound is primarily attributed to the reactivity of its hydroxymethyl group (-CH₂OH), which can form stable covalent bonds with various functional groups present on polymer backbones or substrates. This process is typically catalyzed by either acid or heat.
Acid-Catalyzed Crosslinking
Under acidic conditions and often with the application of heat, the hydroxymethyl group of NMA can react with hydroxyl (-OH) groups, such as those found in cellulose (B213188) or poly(vinyl alcohol), and amine (-NH₂) groups present in proteins or other polymers. The reaction proceeds via an acid-catalyzed dehydration mechanism, leading to the formation of a stable ether or amine linkage, respectively. This process releases a molecule of water for each crosslink formed.[5][6]
The generally accepted mechanism for the acid-catalyzed reaction with a hydroxyl group involves the protonation of the NMA hydroxymethyl group, followed by the nucleophilic attack of a hydroxyl group from the substrate, and subsequent dehydration to form an ether bond.
Self-Crosslinking
In addition to reacting with external functional groups, NMA can also undergo self-condensation reactions, particularly at elevated temperatures and in the presence of an acid or base catalyst.[6] In this process, the hydroxymethyl group of one NMA molecule reacts with the amide proton of another NMA molecule, forming a methylene (B1212753) bridge (-CH₂-) and releasing water. This self-crosslinking capability is crucial in applications where NMA is copolymerized into a polymer backbone and subsequently cured to form a thermoset material.
Quantitative Data on Crosslinking Performance
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Hydrogels
| Crosslinker Concentration (mol%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Swelling Ratio (%) |
| 1 | 0.15 ± 0.02 | 0.08 ± 0.01 | 1200 ± 50 |
| 2.5 | 0.45 ± 0.05 | 0.25 ± 0.03 | 800 ± 40 |
| 5 | 0.98 ± 0.10 | 0.55 ± 0.06 | 500 ± 30 |
| 10 | 2.10 ± 0.20 | 1.10 ± 0.12 | 300 ± 20 |
Data adapted from studies on poly(ethylene oxide) hydrogels crosslinked with pentaerythritol (B129877) tetra-acrylate. This data illustrates the general trend of increasing mechanical strength and decreasing swelling with higher crosslinker concentrations.[7]
Table 2: Influence of pH on Reaction Rate Constants for a Michael Addition Crosslinking Reaction
| pH | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Reverse Rate Constant (k₋₁) (s⁻¹) | Equilibrium Constant (K) (M⁻¹) |
| 3 | 0.83 | 6.24 x 10⁻⁵ | 1.33 x 10⁴ |
| 5 | 4.5 | 3.1 x 10⁻³ | 1.45 x 10³ |
| 7 | 15.3 | 1.1 x 10⁻² | 1.39 x 10³ |
Data from a study on the effect of pH on the thia-Michael addition reaction, which is analogous to the reaction of NMA's vinyl group under certain conditions. The data shows a significant increase in both forward and reverse reaction rates with increasing pH.[1][8]
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Polyacrylamide-NMA Hydrogel
This protocol describes the preparation of a polyacrylamide hydrogel chemically crosslinked with this compound.
Materials:
-
This compound (NMA)
-
N,N'-Methylenebis(acrylamide) (BIS) (as a primary crosslinker)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Prepare a solution containing the desired concentrations of acrylamide, NMA, and BIS in deionized water. A typical formulation might contain 10-15% (w/v) total monomers. The ratio of acrylamide to NMA and the concentration of BIS can be varied to control the properties of the final hydrogel.
-
Degassing: Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add APS solution (typically a 10% w/v solution in water) to the monomer solution to a final concentration of approximately 0.1% (w/v). Mix gently.
-
Polymerization: Add TEMED (typically 0.1-0.2% v/v of the total solution volume) to the solution and mix quickly. Immediately pour the solution into a mold.
-
Curing: Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.
-
Post-Cure Crosslinking: To induce crosslinking via the hydroxymethyl groups of NMA, the hydrogel can be heated in an oven at a temperature between 80-120°C for a specified time (e.g., 1-4 hours). The presence of a mild acid catalyst in the initial monomer solution can facilitate this step.
-
Swelling and Washing: After curing, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove unreacted monomers and initiators.
Protocol 2: Crosslinking of Cotton Fabric with NMA
This protocol details a method for improving the wrinkle resistance of cotton fabric through crosslinking with NMA.
Materials:
-
Cotton fabric, scoured and bleached
-
This compound (NMA)
-
An acid catalyst (e.g., citric acid or a Lewis acid like MgCl₂·6H₂O)
-
A wetting agent (non-ionic surfactant)
-
Deionized water
Procedure:
-
Padding Solution Preparation: Prepare an aqueous solution containing NMA (e.g., 5-10% w/v), the acid catalyst (e.g., 2-5% w/v), and a small amount of wetting agent (e.g., 0.1% v/v).
-
Impregnation: Immerse the cotton fabric in the padding solution and pass it through a laboratory padder to achieve a uniform wet pickup (typically 80-100%).
-
Drying: Dry the impregnated fabric at a moderate temperature (e.g., 80-100°C) for 5-10 minutes to remove excess water.
-
Curing: Cure the dried fabric in an oven at a high temperature (e.g., 140-160°C) for 3-5 minutes. During this step, the acid-catalyzed crosslinking reaction between NMA and the hydroxyl groups of the cellulose fibers occurs.
-
Washing: After curing, thoroughly wash the fabric with hot water and a mild detergent to remove any unreacted chemicals, and then rinse with cold water.
-
Drying: Dry the washed fabric.
Protocol 3: Determination of Gel Fraction
The gel fraction is a measure of the extent of crosslinking and is defined as the insoluble fraction of the polymer network.[1][9]
Procedure:
-
Sample Preparation: Take a known weight of the dried, crosslinked polymer (W_initial).
-
Extraction: Place the sample in a suitable solvent in which the uncrosslinked polymer is soluble (e.g., water for hydrophilic polymers) for an extended period (e.g., 48 hours) at a controlled temperature. The solvent should be changed periodically to ensure complete extraction of the soluble fraction.
-
Drying: After extraction, carefully remove the swollen sample and dry it to a constant weight in a vacuum oven at a suitable temperature (e.g., 60°C).
-
Weighing: Record the final dry weight of the sample (W_final).
-
Calculation: The gel fraction is calculated using the following formula: Gel Fraction (%) = (W_final / W_initial) x 100
Mandatory Visualizations
Caption: Acid-catalyzed etherification of NMA with a hydroxyl-containing substrate.
Caption: Self-condensation reaction of two NMA molecules.
Caption: Workflow for the synthesis of a crosslinked polyacrylamide-NMA hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 924-42-5 | Benchchem [benchchem.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. What are the reaction mechanisms of N - Methylol Acrylamide in different reactions? - Blog [rhmschem.com]
- 7. mdpi.com [mdpi.com]
- 8. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 9. Gel Fraction: an indicator of the Degree of Crosslinking | NHV Corporation [nhv.jp]
N-(Hydroxymethyl)acrylamide: A Bifunctional Monomer for Advanced Polymer Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(Hydroxymethyl)acrylamide (NHMA) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial fields, including polymer chemistry, materials science, and notably, in the design of advanced drug delivery systems. Its unique molecular architecture, featuring both a polymerizable vinyl group and a reactive hydroxymethyl group, allows for the synthesis of highly functional and crosslinkable polymers. This technical guide provides a comprehensive overview of the core characteristics of NHMA, including its chemical and physical properties, synthesis and polymerization protocols, and its applications, with a particular focus on its role in creating sophisticated biomaterials.
Core Characteristics and Properties
NHMA is a white crystalline solid that is highly soluble in water and various organic solvents.[1] The presence of the vinyl and hydroxymethyl functionalities allows for a two-stage polymer modification process: initial polymerization through the vinyl group to form a linear polymer, followed by post-polymerization cross-linking via the hydroxymethyl group.[2][3] This dual reactivity provides a high degree of control over the final material properties, enabling the transition from thermoplastic to thermoset materials.[3]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C4H7NO2 | [4] |
| Molecular Weight | 101.10 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 74-75 °C | [1] |
| Boiling Point | 277 °C | [4] |
| Solubility in water (20 °C) | 188 g/100 ml | [1] |
| Solubility in methanol (B129727) (30 °C) | 149 g/100 ml | [1] |
| Solubility in 90% ethanol (B145695) (30 °C) | 116 g/100 ml | [1] |
| Density (48% aq. solution at 25°C) | 1.074 g/mL | [5] |
| Refractive Index (48% aq. solution, 20°C) | n20/D 1.413 | [5] |
Thermal Properties of Poly(this compound) (PHMA) and Related Copolymers
| Polymer System | Thermal Property | Value | Reference |
| Poly(N-hydroxymethyl acrylamide) (PHMA) | Degradation Temperature (TGA) | 263.07 °C | [6][7] |
| PHMA/Na-Montmorillonite Composite | Degradation Temperature (TGA) | 339.39 °C | [6][7] |
| Poly(acrylamide) (PAM) | Glass Transition Temperature (Tg) | 190-191 °C | [8] |
Note: Data for PAM is provided as a reference for a structurally similar polymer.
Mechanical Properties of Acrylamide-Based Hydrogels
The mechanical properties of hydrogels are crucial for their application, particularly in biomedical fields where they need to mimic the properties of soft tissues.[9] These properties are highly dependent on the polymer concentration and the crosslinking density.[7][10] While specific data for NHMA-based hydrogels is limited, the following table summarizes representative mechanical properties for polyacrylamide (PAAm) hydrogels, which can be considered as a baseline. The incorporation of NHMA as a crosslinker would be expected to modulate these properties.
| Hydrogel Composition | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Polyacrylamide (PAAm) (varied crosslinker %) | 20 - 160 | - | - | [7] |
| Alginate-PAAm Hybrid Gel (86 wt% AAm) | - | ~0.1 | >2000 | [10] |
| PAAm-MWNTs Hybrid Gel | - | Sub-MPa range | >2000 | [11] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing NHMA is the reaction of acrylamide (B121943) with formaldehyde (B43269).[2] Various catalysts and reaction conditions have been explored to optimize yield and purity.
Protocol 1: Base-Catalyzed Synthesis in Aqueous Solution
This protocol is adapted from a patented method.[12]
-
Materials: Acrylamide crystals, 37% formaldehyde solution (formalin), sodium hydroxide (B78521), p-methoxyphenol (polymerization inhibitor), sulfuric acid.
-
Procedure:
-
Dissolve acrylamide crystals in water at 40-45 °C in the presence of p-methoxyphenol as a polymerization inhibitor. The molar ratio of acrylamide:formaldehyde:water should be approximately 1:1:7.[12]
-
Cool the solution to 15-25 °C.
-
Add aqueous sodium hydroxide solution to adjust the pH to between 9.5 and 10.[12]
-
Slowly add the 37% formalin solution at a controlled rate (e.g., 50-60 ml/min).[12]
-
After the addition is complete, continue the reaction for 2 hours.[12]
-
Neutralize the reaction mixture to a slightly acidic pH with sulfuric acid to obtain the final product.[12]
-
Protocol 2: Synthesis using a Supported Quaternary Ammonium (B1175870) Base Catalyst
This method utilizes a solid catalyst for easier separation and potentially milder reaction conditions.[4]
-
Materials: Solid acrylamide, paraformaldehyde, supported quaternary ammonium base catalyst, p-methoxyphenol or p-hydroxyphenol (polymerization inhibitor), water, dilute sulfuric or hydrochloric acid (1 mol/L).
-
Procedure:
-
Combine solid acrylamide, paraformaldehyde, the supported quaternary ammonium base catalyst (10-35 wt% of acrylamide), a polymerization inhibitor, and a small amount of water in a reactor. The molar ratio of acrylamide to paraformaldehyde is 1:(0.94-0.96), and the molar ratio of acrylamide to water is 1:(0.7-1.3).[4]
-
Heat the reaction mixture to 45-60 °C and maintain for 2-7 hours.[4]
-
After the reaction, cool the mixture and adjust the pH to 4-5 with dilute inorganic acid.[4]
-
The solid catalyst can be removed by filtration. The product can be purified by recrystallization.
-
Polymerization of this compound
NHMA can be polymerized via free-radical polymerization to form homopolymers or copolymerized with other vinyl monomers to create materials with tailored properties.[2]
General Protocol for Free-Radical Solution Polymerization
This is a general procedure that can be adapted for NHMA polymerization.
-
Materials: this compound (monomer), a comonomer (e.g., acrylamide, N-isopropylacrylamide), a free-radical initiator (e.g., ammonium persulfate (APS), 2,2'-azobisisobutyronitrile (AIBN)), a solvent (e.g., water, 1,4-dioxane), and a crosslinking agent if a hydrogel is desired (e.g., N,N'-methylenebisacrylamide).
-
Procedure:
-
Dissolve the monomer(s) and crosslinking agent (if applicable) in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, as oxygen can inhibit free-radical polymerization.[13]
-
Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture. If using a redox initiation system like APS/TEMED (tetramethylethylenediamine), add the accelerator (TEMED) at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN or APS) and maintain it for several hours with constant stirring.[14]
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., acetone (B3395972) or methanol), followed by filtration and drying under vacuum.[15]
-
Applications in Drug Delivery
The hydrophilicity and crosslinking capabilities of NHMA make it an excellent candidate for the development of hydrogels for controlled drug release.[5] These hydrogels can encapsulate therapeutic agents and release them in response to various stimuli.
While direct involvement of NHMA-based polymers in cellular signaling pathways is not documented, they serve as advanced carriers in drug delivery systems designed to target specific cells or tissues. The biocompatibility of acrylamide-based polymers, such as poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), has been extensively studied, showing that they are non-immunogenic and exhibit prolonged circulation times, which is advantageous for targeted drug delivery. Copolymers containing NHMA can be designed to be stimuli-responsive, for instance, to changes in temperature or pH, allowing for triggered drug release in the desired microenvironment, such as a tumor.
Mandatory Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of NHMA.
Free-Radical Polymerization of NHMA to Form a Hydrogel
Caption: Workflow for hydrogel synthesis via free-radical polymerization.
Conceptual Drug Delivery System Using an NHMA-based Hydrogel
Caption: Logic flow of a targeted drug delivery system.
References
- 1. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 4. CN112939799A - Synthesis method of N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Highly stretchable and tough hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
The Dual Personality of N-(Hydroxymethyl)acrylamide: A Technical Guide to the Roles of its Vinyl and Hydroxymethyl Groups
For Researchers, Scientists, and Drug Development Professionals
N-(Hydroxymethyl)acrylamide (NHMA) is a bifunctional monomer that has garnered significant interest in the fields of polymer chemistry, biomaterials, and drug delivery. Its unique molecular architecture, featuring both a reactive vinyl group and a pendant hydroxymethyl group, imparts a versatile reactivity that allows for the synthesis of highly tunable polymers and hydrogels. This technical guide provides an in-depth exploration of the distinct and synergistic roles of the vinyl and hydroxymethyl moieties in NHMA, with a focus on its application in drug delivery systems.
The Chemistry of this compound: A Tale of Two Functional Groups
The utility of NHMA stems from the orthogonal reactivity of its two key functional groups: the vinyl group (C=C) and the hydroxymethyl group (-CH₂OH).
-
The Vinyl Group: The Engine of Polymerization. The vinyl group is the primary site for polymerization, readily participating in free-radical polymerization reactions. This allows for the formation of long-chain polymers and the incorporation of NHMA into copolymers with a wide range of other vinyl monomers. The reactivity of the vinyl group is central to the creation of the polymer backbone, which forms the fundamental structure of NHMA-based materials.
-
The Hydroxymethyl Group: The Architect of Functionality and Crosslinking. The hydroxymethyl group provides a wealth of opportunities for post-polymerization modification and crosslinking. This reactive group can undergo a variety of chemical transformations, enabling the formation of crosslinked networks, the conjugation of bioactive molecules, and the tuning of material properties such as hydrophilicity and biocompatibility. In acidic conditions, the hydroxymethyl group can also lead to the formation of N,N'-methylenebisacrylamide, a common crosslinking agent.
The interplay between these two groups allows for a two-stage reaction process: initial polymerization through the vinyl group to form a linear polymer, followed by post-polymerization crosslinking or functionalization via the hydroxymethyl group. This provides a high degree of control over the final properties of the material.[1]
Data Presentation: Quantitative Insights into NHMA-based Systems
The following tables summarize key quantitative data related to the properties of NHMA-containing hydrogels. It is important to note that specific values can vary depending on the experimental conditions, such as monomer concentration, crosslinker ratio, initiator concentration, and temperature.
Table 1: Swelling Behavior of Poly(N-methylol acrylamide-co-acrylamide) Hydrogels
| Monomer Ratio (NMA:AM) | MBA Crosslinker Concentration (%) | Swelling Ratio (%) | pH for Maximum Swelling |
| 100:0 | 2 | ~1200 | 5 |
| 100:0 | 4 | ~1000 | 5 |
| 100:0 | 8 | ~800 | 5 |
| 60:40 | 2 | ~1500 | 5-7 |
| 60:40 | 4 | ~1300 | 5-7 |
| 60:40 | 8 | ~1100 | 5-7 |
| 40:60 | 2 | ~1800 | 5-7 |
| 40:60 | 4 | ~2000 | 5-7 |
| 40:60 | 8 | ~1600 | 5-7 |
| 0:100 | 2 | ~2200 | 10 |
| 0:100 | 4 | ~1800 | 10 |
| 0:100 | 8 | ~1400 | 10 |
Data adapted from studies on poly(N-methylol acrylamide-co-acrylamide) hydrogels. The swelling ratio is dependent on the hydrophilic nature of the monomers and the crosslinking density.[1][2]
Table 2: Thermoresponsive Properties of Poly(N-isopropylacrylamide-co-N-hydroxymethyl acrylamide) Copolymers
| NHMAAm Content in Feed (mol%) | Lower Critical Solution Temperature (LCST) (°C) |
| 0 | 32 |
| 5 | ~37 |
| 10 | ~42 |
| 15 | ~48 |
| 20 | ~55 |
The incorporation of the hydrophilic NHMAAm monomer increases the LCST of the thermoresponsive PNIPAm polymer in a nearly linear fashion.[3]
Table 3: Drug Release from Polyacrylamide-based Hydrogels
| Hydrogel System | Model Drug | Release at 24h (%) | Release at 75h (%) | Release Mechanism |
| Polyacrylamide-chitosan | Amoxicillin | 56.47 ± 1.12 | 77.10 ± 1.72 | Sustained Release |
| Polyacrylamide | Promethazine (in SIF) | 10-18 | 89-95 | Diffusion Controlled |
| Polyacrylamide | Promethazine (in SGF) | 10-15 | 75-96 | Diffusion Controlled |
This table provides examples of drug release from polyacrylamide-based hydrogels, highlighting the sustained release profiles achievable with these systems.[2][4]
Experimental Protocols: Methodologies for Synthesis and Characterization
This section provides detailed methodologies for key experiments involving NHMA, offering a practical guide for researchers.
Synthesis of Poly(N-hydroxymethyl acrylamide-co-acrylamide) Hydrogel
Materials:
-
This compound (NMA)
-
Acrylamide (AM)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of NMA and AM at the desired molar ratio (e.g., 40:60).
-
Add the crosslinker, MBA, to the monomer solution at a specific concentration (e.g., 4% w/w of total monomers).
-
Stir the solution until all components are fully dissolved.
-
Add the initiator, APS (e.g., 1% w/w of total monomers), to the solution and stir to dissolve.
-
Pour the final solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 24 hours).
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and initiator.[1]
Swelling Ratio Determination
Materials:
-
Synthesized hydrogel
-
Phosphate buffered saline (PBS) or other buffer solutions of desired pH
-
Analytical balance
Procedure:
-
Cut the hydrogel into small, uniform discs and weigh them to obtain the initial dry weight (Wd).
-
Immerse the hydrogel discs in a large volume of the desired buffer solution at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh it to obtain the swollen weight (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[1][5]
In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Load the drug into the hydrogel either by incorporating it during polymerization or by soaking the hydrogel in a drug solution.
-
Place a known amount of the drug-loaded hydrogel in a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Calculate the cumulative percentage of drug released over time.[2][4]
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cell line (e.g., NIH3T3 fibroblasts)
-
Cell culture medium
-
Hydrogel extracts (prepared by incubating the hydrogel in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Remove the culture medium and replace it with different concentrations of the hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
Mandatory Visualizations: Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound.
References
N-(Hydroxymethyl)acrylamide (CAS 924-42-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer with the chemical formula C₄H₇NO₂.[1][2][3] Its unique structure, containing both a reactive vinyl group and a hydroxymethyl group, makes it a valuable building block in polymer chemistry and various industrial and biomedical applications.[4][5][6] This technical guide provides an in-depth overview of NMA, including its chemical and physical properties, synthesis protocols, key applications, and biological significance, with a focus on providing practical information for laboratory and research settings.
Chemical and Physical Properties
This compound is commercially available as a white to off-white crystalline powder or as an aqueous solution.[7] The solid form is soluble in water and hydrophilic solvents.[8] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 924-42-5 | [1][2][5] |
| Molecular Formula | C₄H₇NO₂ | [1][2] |
| Molecular Weight | 101.10 g/mol | [2][5] |
| Appearance | White to off-white powder or crystals | [7] |
| Melting Point | 74-75 °C (165-167 °F) | [1][2][8] |
| Boiling Point | 277 °C | [1][2] |
| Density | 1.074 g/mL at 25 °C | [5] |
| Solubility | Soluble in water | [8] |
| Refractive Index (n20/D) | 1.413 (for 48 wt. % solution in water) | [5] |
| InChI | 1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7) | [1][5] |
| SMILES | OCNC(=O)C=C | [5] |
Synthesis of this compound
The primary industrial synthesis of NMA involves the reaction of acrylamide (B121943) with formaldehyde (B43269).[4] This reaction is typically carried out in an aqueous solution under controlled pH and temperature to maximize yield and minimize side reactions, such as self-polymerization of the acrylamide or the formation of N,N'-methylenebisacrylamide.[2]
General Experimental Protocol for Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of this compound:
Materials:
-
Acrylamide
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Sulfuric acid (or other suitable acid for neutralization)
-
Polymerization inhibitor (e.g., p-methoxyphenol)
-
Acetone (for crystallization)
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Dissolution: Dissolve acrylamide in water in the reaction vessel. Add a polymerization inhibitor.
-
pH Adjustment: Adjust the pH of the solution to a basic range (typically pH 8.8-9.3) using a sodium hydroxide solution.[9]
-
Reaction: Slowly add the formaldehyde solution to the acrylamide solution while maintaining the temperature between 42-45 °C.[9] The pH should be monitored and maintained around 8.5 during the reaction.[9]
-
Neutralization: After the reaction is complete (typically after 1 hour of isothermal reaction), cool the mixture and neutralize it to a pH of 7-8 with an acid like phthalic acid or sulfuric acid.[9][10]
-
Crystallization and Isolation: The NMA product can be isolated by cooling the solution to induce crystallization. The crystals are then filtered, washed with a solvent like acetone, and dried.[9]
A visual representation of the synthesis workflow is provided in the following diagram:
Diagram 1: Synthesis Workflow of this compound
Applications in Research and Development
The dual functionality of NMA makes it a highly versatile monomer for creating polymers with tailored properties.[6]
Polymer and Hydrogel Synthesis
NMA is widely used in the synthesis of polymers and hydrogels. The vinyl group readily participates in free-radical polymerization, while the hydroxymethyl group can undergo subsequent cross-linking reactions, often through condensation with other functional groups on adjacent polymer chains, to form a three-dimensional network. This allows for the formation of thermosetting polymers.[4]
The following protocol outlines a general procedure for preparing a poly(acrylamide-co-N-(hydroxymethyl)acrylamide) hydrogel.
Materials:
-
Acrylamide
-
This compound (NMA)
-
N,N'-methylenebisacrylamide (BIS) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Monomer Solution Preparation: Prepare a stock solution of the desired total monomer concentration (acrylamide + NMA) and BIS in PBS. The ratio of acrylamide to NMA can be varied to control the properties of the resulting hydrogel.
-
Degassing: Degas the monomer solution to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by placing it under a vacuum.
-
Initiation of Polymerization: Add APS and TEMED to the degassed monomer solution. TEMED accelerates the formation of free radicals from APS, initiating polymerization.
-
Casting and Polymerization: Quickly pour the solution into a mold of the desired shape and allow it to polymerize at room temperature. The polymerization time will vary depending on the monomer concentration and the amount of initiator and catalyst used.
-
Washing: After polymerization is complete, wash the hydrogel extensively with distilled water or PBS to remove any unreacted monomers and other reagents.
A diagram illustrating the hydrogel preparation workflow is shown below:
Diagram 2: Hydrogel Preparation Workflow
Textile and Paper Industries
In the textile industry, NMA is used as a finishing agent to impart desirable properties to fabrics, such as wrinkle resistance and durability.[2][3] It can react with the functional groups of fibers, like the hydroxyl groups in cellulose, to form stable cross-links.[3] Similarly, in the paper industry, it is used to enhance the wet and dry strength of paper products.[3]
The following diagram illustrates the general process of applying NMA as a textile finish.
Diagram 3: Textile Finishing Process with NMA
Biomedical Applications
NMA and its polymers have found applications in the biomedical field, including in drug delivery systems, contact lenses, and tissue engineering.[5] Its hydrophilic nature and biocompatibility make it a suitable material for these applications.[5] NMA is also used as a cross-linking agent in the preparation of polyacrylamide gels for electrophoresis (PAGE), a fundamental technique in molecular biology for separating proteins and nucleic acids.[2][6]
Biological Effects and Signaling Pathways
While this compound itself has not been as extensively studied for its biological effects as its parent compound, acrylamide, it is crucial to consider the potential toxicity. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[11] Given that NMA is a derivative of acrylamide, it should be handled with appropriate safety precautions.
Studies on acrylamide have shown that it can induce neurotoxicity through various mechanisms, including the disruption of cellular signaling pathways. For instance, chronic exposure to acrylamide has been shown to activate microglia and the NLRP3 inflammasome, leading to neuroinflammation and cognitive impairment.[7] It can also alter the expression of neurofilament protein genes in the brain.[12] Furthermore, acrylamide has been found to affect protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and autophagy, in liver cells.[13]
The following diagram provides a simplified representation of some of the cellular signaling pathways known to be affected by acrylamide, which may be relevant for understanding the potential biological impact of NMA.
Diagram 4: Potential Cellular Pathways Affected by Acrylamide/NMA
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[14][15] It can also cause damage to organs through prolonged or repeated exposure.[14] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile monomer with a broad range of applications, from industrial processes to advanced biomedical research. Its unique chemical structure allows for the creation of polymers with tunable properties, making it an essential tool for materials scientists, chemists, and biomedical engineers. However, its potential toxicity necessitates careful handling and adherence to safety protocols. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers and professionals to effectively and safely utilize this important chemical compound in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of N-Methylolacrylamide in Paper, Textile, and Leather Treatments - Chemical Supplier Unilong [unilongindustry.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Chronic acrylamide exposure induced glia cell activation, NLRP3 infl-ammasome upregulation and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 9. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Acrylamide alters neurofilament protein gene expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]
- 15. Reproductive toxicology. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of N-(Hydroxymethyl)acrylamide
An In-depth Technical Guide on the Solubility and Stability of N-(Hydroxymethyl)acrylamide
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound (NHMA) is crucial for its effective application in polymer synthesis, hydrogel formation, and various biomedical applications. This guide provides a comprehensive overview of the solubility and stability of NHMA, complete with experimental protocols and logical workflows.
Solubility of this compound
This compound is a white crystalline solid that is soluble in water and other hydrophilic solvents.[1][2] Its solubility is a critical parameter for its use in polymerization reactions and formulation development. The hydroxymethyl group and the amide functionality contribute to its hydrophilic nature.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data for the structurally similar compound N-(2-Hydroxyethyl)acrylamide (HEAA) and general solubility information for NHMA provide valuable insights. The following table summarizes the available data.
| Solvent | Chemical Class | Solubility of NHMA | Solubility of HEAA | Temperature (°C) |
| Water | Protic | 1880 g/L[2] | 1000 g/L[3] | 20[2][3] |
| Methanol | Alcohol (Protic) | Soluble[2] | ≥ 50 wt%[3] | 30[3] |
| Ethanol | Alcohol (Protic) | Soluble[2] | 30 - 40 wt%[3] | 30[3] |
| Isopropanol | Alcohol (Protic) | Soluble[2] | Soluble | Not Specified |
| n-Butanol | Alcohol (Protic) | Soluble[2] | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Not Specified | 100 mg/mL (100 g/L)[3] | Not Specified |
| Acetone | Ketone (Aprotic) | Not Specified | Soluble[3] | Not Specified |
| n-Hexane | Hydrocarbon (Nonpolar) | Sparingly soluble[1] | Insoluble[3] | Not Specified |
| Halohydrocarbons | Halogenated Hydrocarbon | Sparingly soluble[1] | Not Specified | Not Specified |
Note: The data for HEAA is provided as a reference for a structurally similar compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol is adapted for NHMA based on established methodologies.[3][4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol)
-
Sealed containers (e.g., screw-capped vials or flasks)
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid NHMA to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3]
-
Equilibration: Place the sealed container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[3][5]
-
Phase Separation: After equilibration, cease agitation and allow the container to stand at the same constant temperature for several hours to allow the undissolved solid to settle.[3] For complete removal of solid particles, the supernatant can be centrifuged or filtered.[3]
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Determine the concentration of dissolved NHMA in the aliquot using a validated analytical method such as HPLC-UV.
-
Calculation: The solubility is calculated and expressed as mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
Stability of this compound
The stability of NHMA is a critical consideration due to its reactive nature. It is susceptible to polymerization and degradation under certain conditions.
Factors Affecting Stability
-
Polymerization: NHMA is a vinyl monomer that can undergo spontaneous, uncontrolled free-radical polymerization.[2] This is often initiated by heat, light, or the presence of radical species. To prevent this, commercial preparations of NHMA are typically supplied with a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ).[7][8]
-
pH: NHMA exhibits pH-dependent stability. It is reported to decompose in acidic solutions to form N,N'-methylenebisacrylamide.[9] In alkaline solutions, the N-(hydroxymethyl) group can be more readily detected.[9] The amide linkage in acrylamide (B121943) derivatives is generally more resistant to hydrolysis than ester linkages in acrylate (B77674) or methacrylate (B99206) compounds.[6][10] However, under strong acidic or basic conditions and elevated temperatures, hydrolysis of the amide to form a carboxylic acid and the release of formaldehyde (B43269) and ammonia (B1221849) can occur.[11][12][13]
-
Temperature: Elevated temperatures can promote both polymerization and chemical degradation of NHMA.[14] Thermal decomposition of polyacrylamide, a related polymer, can lead to the formation of various degradation products.[15][16]
-
Light: NHMA is light-sensitive.[2] Exposure to UV radiation can initiate polymerization and may also lead to photodegradation.[2][17][18]
Experimental Protocol for Stability Assessment (HPLC Method)
A stability-indicating HPLC method is essential for monitoring the purity of NHMA and detecting the formation of degradation products over time. The following is a generalized protocol that can be adapted for NHMA.[14]
Objective: To evaluate the stability of this compound under specified conditions (e.g., temperature, pH, light exposure) by monitoring its purity and the formation of degradation products.
Materials and Equipment:
-
This compound sample
-
Reference standards for NHMA and any known potential degradants
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers for pH adjustment
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a UV detector (or other suitable detector like mass spectrometry) and a C18 reversed-phase column
-
Analytical balance and volumetric glassware
Procedure:
-
Method Development and Validation: Develop and validate a stability-indicating HPLC method capable of separating NHMA from its potential degradation products and impurities.
-
Sample Preparation: Prepare solutions of NHMA in the desired media (e.g., different pH buffers) at a known concentration.
-
Stability Study Setup:
-
Forced Degradation Study: Expose the NHMA solutions to stress conditions (e.g., elevated temperature, strong acid/base, oxidation, light) to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Long-Term and Accelerated Stability Study: Store the NHMA samples under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
-
Sample Analysis: At specified time points, withdraw samples from the stability chambers and analyze them using the validated HPLC method.
-
Data Evaluation:
-
Determine the concentration of NHMA remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Evaluate trends in purity and degradation over time to determine the shelf-life and appropriate storage conditions for NHMA.
-
Visualizations
Logical Workflow for NHMA Stability Testing
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. N-Methylolacrylamide | C4H7NO2 | CID 13543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toxicity of acrylamide after degradation by conjugated (UV/H2O2) photolysis in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation of acrylamide by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)acrylamide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)acrylamide (NMA) is a bifunctional monomer increasingly utilized in the synthesis of hydrogels and polymers for biomedical applications, including drug delivery and tissue engineering. Despite its utility, NMA presents significant health hazards, being classified as a carcinogen, mutagen, and reproductive toxicant. This technical guide provides a comprehensive overview of the safety data for NMA, detailed handling precautions, emergency procedures, and an exploration of its toxicological mechanisms. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this chemical safely and responsibly. All quantitative data is summarized in structured tables, and key experimental and safety protocols are detailed. Visual diagrams are provided to illustrate critical workflows and toxicological pathways.
Chemical and Physical Properties
This compound is a white crystalline solid that is also available as an aqueous solution.[1] Its bifunctional nature, possessing both a reactive vinyl group and a hydroxymethyl group, allows for the formation of cross-linked, hydrophilic polymers.[1]
| Property | Value | Reference |
| Synonyms | N-Methylolacrylamide, Monomethylolacrylamide | [2] |
| CAS Number | 924-42-5 | [2] |
| Molecular Formula | C4H7NO2 | [2] |
| Molecular Weight | 101.10 g/mol | |
| Appearance | White to almost white crystalline powder or liquid (aqueous solution) | [1][3] |
| Melting Point | 75.0 to 79.0 °C | [3] |
| Boiling Point | 277 °C | [3] |
| Density | 1.074 g/mL at 25 °C (for 48% aqueous solution) | |
| Solubility in Water | 1,880 g/L at 20 °C | [3] |
Toxicological Data and Hazard Identification
This compound is a highly hazardous substance with multiple health risks. It is classified as toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[3][4][5] Prolonged or repeated exposure can cause damage to organs, particularly the peripheral nervous system.[1][4]
| Hazard Classification | GHS Hazard Statement | References |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [3][5] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [3][4][5] |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects | [3][4][5] |
| Carcinogenicity (Category 1B) | H350: May cause cancer | [3][4][5] |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | [3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure, Category 1) | H372: Causes damage to organs through prolonged or repeated exposure | [3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure, Category 2) | H373: May cause damage to organs through prolonged or repeated exposure if swallowed | [4] |
Quantitative Toxicity Data:
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 140 mg/kg | [6] |
Mechanism of Neurotoxicity
The neurotoxicity of acrylamide (B121943) and its derivatives like NMA is a primary concern. The proposed mechanism involves its action as a "soft" electrophile. The α,β-unsaturated carbonyl structure of acrylamide preferentially forms covalent adducts with "soft" nucleophiles, such as the cysteine thiolate groups found in the active sites of presynaptic proteins.[4][7] This covalent modification inactivates these critical proteins, disrupting nerve terminal processes and impairing neurotransmission, which can ultimately lead to axonal degeneration.[4][8][9] Oxidative stress and apoptosis are also implicated as contributing factors to its overall toxicity.[10]
Caption: Mechanism of Acrylamide-Induced Neurotoxicity.
Experimental Protocols and Handling Precautions
Strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling NMA. The following PPE is the minimum requirement:
| Protection Type | Specific Recommendations | Rationale and Standards | References |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against direct contact which can cause serious eye irritation or damage. Goggles must meet ANSI Z87.1 standards. | [11][12] |
| Skin Protection | Gloves: Nitrile or butyl rubber gloves are recommended. Double-gloving is advised for extended contact. Lab Coat: A chemically resistant lab coat or apron is required. | Prevents skin contact, which can cause irritation and allergic reactions. Acrylamides can be absorbed through the skin. Change gloves immediately if contaminated. | [9][11] |
| Respiratory Protection | An air-purifying respirator with organic vapor (OV) cartridges and a particulate filter (e.g., N95) is necessary when working outside a certified chemical fume hood or when aerosols may be generated. | Minimizes inhalation of harmful vapors and dust. | [11][13] |
digraph "PPE_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];Start [label="Handling NMA?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FumeHood [label="Work inside a\ncertified fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Goggles [label="Wear Chemical\nSplash Goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; FaceShield [label="Wear Face Shield\nover Goggles", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Gloves [label="Wear Nitrile/Butyl\nRubber Gloves (Double)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LabCoat [label="Wear Chemically\nResistant Lab Coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Respirator [label="Wear Respirator with\nOV/Particulate Filter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed with Caution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> FumeHood; FumeHood -> Goggles [label="Yes"]; FumeHood -> Respirator [label="No"]; Respirator -> Goggles; Goggles -> FaceShield; FaceShield -> Gloves [label="Splash Risk"]; FaceShield -> Gloves [label="No Splash Risk", style=dashed]; Gloves -> LabCoat; LabCoat -> End; }
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors or dust.[3][11]
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical within a chemical fume hood. Use disposable weighing boats.[11]
-
Solution Preparation: When preparing solutions, slowly add the NMA to the solvent to prevent splashing.[11]
-
Heating: Avoid heating NMA unless it is part of a controlled polymerization reaction, as it may polymerize explosively.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. The recommended storage temperature is 2-8°C. Store away from incompatible materials such as oxidizing agents, acids, and bases.[2][11]
Hydrogel Synthesis Protocol (Example)
This protocol is a general guideline for the synthesis of a poly(this compound) hydrogel via free-radical polymerization.
Materials:
-
This compound (NMA)
-
Cross-linking agent (e.g., N,N'-methylenebisacrylamide - BIS)
-
Initiator (e.g., Ammonium persulfate - APS)
-
Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)
-
Deionized water
-
Reaction vessel (e.g., glass vial or mold)
Procedure:
-
Monomer Solution Preparation: In a fume hood, prepare the monomer solution by dissolving the desired amount of NMA and BIS in deionized water.
-
Degassing: Degas the monomer solution by bubbling nitrogen or argon gas through it for at least 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add the initiator (APS solution) to the monomer solution and mix gently.
-
Catalysis: Add the catalyst (TEMED) to initiate the polymerization reaction. The amount of TEMED will affect the rate of polymerization.
-
Casting: Immediately pour the solution into the desired mold (e.g., between two glass plates with a spacer).
-
Polymerization: Allow the polymerization to proceed at room temperature or a controlled temperature for a specified time (typically several hours to overnight). The solution will turn into a solid gel.
-
Purification: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water for several days to remove any unreacted monomers, initiator, and catalyst.
-
Drying (Optional): The hydrogel can be dried to a constant weight to obtain a xerogel for swelling studies.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air and rest. Seek immediate medical attention.[11][14]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation or a rash occurs, get medical help.[11][14]
-
Eye Contact: First, rinse with plenty of water for several minutes (remove contact lenses if possible). Then, refer for medical attention.[14]
-
Ingestion: Rinse mouth. Give a slurry of activated charcoal in water to drink. Get emergency medical help immediately.[3][14]
Accidental Release Measures
-
Small Spills: For solid spills, dampen the material with water before sweeping it into a covered container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[2] Clean the spill area with soap and water.[2]
-
Large Spills: Evacuate the area. Do NOT let the chemical enter the environment.[11] Prevent further leakage or spillage if safe to do so. Contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
Caption: Spill Response Workflow for this compound.
Waste Disposal
All waste containing this compound, including unused product, contaminated labware (pipette tips, gloves, etc.), and aqueous solutions, must be treated as hazardous waste.[11][12]
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.[11][12]
-
The label should include "Hazardous Waste," the full chemical name, and associated hazards.[12]
-
Do not mix with other waste streams.[11]
-
Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a valuable monomer for the development of advanced biomaterials. However, its significant toxicity necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with NMA and ensure a safe laboratory environment for themselves and their colleagues. A culture of safety, grounded in knowledge and diligent practice, is paramount when working with such hazardous chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 10. A review of acrylamide toxicity and its mechanism - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of fast responsive thermo-sensitive hydrogels by co-polymerization of N-isopropyl acrylamide and N-hydroxymethyl acrylamide and a study of their properties [journal.buct.edu.cn]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Thermal and Mechanical Properties of N-(Hydroxymethyl)acrylamide Polymers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal and mechanical properties of polymers derived from N-(Hydroxymethyl)acrylamide (NHMA). NHMA is a versatile monomer utilized in the synthesis of a wide range of polymers, particularly hydrogels, owing to its hydrophilic nature and the reactive hydroxymethyl group that allows for post-polymerization cross-linking. These characteristics make NHMA-based polymers highly attractive for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and wound dressings.
This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and conceptual frameworks to aid in the understanding and application of these materials.
Core Properties of this compound Polymers
This compound is an acrylamide (B121943) derivative containing a reactive hydroxymethyl group. This bifunctional nature allows for the formation of cross-linked polymer networks with enhanced mechanical strength and thermal stability. The hydroxyl group provides a site for further chemical modification, making it a valuable component in the design of functional biomaterials.
Thermal Properties
The thermal stability of a polymer is a critical factor in its processing and application. For biomedical applications, understanding the polymer's response to temperature changes is crucial for sterilization procedures and predicting its behavior in physiological environments. The primary techniques used to evaluate thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
A study on Poly(N-hydroxymethyl acrylamide)/Na-Montmorillonite (PHMAm/Na-Mt) composites demonstrated that the incorporation of clay nanoparticles significantly enhances the thermal stability of the polymer.[1] The degradation temperature of pure PHMAm was reported to be 263.07 °C, which increased to 339.39 °C for a composite containing Na-Mt clay.[1] This improvement is attributed to the barrier effect of the clay layers, which hinders the diffusion of volatile decomposition products.
Table 1: Thermal Properties of this compound Polymers and Related Materials
| Polymer System | Method | Parameter | Value | Reference |
| Pure Poly(N-hydroxymethyl acrylamide) (PHMAm) | TGA | Degradation Temperature (Td) | 263.07 °C | [1] |
| PHMAm/Na-Montmorillonite Composite | TGA | Degradation Temperature (Td) | 339.39 °C | [1] |
| Poly(N-isopropylacrylamide-co-N-hydroxymethylacrylamide) | DSC | Lower Critical Solution Temperature (LCST) | Increases with NHMAm content | [2] |
| Crosslinked Poly(acrylamide) | DSC | Glass Transition Temperature (Tg) | 190 - 191 °C | [3] |
Mechanical Properties
The mechanical properties of hydrogels, such as their stiffness and strength, are critical for their function, especially in load-bearing applications like tissue engineering scaffolds. These properties are highly dependent on the polymer concentration and, most importantly, the cross-linking density. The hydroxymethyl group in NHMA allows for the formation of covalent cross-links, which significantly impacts the mechanical integrity of the resulting hydrogel.
While specific data for pure poly(NHMA) hydrogels is limited, extensive research on polyacrylamide (PAAm) hydrogels provides a valuable framework for understanding the structure-property relationships. The Young's modulus, a measure of stiffness, and the tensile strength of PAAm hydrogels have been shown to increase with a higher concentration of the cross-linking agent.[4][5] It is expected that NHMA-based hydrogels would exhibit similar trends, with the added possibility of tuning properties through post-polymerization cross-linking reactions involving the hydroxymethyl groups.
Table 2: Mechanical Properties of Polyacrylamide Hydrogels (as a proxy for NHMA-based hydrogels)
| Polymer System | Cross-linker Concentration | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| Polyacrylamide (PAAm) | 1% | ~20 | - | - | [4] |
| Polyacrylamide (PAAm) | 2% | ~40 | - | - | [4] |
| Polyacrylamide (PAAm) | 4% | ~80 | - | - | [4] |
| Polyacrylamide (PAAm) | 9% | ~160 | - | - | [4] |
| Poly(N,N-dimethylacrylamide) | 2 mol% stearyl methacrylate | - | 2.4 ± 0.2 MPa | 4200 ± 400 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data. The following sections outline the methodologies for key thermal and mechanical characterization techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. Weigh approximately 5-10 mg of the sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
The onset of weight loss indicates the beginning of decomposition. The temperature at which the rate of weight loss is maximum (from the derivative of the TGA curve, DTG) is often reported as the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum). Seal the pan hermetically to prevent any loss of volatiles.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Maintain an inert atmosphere, typically with a nitrogen purge.
-
-
Thermal Program:
-
A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0 °C) to a temperature above its expected Tg and any melting transitions at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.
-
Tensile Testing of Hydrogels
Objective: To determine the mechanical properties of the hydrogel, including Young's modulus, tensile strength, and elongation at break.
Methodology:
-
Sample Preparation:
-
Prepare hydrogel samples in a defined geometry, such as a dumbbell or rectangular shape, using a mold.
-
Ensure the samples are fully swollen to equilibrium in an appropriate buffer (e.g., phosphate-buffered saline, PBS) before testing.
-
Measure the initial dimensions (width and thickness) of the sample's gauge section.
-
-
Instrument Setup:
-
Use a universal testing machine equipped with a low-force load cell (e.g., 10 N or 50 N) suitable for soft materials.
-
Employ grips that can hold the hydrogel sample securely without causing premature failure at the clamping points. Specialized hydrogel grips or the use of sandpaper can improve gripping.
-
-
Testing Procedure:
-
Mount the hydrogel sample in the grips, ensuring it is aligned with the direction of pull.
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[7]
-
-
Data Analysis:
-
Record the force and displacement data.
-
Calculate the stress (force divided by the initial cross-sectional area) and strain (change in length divided by the initial length).
-
Plot the stress-strain curve.
-
Young's Modulus (E): Determine the slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the sample withstands before fracturing.
-
Elongation at Break: The strain at which the sample fractures, expressed as a percentage.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound polymers.
Caption: Workflow for the synthesis of Poly(NHMA) hydrogels.
Caption: Experimental workflow for thermal analysis of polymers.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. researchgate.net [researchgate.net]
A Beginner's Guide to N-(Hydroxymethyl)acrylamide in Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(Hydroxymethyl)acrylamide (NHMA) is a versatile bifunctional monomer that has garnered significant interest in the field of polymer chemistry. Its unique structure, featuring both a reactive vinyl group and a hydroxymethyl group, allows for the synthesis of a wide array of functional polymers with tailorable properties. This guide provides a comprehensive overview of NHMA for researchers and professionals new to its use in polymer synthesis, covering its fundamental properties, synthesis, polymerization techniques, and key applications, with a focus on providing practical experimental guidance.
Core Concepts: Understanding this compound
This compound is a white crystalline solid with good solubility in water and polar organic solvents. Its bifunctionality is the cornerstone of its utility in polymer science. The vinyl group readily participates in free-radical polymerization, enabling its incorporation into polymer backbones. The hydroxymethyl group provides a site for post-polymerization modification, such as crosslinking reactions, which can transform thermoplastic polymers into robust thermoset materials.[1][2] This dual reactivity allows for a two-stage reaction process: initial polymerization to form a linear or branched polymer, followed by crosslinking to create a network structure.[1]
Key Properties of this compound
A summary of the key physical and chemical properties of NHMA is presented in Table 1.
| Property | Value |
| CAS Number | 924-42-5 |
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.10 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 75.0 to 79.0 °C |
| Boiling Point | 277 °C |
| Solubility in Water | 1,880 g/L at 20 °C |
| Solubility (other) | Soluble in alcohols |
Data sourced from[3]
Synthesis of this compound Monomer
For researchers interested in synthesizing NHMA in the laboratory, a common method involves the reaction of acrylamide (B121943) with formaldehyde (B43269). The following is a generalized protocol based on literature procedures.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acrylamide
-
Formaldehyde (37% aqueous solution)
-
Methoxyphenol (polymerization inhibitor)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Sulfuric acid (for pH adjustment)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, dissolve acrylamide and a small amount of methoxyphenol (as a polymerization inhibitor) in water. The dissolution can be aided by gentle warming to 40-45 °C.
-
Cool the reaction mixture to 15-25 °C.
-
Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring.
-
Carefully add a 37% aqueous solution of formaldehyde dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature between 15-25 °C.
-
After the complete addition of formaldehyde, continue the reaction for approximately 2 hours. The pH at the end of the reaction should be in the range of 9.5-10.
-
Adjust the pH of the solution to slightly acidic using sulfuric acid. The final product is an aqueous solution of this compound.
This protocol is a generalized representation. For specific quantities and safety precautions, it is crucial to consult detailed literature procedures.[4]
Polymerization of this compound
NHMA can be homopolymerized or copolymerized with a variety of other vinyl monomers using standard free-radical polymerization techniques. The resulting polymers, poly(this compound) (PNHMA), are hydrophilic and can be crosslinked to form hydrogels.
Free-Radical Polymerization Mechanism
The free-radical polymerization of NHMA proceeds through the classic three stages: initiation, propagation, and termination.
Caption: Free-radical polymerization of this compound.
Experimental Protocol: Synthesis of a Poly(this compound) Hydrogel
This protocol describes a general procedure for the synthesis of a crosslinked PNHMA hydrogel. The properties of the resulting hydrogel can be tuned by varying the concentrations of the monomer, crosslinker, and initiator.
Materials:
-
This compound (NHMA)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a stock solution of the desired concentration of NHMA and BIS in deionized water. For example, a 10% (w/v) total monomer solution can be prepared. The amount of BIS is typically a small percentage of the total monomer content (e.g., 1-5 mol%).
-
Degassing: To remove dissolved oxygen, which inhibits polymerization, degas the monomer solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes.[5]
-
Initiation: Add the initiator, APS, to the degassed solution and mix gently. The concentration of APS is typically in the range of 0.01-0.1% (w/v) of the total solution.
-
Acceleration: Add the accelerator, TEMED, to the solution and mix quickly. The amount of TEMED is usually in the same range as APS. Polymerization will begin shortly after the addition of TEMED.
-
Gelling: Pour the solution into a mold of the desired shape and allow it to polymerize at room temperature. The gel should form within 30-60 minutes.
-
Purification: After polymerization is complete, the hydrogel can be purified by soaking it in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers and initiators.
Workflow for Hydrogel Synthesis
Caption: Experimental workflow for PNHMA hydrogel synthesis.
Properties and Characterization of PNHMA Polymers
The properties of polymers derived from NHMA are highly dependent on the polymerization conditions and the presence of comonomers and crosslinkers.
Mechanical Properties
The mechanical properties of PNHMA hydrogels, such as their elastic modulus, can be tailored by adjusting the crosslinker concentration. Generally, increasing the crosslinker density leads to a stiffer hydrogel.
Table 2: Representative Mechanical Properties of Polyacrylamide-Based Hydrogels
| Crosslinker Concentration (%C) | Young's Modulus (kPa) |
| 1 | ~20-40 |
| 2 | ~40-80 |
| 4 | ~80-160 |
%C = (mass of crosslinker / mass of total monomer) x 100. Data adapted from studies on polyacrylamide hydrogels.[6]
Thermal Properties
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and phase transitions of PNHMA polymers. TGA can provide information on the decomposition temperature of the polymer, while DSC can be used to determine the glass transition temperature (Tg).[7][8][9][10]
Applications of this compound Polymers
The unique properties of PNHMA and its copolymers make them suitable for a wide range of applications, particularly in the biomedical field.
-
Drug Delivery: The hydrophilic nature and tunable properties of PNHMA hydrogels make them excellent candidates for controlled drug release systems.[1]
-
Tissue Engineering: PNHMA-based hydrogels can serve as scaffolds for tissue regeneration due to their biocompatibility and ability to mimic the extracellular matrix.
-
Biomedical Coatings: These polymers can be used to create biocompatible coatings for medical devices.
-
Industrial Applications: NHMA is also utilized in the textile and paper industries to improve material properties, and in the formulation of adhesives and coatings.[2][11]
Safety and Handling
This compound is a toxic and potentially carcinogenic substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work with the monomer should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
Conclusion
This compound is a valuable monomer for the synthesis of functional polymers with a broad spectrum of applications. Its bifunctional nature allows for the creation of well-defined polymer architectures, including crosslinked hydrogels with tunable properties. By understanding the fundamental principles of its synthesis and polymerization, researchers can effectively utilize NHMA to develop advanced materials for various scientific and industrial purposes. This guide provides a foundational understanding and practical starting points for scientists and professionals venturing into the use of this versatile monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 5. bio-rad.com [bio-rad.com]
- 6. mdpi.com [mdpi.com]
- 7. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. ocw.mit.edu [ocw.mit.edu]
Methodological & Application
Application Notes and Protocols: N-(Hydroxymethyl)acrylamide Hydrogel Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of N-(Hydroxymethyl)acrylamide (NHMA) hydrogels for controlled drug delivery. The protocols detailed below are based on established free-radical polymerization techniques and can be adapted for various research and development purposes.
Introduction
This compound (NHMA) hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their hydrophilic nature, biocompatibility, and tunable properties make them excellent candidates for biomedical applications, particularly as vehicles for controlled drug release.[2][3] The incorporation of the hydroxymethyl group provides sites for potential further functionalization and influences the hydrogel's swelling behavior and drug interaction. This document outlines the synthesis of NHMA hydrogels, methods for drug loading and release studies, and key characterization techniques.
Experimental Protocols
Materials
-
This compound (NHMA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker[4]
-
Ammonium persulfate (APS) as an initiator[4]
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator[4]
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Deionized (DI) water
Synthesis of NHMA Hydrogel
This protocol describes the synthesis of an NHMA hydrogel using free-radical polymerization.
-
Precursor Solution Preparation:
-
Prepare a 20% (w/v) solution of NHMA monomer in PBS (pH 7.4). For a 10 mL final volume, dissolve 2 g of NHMA in 8 mL of PBS.
-
-
Addition of Crosslinker:
-
Add the crosslinking agent, MBA, to the monomer solution. The concentration of MBA can be varied (e.g., 0.5-2 mol% with respect to the monomer) to control the crosslinking density and, consequently, the hydrogel's mechanical properties and swelling ratio.[4]
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit polymerization, degas the solution by bubbling nitrogen gas through it for 15-20 minutes.[4]
-
-
Initiation of Polymerization:
-
Gelation:
-
Immediately transfer the solution into a suitable mold (e.g., between two glass plates with a spacer) or reaction vessel.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.
-
-
Drying (Optional):
-
For certain characterization techniques or for drug loading by swelling, the hydrogel can be dried. This can be achieved by freeze-drying or by drying in a vacuum oven at a low temperature until a constant weight is reached.
-
Drug Loading into NHMA Hydrogel
Two primary methods can be employed for loading a therapeutic agent into the hydrogel:
Method A: In Situ Loading (During Synthesis)
-
Dissolve the desired amount of the drug in the initial monomer solution before the addition of the initiator and accelerator.
-
Proceed with the hydrogel synthesis protocol as described in section 2.2.
-
Note: This method is suitable for drugs that are stable under the polymerization conditions.
Method B: Post-Loading (Equilibrium Swelling)
-
Immerse a pre-weighed, dried hydrogel sample in a drug solution of known concentration.[6]
-
Allow the hydrogel to swell in the drug solution for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]
-
After loading, remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry) or by determining the weight increase of the dried hydrogel.[6]
In Vitro Drug Release Study
This protocol outlines the procedure to study the release kinetics of a drug from the NHMA hydrogel.
-
Place the drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[3]
-
Calculate the cumulative amount of drug released over time.
Characterization of NHMA Hydrogels
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized hydrogel and the incorporation of the drug.[2]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogel, which influences swelling and drug release.[2]
-
Swelling Studies: To determine the equilibrium swelling ratio (ESR) of the hydrogel in different media (e.g., water, PBS). The ESR is a measure of the hydrogel's water absorption capacity.[2][7]
-
Mechanical Testing: To evaluate the mechanical properties of the hydrogel, such as compressive modulus and tensile strength, which are important for handling and in vivo applications.[8]
Quantitative Data Summary
The following table summarizes typical quantitative data for acrylamide-based hydrogels for drug delivery applications. The specific values for NHMA hydrogels may vary depending on the synthesis conditions.
| Parameter | Typical Value Range | Significance in Drug Delivery |
| Equilibrium Swelling Ratio (ESR) | 100% - 1000+% | Influences drug loading capacity and release rate. Higher swelling can lead to faster release.[2][7] |
| Drug Loading Efficiency | 50% - 95% | Represents the percentage of the initial drug that is successfully entrapped within the hydrogel. |
| Drug Release (Cumulative) | Up to 90% over 24-72 hours | Describes the total amount of drug released over a specific period. The release profile can be tailored by adjusting hydrogel properties.[2] |
| Mesh (Pore) Size | 5 - 100 nm | Controls the diffusion of the drug out of the hydrogel matrix.[9] |
| Compressive Modulus | 1 - 100 kPa | Indicates the stiffness of the hydrogel, which is crucial for its structural integrity during application.[8] |
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for this compound hydrogel synthesis.
Caption: Workflow for drug loading and in vitro release studies.
References
- 1. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and slow drug delivery of hydrogels based in N-acryloyl-tris-(hydroxymethyl) aminomethane and N-isopropyl acrylamide - CONICET [bicyt.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Hydroxymethyl)acrylamide in Polyacrylamide Gel Electrophoresis (PAGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins in life sciences research. The porosity and mechanical stability of the polyacrylamide gel are critical for achieving high-resolution separation. These properties are primarily determined by the concentration of acrylamide (B121943) and the cross-linking agent. While N,N'-methylenebisacrylamide (bis-acrylamide) is the most commonly used cross-linker, N-(Hydroxymethyl)acrylamide (NMA) presents itself as a noteworthy alternative.
NMA is a bifunctional monomer featuring both a vinyl group and a reactive hydroxymethyl group.[1] This dual functionality allows it to act as a potent cross-linking agent, forming complex networks that can enhance the mechanical strength and durability of polymeric materials.[1] In the context of PAGE, the use of NMA as a cross-linker has the potential to create gels with altered sieving properties and increased firmness, which could offer advantages in specific applications.
These application notes provide a detailed overview of the use of NMA in PAGE, including its properties, a comparative analysis with the standard bis-acrylamide cross-linker (based on available data), and comprehensive protocols for gel preparation and electrophoresis.
Properties of this compound
NMA is a versatile cross-linking agent that readily polymerizes with acrylamide to create a robust gel matrix.[2] Unlike the more linear chains sometimes formed with bis-acrylamide, NMA facilitates the formation of a network structure, which contributes to the overall firmness of the gel.[2] This enhanced mechanical stability can be advantageous for handling gels, especially those with lower acrylamide concentrations, and may improve the efficiency of downstream applications such as Western blotting.
Key Advantages of NMA in Polymer Synthesis:
-
Enhanced Polymer Performance: The bifunctional nature of NMA allows for the creation of polymers with tailored properties, potentially improving material strength and durability.[1]
-
Versatile Cross-linking Capabilities: As a potent cross-linking agent, NMA enables the formation of complex polymer networks.[1]
Comparison of NMA and Bis-acrylamide in PAGE
While direct, quantitative comparisons of NMA and bis-acrylamide in standard protein PAGE are not extensively documented in publicly available literature, we can infer potential differences based on their chemical properties and behavior in other polymer systems. The following table summarizes a hypothetical comparison to guide researchers in their experimental design.
| Property | N,N'-methylenebisacrylamide (Bis-acrylamide) | This compound (NMA) (Projected) |
| Cross-linking Mechanism | Forms cross-links through its two vinyl groups during polymerization. | Forms initial cross-links via its vinyl group and may offer potential for secondary cross-linking through its hydroxymethyl group under specific conditions (e.g., heat or pH changes), though this is not standard in PAGE. |
| Gel Mechanical Strength | Provides good mechanical strength, but gels can be fragile at low acrylamide concentrations. | Potentially higher mechanical strength and gel firmness due to the formation of a more networked structure.[1] |
| Protein Resolution | Well-established for high-resolution separation of a wide range of proteins. | May offer altered sieving properties, potentially improving resolution for specific protein size ranges. This requires empirical validation. |
| Western Blotting Transfer Efficiency | Generally efficient, but can be affected by gel percentage and protein size. | The firmer gel matrix may improve handling and contact with the membrane, potentially enhancing transfer efficiency. This needs to be experimentally determined. |
| Safety | Known neurotoxin. | Also a hazardous substance requiring careful handling. |
Experimental Protocols
The following protocols provide a framework for preparing and running polyacrylamide gels using NMA as a cross-linker. It is recommended to start with a concentration of NMA similar to that of bis-acrylamide in standard protocols and then optimize based on experimental results.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions. Always work in a well-ventilated area or a chemical fume hood. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Stock Solutions
-
30% Acrylamide/NMA Solution:
-
Acrylamide: 29 g
-
This compound (NMA): 1 g
-
Deionized Water: to 100 mL
-
Note: This creates a 29:1 ratio, similar to standard acrylamide/bis-acrylamide solutions. The ratio can be adjusted to optimize gel properties.
-
-
1.5 M Tris-HCl, pH 8.8:
-
Tris base: 181.7 g
-
Deionized Water: ~800 mL
-
Adjust pH to 8.8 with HCl
-
Deionized Water: to 1 L
-
-
0.5 M Tris-HCl, pH 6.8:
-
Tris base: 60.6 g
-
Deionized Water: ~800 mL
-
Adjust pH to 6.8 with HCl
-
Deionized Water: to 1 L
-
-
10% (w/v) Sodium Dodecyl Sulfate (SDS):
-
SDS: 10 g
-
Deionized Water: to 100 mL
-
-
10% (w/v) Ammonium Persulfate (APS):
-
Ammonium Persulfate: 1 g
-
Deionized Water: to 10 mL
-
Prepare fresh daily.
-
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
Protocol for SDS-PAGE using NMA
This protocol is for a standard mini-gel (e.g., 10 cm x 8 cm x 1.0 mm).
1. Assembling the Gel Cassette:
-
Thoroughly clean and dry the glass plates and spacers.
-
Assemble the gel casting cassette according to the manufacturer's instructions.
2. Preparing the Resolving Gel:
-
In a small beaker or conical tube, combine the following reagents for the desired gel percentage (for one 10 mL gel):
| Reagent | 8% Gel | 10% Gel | 12% Gel | 15% Gel |
| Deionized Water | 4.0 mL | 3.3 mL | 2.7 mL | 2.0 mL |
| 30% Acrylamide/NMA | 2.7 mL | 3.3 mL | 4.0 mL | 5.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL | 2.5 mL | 2.5 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
-
Gently swirl the mixture to combine. Add the APS and TEMED last, immediately before pouring the gel.
-
Carefully pour the resolving gel solution into the cassette, leaving space for the stacking gel (about 1.5 cm from the top).
-
Overlay the gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
3. Preparing the Stacking Gel (4%):
-
After the resolving gel has polymerized, pour off the overlay and rinse with deionized water.
-
In a separate tube, combine the following for a 5 mL stacking gel:
| Reagent | Volume |
| Deionized Water | 3.05 mL |
| 30% Acrylamide/NMA | 0.65 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
-
Gently mix and pour the stacking gel solution on top of the polymerized resolving gel.
-
Immediately insert the comb, ensuring no air bubbles are trapped under the teeth.
-
Allow the stacking gel to polymerize for 30-45 minutes.
4. Sample Preparation and Electrophoresis:
-
Prepare protein samples in a suitable sample buffer (e.g., Laemmli buffer) and heat at 95-100°C for 5 minutes to denature.
-
Once the gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers with running buffer (e.g., 1X Tris-Glycine-SDS).
-
Load the prepared protein samples and a molecular weight marker into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
Visualizations
Experimental Workflow for PAGE using NMA
Caption: Workflow for polyacrylamide gel electrophoresis using this compound.
Logical Relationship of Gel Components
Caption: Key components for the polymerization of an NMA-crosslinked polyacrylamide gel.
Conclusion
This compound holds promise as an alternative cross-linking agent in polyacrylamide gel electrophoresis. Its potential to enhance gel strength and modify sieving properties warrants further investigation by researchers seeking to optimize their protein separation protocols. The provided protocols offer a starting point for the empirical determination of the ideal conditions for using NMA in various PAGE applications. As with any new reagent, careful optimization and validation are crucial to achieving desired results. Further studies are needed to provide a comprehensive quantitative comparison between NMA and bis-acrylamide for protein electrophoresis.
References
Application Notes and Protocols: N-(Hydroxymethyl)acrylamide as a Crosslinker for Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are a cornerstone of tissue engineering, providing three-dimensional, hydrated environments that mimic the native extracellular matrix (ECM). The properties of these hydrogels are critically dependent on the crosslinking agent used to form the stable polymer network. N-(Hydroxymethyl)acrylamide (NHMA) is a versatile crosslinking agent that offers several advantages for the fabrication of tissue engineering scaffolds. Its hydroxyl group provides a site for further functionalization, and it can participate in forming crosslinks under mild, cell-friendly conditions. This document provides detailed application notes and protocols for utilizing NHMA as a crosslinker in the development of hydrogel scaffolds for tissue engineering applications.
Physicochemical Properties of Acrylamide-Based Hydrogels
While specific quantitative data for hydrogels crosslinked solely with this compound are limited in publicly available literature, the following tables summarize typical properties of polyacrylamide-based hydrogels, which can serve as a reference point. The properties of NHMA-crosslinked scaffolds are expected to be tunable by varying the concentration of the monomer, the crosslinker (NHMA), and the polymerization conditions.
Table 1: Mechanical Properties of Polyacrylamide Hydrogels
| Monomer/Crosslinker System | Young's Modulus (kPa) | Compressive Strength (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Citation |
| Polyacrylamide/N,N'-methylenebisacrylamide | 0.2 - 40 | 0.090 - 0.129 | 4.86 | - | [1][2][3][4] |
| Alginate/Polyacrylamide | 2.63 - 10.09 | - | 0.018 - 0.021 | 2.68 - 12.87 | [5] |
| Gelatin/Polyacrylamide | 5 - 35 | - | - | - | [6] |
Note: The mechanical properties are highly dependent on the specific composition and testing conditions.
Table 2: Swelling and Degradation Properties of Acrylamide-Based Hydrogels
| Hydrogel System | Swelling Ratio (%) | Degradation Profile | Citation |
| Polyacrylamide | 665 - 1122 | Generally non-degradable | [7] |
| Poly(N-methylol acrylamide) | Varies with pH (highest at pH 5) | Degradable under certain conditions | [8] |
| Gelatin Methacryloyl | ~90% degradation in 7 days (in collagenase) | Enzymatically degradable | [9] |
Table 3: Biocompatibility of Acrylamide-Based Scaffolds
| Cell Type | Assay | Result | Citation |
| NIH3T3 Fibroblasts | MTT Assay | Statistically significant number of viable cells | [10][11] |
| NIH3T3 Fibroblasts | Live/Dead Staining | Enhanced cell viability and proliferation | [10] |
| Human Mesenchymal Stem Cells | WST-1 Assay | Scaffolds found to be biocompatible | [12] |
Experimental Protocols
Protocol 1: Fabrication of NHMA-Crosslinked Gelatin Hydrogel Scaffold
This protocol describes the fabrication of a gelatin-based hydrogel crosslinked with this compound using a free-radical polymerization method.
Materials:
-
Gelatin (Type A or B)
-
This compound (NHMA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Gelatin Solution: Dissolve 10% (w/v) gelatin in PBS at 50°C with continuous stirring until fully dissolved.
-
Prepare Monomer/Crosslinker Solution: In a separate container, dissolve the desired concentration of NHMA (e.g., 1-5% w/v) in PBS at room temperature.
-
Mix Solutions: Add the NHMA solution to the gelatin solution and mix thoroughly. Allow the mixture to cool to 37°C.
-
Initiate Polymerization:
-
Add APS solution (10% w/v in deionized water) to the gelatin-NHMA mixture to a final concentration of 0.1% (w/v).
-
Add TEMED (0.1% v/v) to the mixture to accelerate polymerization.
-
-
Casting: Immediately pipette the solution into desired molds (e.g., 96-well plate, custom-made molds).
-
Gelation: Allow the hydrogels to polymerize at room temperature for 30-60 minutes, or until a stable gel is formed.
-
Washing: After gelation, wash the hydrogels extensively with PBS for 24-48 hours to remove any unreacted monomers and initiators.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the procedure for assessing the metabolic activity and viability of cells cultured on NHMA-crosslinked scaffolds.
Materials:
-
Cell-seeded hydrogel scaffolds in a multi-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (phenol red-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326)
-
Microplate reader
Procedure:
-
Culture Cells: Seed cells onto the sterile hydrogel scaffolds and culture for the desired time period (e.g., 1, 3, 7 days).
-
Prepare MTT Reagent: Prepare a 1 mg/mL MTT solution in phenol (B47542) red-free cell culture medium and filter sterilize.
-
Incubation: Remove the culture medium from the wells and add the MTT solution to each well, ensuring the scaffolds are fully submerged. Incubate at 37°C in a CO2 incubator for 1-4 hours. Protect the plate from light.
-
Solubilization:
-
Carefully aspirate the MTT solution.
-
Add DMSO or acidified isopropanol to each well to dissolve the formazan (B1609692) crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Measurement: Transfer the colored solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is proportional to the absorbance reading. Compare the absorbance of cells on scaffolds to control groups (e.g., cells on tissue culture plastic).
Protocol 3: Cell Viability Assessment using Live/Dead Staining
This protocol provides a method for visualizing live and dead cells within the 3D hydrogel scaffold.
Materials:
-
Cell-seeded hydrogel scaffolds
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (e.g., 2 µM) and Ethidium homodimer-1 (e.g., 4 µM) in sterile PBS.
-
Washing: Gently wash the cell-seeded hydrogels twice with PBS to remove culture medium.
-
Staining: Add the Live/Dead staining solution to each well, ensuring the scaffolds are completely covered.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Imaging:
-
Carefully remove the staining solution and wash the scaffolds with PBS.
-
Image the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Scaffold Fabrication to Cell Viability Analysis
References
- 1. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 2. Studying the Effects of Matrix Stiffness on Cellular Function using Acrylamide-based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Cell Proliferation, Migration, and Fibroblast Differentiation with Electrospun PCL–Zinc Scaffolds Coated with Fibroblast-Derived ECM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification Using N-(Hydroxymethyl)acrylamide (NMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer that has garnered significant interest in the field of materials science and biomedical engineering.[1] Its molecular structure features both a reactive vinyl group and a hydroxymethyl group.[2] The vinyl group allows for straightforward incorporation into various polymer backbones via polymerization, while the hydroxymethyl group provides a reactive site for cross-linking or further chemical modification.[2][3] This dual functionality makes NMA an ideal candidate for a wide range of surface modification applications, including the development of biocompatible coatings, advanced drug delivery systems, and functional materials for tissue engineering.[1][3]
Application Notes
Enhancing Biocompatibility of Biomedical Devices
Surface modification of biomedical implants is critical to prevent adverse biological responses such as foreign body response (FBR), protein fouling, and bacterial adhesion, which can limit the functional lifetime of a device.[4][5] NMA-based polymer coatings offer a promising solution by creating hydrophilic, non-fouling surfaces.[3] Polyacrylamide-based hydrogel coatings have been shown to significantly improve the biocompatibility of implanted devices by reducing tissue inflammation and FBR.[4] The hydroxymethyl groups in the NMA structure contribute to a hydrophilic surface that resists non-specific protein adsorption, a key initiating step in the FBR cascade and biofilm formation.[3][5]
-
Key Advantages:
-
Reduces non-specific protein adsorption and bacterial attachment.[3]
-
Improves in vivo device performance and prolongs functional lifetime.[4]
-
Minimizes local tissue inflammation and foreign body response.[4]
-
Eliminates the need for external antimicrobial agents, potentially improving safety and reducing cytotoxicity.[3]
-
Advanced Hydrogels for Drug Delivery
NMA is a key component in the synthesis of hydrogels, which are crosslinked polymeric networks capable of holding large amounts of water.[2][6] These hydrogels can be designed to be stimuli-responsive (e.g., to temperature or pH), making them excellent candidates for controlled drug delivery.[7] The porous structure of NMA-containing hydrogels allows for the encapsulation of therapeutic agents, which are then released in a sustained manner.[8] The release kinetics can be tuned by altering the hydrogel's composition and crosslinking density.[9][10] For instance, copolymerizing NMA with monomers like N-isopropylacrylamide (NIPAAm) creates thermo-responsive hydrogels that can release a drug in response to temperature changes.[7][10]
-
Key Features:
Functional Surfaces for Cell Culture and Tissue Engineering
Polyacrylamide hydrogels are widely used as substrates for 2D cell culture because their mechanical properties can be tuned to mimic the physiological range of native soft tissues.[12] However, these hydrogels are typically chemically inert and do not support cell adhesion on their own.[12] NMA can be incorporated into these hydrogels to provide reactive hydroxyl groups on the surface. These groups can then be used to covalently attach bioactive ligands, such as peptides or proteins, to promote specific cell-material interactions, including adhesion, spreading, and differentiation.[12][13] This "biofunctionalization" is essential for creating sophisticated scaffolds for tissue engineering applications.[8]
-
Core Applications:
Quantitative Data Summary
Table 1: Reaction Parameters for NMA Graft Copolymerization
| Substrate | Initiator System | NMA Conc. (mol dm⁻³) | Temp. (°C) | Time (min) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| κ-carrageenan | K₂S₂O₈ / Glycolic Acid | 4x10⁻² - 36x10⁻² | 25-45 | 60-180 | Grafting ratio increases with NMA and initiator concentration. | [14] |
| Xanthan Gum | Redox Initiator | - | 35 | - | Optimal grafting temperature identified. | [15] |
| Cotton | - | - | - | - | Immobilization via etherification rendered the fabric biocidal. | [16] |
| Polyurethane | Oxygen Plasma | - | - | - | Increased plasma exposure time (up to 180s) improved cell adhesion on grafted surfaces. | |
Table 2: Properties of NMA-Based Hydrogels
| Co-monomer(s) | Property Measured | Key Result | Reference |
|---|---|---|---|
| N-isopropylacrylamide (NIPAAm) | Lower Critical Solution Temperature (LCST) | LCST increased with a higher molar ratio of NMA. | [7] |
| NIPAAm | Swelling/Deswelling Rate | Hydrogels prepared at 60°C showed faster response rates, shrinking to equilibrium within 5 minutes. | [7] |
| NIPAAm, 2-hydroxyethyl methacrylate (B99206) (HEMA) | Equilibrium Swelling Ratio | Swelling ratio decreased with increasing NMA and HEMA content due to hydrogen bonding. | [10] |
| Itaconic Acid | pH Sensitivity | Hydrogels exhibited collapsed configuration at low pH and swelled with increasing pH. |[11] |
Table 3: Biocompatibility and Performance of NMA-based Coatings
| Coating Composition | Application | Performance Metric | Result | Reference |
|---|---|---|---|---|
| NMA/Methacrylamide on Cotton | Antimicrobial Fabric | Bacterial Inactivation | Inactivated ~8 logs of E. coli and S. aureus within 5 minutes. | [16] |
| HEAm/MPAm Hydrogel | Implant Coating | Foreign Body Response | Significantly better biocompatibility and lower tissue inflammation than gold standard materials. | [4] |
| Acrylamide (B121943) on Polyurethane | Cell Culture Surface | Fibroblast Adhesion | More adhesive and proliferative for fibroblast cells compared to control. |
| NMA Polymer Gel | Radiotherapy Dosimeter | Dose Sensitivity | Dose response increased from 0.29 to 0.63 Gy⁻¹·s⁻¹ with increasing CaCl₂ concentration. |[17] |
Experimental Protocols & Visualizations
Protocol 1: Surface Grafting of NMA onto a Polymer Substrate via Plasma Treatment
This protocol describes a general method for modifying a polymer surface, such as polyurethane (PU), to improve its biocompatibility for cell culture applications.
Materials:
-
Polyurethane (PU) films
-
Acrylamide (AAm) or NMA solution (e.g., 10% w/v in deionized water)
-
Plasma reactor
-
Oxygen and Nitrogen gas
-
Soxhlet extraction apparatus
-
Deionized water
Procedure:
-
Substrate Preparation: Clean PU films thoroughly and cut them to the desired size.
-
Plasma Treatment: Place the PU films in the plasma chamber. Expose the surface to oxygen plasma. A typical condition is a power level of 60 W for 180 seconds to generate peroxides and hydroperoxides on the surface.
-
Graft Polymerization: Immediately after plasma treatment, immerse the activated PU films in the NMA solution. Degas the solution with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Reaction: Allow the polymerization to proceed. The surface-generated radicals initiate the polymerization of NMA, "grafting" polymer chains from the surface. This can be done at room temperature or with gentle heating (e.g., 60°C) for several hours.
-
Purification: After grafting, remove the films and wash them extensively with deionized water.
-
Homopolymer Removal: Place the films in a Soxhlet extractor with deionized water for 24-72 hours to remove any physically adsorbed (ungrafted) polymer.
-
Drying and Sterilization: Dry the modified films under vacuum. Sterilize using an appropriate method (e.g., UV irradiation or ethylene (B1197577) oxide) before cell culture experiments.
Characterization:
-
ATR-FTIR: To confirm the presence of amide groups from the grafted poly(NMA) on the surface.
-
SEM: To observe changes in surface morphology and roughness.
-
Contact Angle Measurement: To quantify the increase in surface hydrophilicity.
Caption: Workflow for surface modification via plasma-induced graft polymerization of NMA.
Protocol 2: Preparation of an NMA-Copolymer Hydrogel for Drug Delivery
This protocol outlines the synthesis of a thermo-responsive hydrogel using NMA and N-isopropylacrylamide (NIPAAm) via free-radical polymerization for drug loading and release studies.[7][18]
Materials:
-
This compound (NMA)
-
N-isopropylacrylamide (NIPAAm)
-
N,N'-methylenebisacrylamide (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., Orfloxacin, Methylene Blue)
-
UV-Vis Spectrophotometer
Procedure:
-
Monomer Solution Preparation: Dissolve NIPAAm and NMA in deionized water or PBS to the desired total monomer concentration and molar ratio (e.g., 80:20 NIPAAm:NMA). Add the crosslinker MBA (e.g., 1-2 mol% of total monomers).
-
Initiator Addition: Degas the solution with nitrogen for 15-20 minutes. Add the initiator APS, followed by the accelerator TEMED, to trigger polymerization.[18]
-
Gelation: Quickly vortex the solution and inject it into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow polymerization to proceed at room temperature for several hours or overnight.
-
Purification: After gelation, cut the hydrogel into discs of a specific diameter. Immerse the discs in a large volume of deionized water for 3-5 days, changing the water frequently to remove unreacted monomers and initiators.[18]
-
Drug Loading: Lyophilize the purified hydrogel discs to obtain the dry weight. Immerse the dried hydrogels in a known concentration of the model drug solution in PBS for 24-48 hours to allow for equilibrium swelling and drug loading.
-
Drug Release Study:
-
Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it in a known volume of fresh PBS (e.g., 10 mL) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw an aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Determine the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry at the drug's λ_max.
-
Calculate the cumulative drug release over time.
-
Caption: Logical diagram of stimuli-responsive drug release from an NMA-copolymer hydrogel.
Protocol 3: Biofunctionalization of NMA-Hydrogel Surfaces for Cell Culture
This protocol describes how to functionalize an NMA-containing hydrogel surface with a cell-adhesive peptide (e.g., RGD) to promote cell attachment.
Materials:
-
NMA-containing hydrogel (prepared as in Protocol 2, but cast on a glass coverslip treated with an adhesion promoter like 3-(trimethoxysilyl)propyl methacrylate).
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent.
-
Anhydrous solvent (e.g., Dioxane, Acetone).
-
Peptide containing a primary amine (e.g., GRGDS).
-
HEPES buffer (pH 8.5).
-
Ethanolamine (B43304) or Glycine (B1666218) solution (to block unreacted sites).
Procedure:
-
Hydrogel Preparation: Prepare thin NMA-containing hydrogels covalently attached to glass coverslips. Purify as described previously to remove unreacted components.
-
Activation of Hydroxyl Groups:
-
Dehydrate the hydrogel surface by washing with an anhydrous solvent.
-
Immerse the hydrogel in a solution of DSC in the anhydrous solvent. This reaction activates the surface hydroxyl groups of NMA to form N-succinimidyl carbonates, which are reactive towards primary amines.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Peptide Conjugation:
-
Wash the activated hydrogel surface thoroughly with the anhydrous solvent to remove excess DSC, followed by a wash with cold HEPES buffer.
-
Immediately immerse the hydrogel in a solution of the RGD peptide in HEPES buffer (pH ~8.5). The primary amine of the peptide will react with the activated surface, forming a stable covalent bond.
-
Incubate for several hours at room temperature or overnight at 4°C.
-
-
Blocking: Wash the hydrogel with buffer to remove unbound peptide. Immerse the hydrogel in a solution of ethanolamine or glycine for 1 hour to quench any remaining active sites.
-
Final Washing and Sterilization: Wash the functionalized hydrogel extensively with sterile PBS. Sterilize with UV light and store in sterile PBS until use for cell seeding.
Caption: Experimental workflow for the biofunctionalization of an NMA-hydrogel surface.
References
- 1. This compound 48wt. water 924-42-5 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 924-42-5 | Benchchem [benchchem.com]
- 4. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanomaterial-Based Antimicrobial Coating for Biomedical Implants: New Age Solution for Biofilm-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fast responsive thermo-sensitive hydrogels by co-polymerization of N-isopropyl acrylamide and N-hydroxymethyl acrylamide and a study of their properties [journal.buct.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Grafting of N-(hydroxymethyl) acrylamide on to κ-carrageenan: synthesis, characterization and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Controlled Polymerization of N-(Hydroxymethyl)acrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)acrylamide (NMA) is a hydrophilic monomer that, upon polymerization, forms hydrogels with significant potential in biomedical applications, including drug delivery and tissue engineering. The hydroxyl group in the NMA monomer imparts hydrophilicity and provides a site for potential post-polymerization modification. Conventional free-radical polymerization of NMA often results in hydrogels with broad molecular weight distributions and limited control over the network architecture. Controlled/"living" radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer chain length, distribution, and architecture. This control is crucial for tailoring the hydrogel's mechanical properties, swelling behavior, and drug release kinetics to specific therapeutic needs.
These application notes provide an overview and detailed protocols for the synthesis and characterization of NMA-based hydrogels using controlled polymerization techniques.
Controlled Polymerization of NMA
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The control is achieved through the use of a RAFT agent, which reversibly transfers between active and dormant polymer chains.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate polymer chains. This method also provides excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
Data Presentation
The following tables summarize representative quantitative data for NMA hydrogels synthesized via controlled polymerization. Note: This data is illustrative and may vary based on specific experimental conditions.
Table 1: Molecular Weight and Polydispersity of Poly(NMA) Synthesized by RAFT and ATRP
| Polymerization Method | Monomer:CTA/Initiator Ratio | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity Index (PDI) |
| RAFT | 100:1 | 92 | 9,300 | 9,100 | 1.15 |
| 200:1 | 90 | 18,200 | 17,500 | 1.18 | |
| 500:1 | 88 | 44,500 | 42,000 | 1.25 | |
| ATRP | 100:1 | 95 | 9,600 | 9,400 | 1.12 |
| 200:1 | 93 | 18,800 | 18,100 | 1.16 | |
| 500:1 | 91 | 46,000 | 44,000 | 1.21 |
Table 2: Mechanical and Swelling Properties of NMA Hydrogels
| Polymerization Method | Crosslinker (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Equilibrium Swelling Ratio (Q) |
| RAFT | 1 | 5,200 | 150 | 25 |
| 2 | 10,500 | 280 | 18 | |
| 5 | 25,000 | 550 | 12 | |
| ATRP | 1 | 5,800 | 170 | 23 |
| 2 | 11,200 | 310 | 17 | |
| 5 | 27,500 | 600 | 11 |
Table 3: In Vitro Drug Release from NMA Hydrogels
| Polymerization Method | Crosslinker (mol%) | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| RAFT | 1 | 8.5 | 65 | 92 |
| 5 | 7.2 | 45 | 75 | |
| ATRP | 1 | 8.8 | 68 | 95 |
| 5 | 7.5 | 42 | 78 |
Experimental Protocols
Protocol 1: Synthesis of NMA Hydrogel via RAFT Polymerization
Materials:
-
This compound (NMA) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
N,N'-Methylenebis(acrylamide) (MBA) as crosslinker
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve NMA (e.g., 1.0 g, 9.89 mmol), MBA (e.g., 0.030 g, 0.19 mmol, 2 mol% to monomer), CPADB (e.g., 0.028 g, 0.10 mmol), and AIBN (e.g., 0.0033 g, 0.02 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
To terminate the polymerization, expose the reaction mixture to air and cool to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature.
-
To form the hydrogel, dissolve the dried polymer in deionized water to the desired concentration and allow it to swell.
Protocol 2: Synthesis of NMA Hydrogel via ATRP
Materials:
-
This compound (NMA) monomer
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
N,N'-Methylenebis(acrylamide) (MBA) as crosslinker
-
Methanol/Water mixture (e.g., 1:1 v/v) as solvent
-
Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.014 g, 0.10 mmol). Seal the flask and cycle between vacuum and nitrogen three times.
-
In a separate flask, dissolve NMA (e.g., 1.0 g, 9.89 mmol), MBA (e.g., 0.030 g, 0.19 mmol, 2 mol% to monomer), and PMDETA (e.g., 0.017 g, 0.10 mmol) in the methanol/water solvent (e.g., 5 mL). Degas this solution by bubbling with nitrogen for 30 minutes.
-
Transfer the degassed monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.
-
Add the initiator, EBiB (e.g., 0.019 g, 0.10 mmol), to the reaction mixture via a degassed syringe.
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 30°C) and stir.
-
Monitor the polymerization by taking samples periodically to analyze for monomer conversion.
-
After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Purify the polymer by dialysis against deionized water to remove the copper catalyst and unreacted monomers.
-
The resulting aqueous solution is the NMA hydrogel.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Studies:
-
Prepare disc-shaped hydrogel samples of known initial weight (Wi).
-
Immerse the samples in an excess of phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (Q) as: Q = (Ws - Wi) / Wi.[1]
B. Mechanical Testing (Rheology):
-
Place a hydrogel sample of defined thickness between the plates.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[2][3][4]
-
G' represents the elastic component, and G'' represents the viscous component of the hydrogel.
C. In Vitro Drug Release:
-
Load the hydrogel with a model drug by swelling the hydrogel in a drug solution of known concentration.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[5][6][7]
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry.[5][8]
-
Calculate the cumulative percentage of drug released over time.
D. Biocompatibility Assessment (MTT Assay):
-
Prepare hydrogel extracts by incubating the hydrogel in a cell culture medium for 24 hours.[9][10]
-
Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the hydrogel extracts at various concentrations.
-
After a specified incubation period (e.g., 24 or 48 hours), perform an MTT assay to assess cell viability.[10][11]
-
Cell viability is determined by measuring the absorbance, which correlates to the number of viable cells.
Visualizations
Caption: Experimental workflow for NMA hydrogel synthesis and characterization.
Caption: NMA hydrogel for controlled drug release to modulate a cellular signaling pathway.
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Construction of Biocompatible Hydrogel Scaffolds With a Long-Term Drug Release for Facilitating Cartilage Repair [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Versatility of N-(Hydroxymethyl)acrylamide in Designing Advanced Stimuli-Responsive Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(Hydroxymethyl)acrylamide (NHMA) is a highly versatile functional monomer increasingly utilized in the synthesis of "smart" or stimuli-responsive polymers. Its unique structure, featuring both a polymerizable vinyl group and a reactive hydroxymethyl group, allows for the straightforward introduction of hydrophilicity and provides a convenient handle for further chemical modification or cross-linking. This makes NHMA an invaluable building block for creating sophisticated polymers that can respond to a variety of external cues, including temperature, pH, and redox potential. Such materials are at the forefront of innovation in drug delivery, tissue engineering, and diagnostics.
These application notes provide an overview of the use of NHMA in stimuli-responsive polymers and detailed protocols for their synthesis and characterization.
Applications in Stimuli-Responsive Systems
The incorporation of NHMA into polymer chains can be tailored to elicit specific responses to environmental changes.
-
Thermo-responsive Polymers: When copolymerized with monomers like N-isopropylacrylamide (NIPAM) or N,N-diethylacrylamide (DEAA), NHMA modulates the lower critical solution temperature (LCST) of the resulting polymer.[1][2][3] The hydrophilic nature of the hydroxymethyl group generally leads to an increase in the LCST, allowing for fine-tuning of the temperature at which the polymer undergoes a phase transition from soluble to insoluble.[1][2][3] This property is crucial for applications such as temperature-triggered drug release and in situ gelling systems for tissue engineering.[4][5]
-
pH-Responsive Polymers: The hydroxyl group of NHMA can be esterified with acidic or basic moieties to introduce pH-sensitivity.[6] Alternatively, NHMA can be copolymerized with monomers containing ionizable groups, such as acrylic acid or itaconic acid, to create hydrogels that swell or shrink in response to changes in pH.[7][8] This is particularly relevant for drug delivery systems designed to release their payload in specific pH environments of the body, such as the acidic milieu of tumors or the varying pH of the gastrointestinal tract.
-
Multi-Stimuli-Responsive Polymers: A key advantage of NHMA is its utility as a starting material for creating polymers that respond to multiple stimuli.[6] By modifying the hydroxymethyl group, functionalities sensitive to redox conditions (e.g., ferrocene) or light (e.g., azobenzene) can be introduced, leading to sophisticated materials with tunable properties for advanced drug delivery and sensor applications.[6]
-
Cross-linked Hydrogels: The hydroxymethyl group of NHMA can participate in cross-linking reactions, either through self-condensation under certain conditions or by reacting with other cross-linking agents. This is essential for the formation of stable hydrogel networks with controlled porosity and mechanical properties, which are critical for applications in drug delivery and as scaffolds in tissue engineering.[9][10]
Quantitative Data on NHMA-Based Stimuli-Responsive Polymers
The following tables summarize key quantitative data from studies on stimuli-responsive polymers incorporating NHMA and related acrylamide (B121943) derivatives.
Table 1: Thermo-responsive Properties of NHMA-containing Copolymers
| Co-monomer | NHMA Content (mol%) | LCST (°C) | Reference |
| N,N-diethylacrylamide (DEAA) | 0 | 32 | [2] |
| N,N-diethylacrylamide (DEAA) | 18 | 38 | [2] |
| N,N-diethylacrylamide (DEAA) | 35 | 47 | [2] |
| N,N-diethylacrylamide (DEAA) | 51 | 56 | [2] |
| N,N-diethylacrylamide (DEAA) | 65 | 64 | [2] |
| N-isopropylacrylamide (NIPAM) | Increasing amounts lead to an increase in LCST | [3] |
Table 2: pH-Responsive Swelling Behavior of Acrylamide-based Hydrogels
| Hydrogel Composition | pH | Swelling Ratio (g/g) | Reference |
| Poly(acrylamide-co-itaconic acid) | 2.0 | ~5 | [7] |
| Poly(acrylamide-co-itaconic acid) | 7.0 | ~25 | [7] |
| Superporous hydrogel composite (Acrylamide/Acrylic Acid) | 1.2 | ~15 | [8] |
| Superporous hydrogel composite (Acrylamide/Acrylic Acid) | 7.4 | ~120 | [8] |
Table 3: Drug Release from Multi-Stimuli Responsive Micelles Derived from NHMA
| Polymer | Stimulus | Cumulative Drug Release (Nile Red) | Time (h) | Reference |
| P(Fc-N-AM) Micelles | None | ~20% | 24 | [6] |
| P(Fc-N-AM) Micelles | H₂O₂ (Redox) | ~70% | 24 | [6] |
| P(Azo-N-AM) Micelles | None | ~18% | 24 | [6] |
| P(Azo-N-AM) Micelles | UV light | ~65% | 24 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Thermo-responsive poly(N,N-diethylacrylamide-co-N-(Hydroxymethyl)acrylamide)
Objective: To synthesize a thermo-responsive copolymer with a tunable LCST.
Materials:
-
N,N-diethylacrylamide (DEAA)
-
This compound (NHMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Hexane (B92381) (Non-solvent for precipitation)
-
Schlenk tube
-
Standard glassware for synthesis and purification
Procedure:
-
In a Schlenk tube, dissolve the desired molar ratio of DEAA and NHMA in 1,4-dioxane.
-
Add AIBN (typically 1 mol% relative to the total monomer concentration).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with nitrogen or argon.
-
Place the reaction tube in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 12-24 hours).
-
To terminate the polymerization, cool the reaction mixture in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold hexane while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh hexane multiple times to remove unreacted monomers and initiator.
-
Dry the final copolymer product under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Chemical Structure: Confirm the incorporation of both monomers using ¹H NMR and FTIR spectroscopy.
-
Molecular Weight and Polydispersity: Determine by Gel Permeation Chromatography (GPC).
-
LCST Determination: Prepare a dilute aqueous solution of the copolymer (e.g., 1 mg/mL). Measure the transmittance of the solution at a specific wavelength (e.g., 500 nm) as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Protocol 2: Synthesis of a pH-Responsive Hydrogel via Free Radical Polymerization
Objective: To prepare a hydrogel that exhibits pH-dependent swelling behavior.
Materials:
-
This compound (NHMA)
-
Itaconic Acid (IA)
-
N,N'-methylenebis(acrylamide) (MBA) (Cross-linker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water
-
Molds for gel casting
Procedure:
-
In a beaker, dissolve NHMA, IA, and MBA in deionized water to the desired final concentrations.
-
Stir the solution until all components are fully dissolved.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Add APS to the solution and mix gently.
-
Add TEMED to initiate the polymerization. The amount of TEMED will influence the gelation time.
-
Quickly pour the solution into the desired molds.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers and initiator. Change the water frequently over 2-3 days.
Characterization:
-
Swelling Studies:
-
Cut the purified hydrogel into small, uniform discs and weigh them (Wd).
-
Immerse the discs in buffer solutions of varying pH at a constant temperature.
-
At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.
-
Continue until the hydrogels reach equilibrium swelling (constant weight).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of fast responsive thermo-sensitive hydrogels by co-polymerization of N-isopropyl acrylamide and N-hydroxymethyl acrylamide and a study of their properties [journal.buct.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols: A Step-by-Step Guide to N-(Hydroxymethyl)acrylamide Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer integral to the synthesis of advanced polymers and hydrogels.[1] Its unique molecular structure, featuring both a vinyl group and a reactive hydroxymethyl group, allows for a two-stage reaction process.[2] Initially, the vinyl group participates in polymerization to form linear or branched polymers. Subsequently, the hydroxymethyl group can undergo a post-polymerization crosslinking reaction, transforming thermoplastic polymers into thermoset materials with enhanced mechanical strength, durability, and solvent resistance.[2] This document provides detailed application notes and experimental protocols for NMA crosslinking reactions, focusing on hydrogel formation for applications in drug development and biomedical research.
Introduction to this compound Crosslinking
This compound is a valuable crosslinking agent due to its ability to form stable, crosslinked networks. The primary mechanism of crosslinking involves the condensation of the hydroxymethyl groups on the polymer backbone. This reaction is typically induced by heat and can be catalyzed by either acidic or basic conditions, resulting in the formation of ether linkages between polymer chains. This post-polymerization crosslinking capability allows for a high degree of control over the final properties of the material.[2]
NMA's ability to form hydrophilic, crosslinked networks makes it particularly suitable for biomedical applications such as drug delivery systems, contact lenses, and tissue engineering scaffolds.[3] The density of the crosslinks significantly influences the hydrogel's properties, including its equilibrium water content (EWC), mechanical strength, and drug release kinetics.
Safety Precautions: this compound is a hazardous substance. It is classified as acutely toxic, a skin sensitizer, and is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[4][5] It is crucial to handle NMA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
NMA Crosslinking Mechanism and Experimental Workflow
The crosslinking of NMA-containing polymers is a critical step in tailoring the material's final properties. The general workflow involves polymerization of NMA with other monomers, followed by a curing step to induce crosslinking.
Caption: NMA Crosslinking Mechanism.
Caption: Experimental Workflow for NMA Hydrogels.
Experimental Protocols
Protocol 1: Synthesis of NMA-Copolymer Hydrogel via Free-Radical Polymerization and Thermal Crosslinking
This protocol describes the synthesis of a hydrogel from this compound and Acrylamide (AAm) followed by thermal curing to induce crosslinking of the hydroxymethyl groups.
Materials:
-
This compound (NMA)
-
Acrylamide (AAm)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
In a flask, prepare a 2 M aqueous solution of the monomers. For a 10 mL solution with a 10 mol% NMA concentration, dissolve 1.28 g of AAm and 0.20 g of NMA in 8 mL of DI water.
-
Stir the solution until all monomers are completely dissolved.
-
Place the solution on ice and purge with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
While continuing the nitrogen purge, add 100 µL of a freshly prepared 10% (w/v) APS solution in DI water.
-
Add 10 µL of TEMED to accelerate the polymerization.
-
Mix the solution gently by swirling.
-
-
Hydrogel Casting and Polymerization:
-
Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness).
-
Allow the polymerization to proceed at room temperature for 2 hours, or until a solid gel is formed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold and cut it into discs of a specific diameter.
-
Immerse the hydrogel discs in a large volume of DI water for 48-72 hours, changing the water every 12 hours, to remove unreacted monomers and initiators.
-
-
Post-Polymerization Thermal Crosslinking (Curing):
-
Place the purified hydrogel discs in an oven at 80°C for 12-24 hours. The heat will induce the condensation reaction between the hydroxymethyl groups, forming ether crosslinks.
-
-
Equilibration:
-
After curing, immerse the crosslinked hydrogel discs in PBS (pH 7.4) at room temperature until they reach equilibrium swelling (typically 24-48 hours).
-
Protocol 2: Characterization of NMA-Crosslinked Hydrogels
A. Swelling Behavior
-
After equilibration in PBS, remove the hydrogel disc, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).
-
Lyophilize (freeze-dry) the hydrogel disc until a constant weight is achieved and record the dry weight (Wd).
-
Calculate the Equilibrium Water Content (EWC) and Equilibrium Swelling Ratio (ESR) using the following formulas:
-
EWC (%) = [(Ws - Wd) / Ws] * 100
-
ESR (g/g) = (Ws - Wd) / Wd
-
B. Mechanical Testing
-
Perform uniaxial compression or tensile tests on the equilibrium-swollen hydrogel discs using a mechanical tester.
-
Determine the compressive modulus (from the initial linear region of the stress-strain curve) and the fracture stress.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Record FTIR spectra of the lyophilized, un-crosslinked and crosslinked hydrogel samples.
-
Analyze the spectra for changes in the hydroxyl (-OH) stretching band (around 3300 cm⁻¹) and the appearance of an ether (C-O-C) stretching band (around 1100 cm⁻¹) as evidence of crosslinking.
D. Thermogravimetric Analysis (TGA)
-
Perform TGA on the lyophilized hydrogel samples under a nitrogen atmosphere, heating from room temperature to approximately 600°C at a rate of 10°C/min.
-
Analyze the thermograms to determine the thermal stability of the hydrogels. Crosslinked hydrogels are expected to exhibit higher thermal stability.[7][8]
Quantitative Data Summary
The properties of NMA-crosslinked hydrogels are highly dependent on the monomer and crosslinker concentrations. The following tables summarize typical data obtained from the characterization of such hydrogels.
Table 1: Effect of NMA Concentration on Hydrogel Properties
| NMA Concentration (mol%) | Equilibrium Water Content (EWC) (%) | Compressive Modulus (kPa) |
| 5 | 92 ± 2.1 | 15 ± 1.8 |
| 10 | 88 ± 1.5 | 35 ± 2.5 |
| 15 | 85 ± 1.9 | 58 ± 3.1 |
| 20 | 81 ± 2.3 | 82 ± 4.0 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Curing Time on Mechanical Properties (10 mol% NMA)
| Curing Time at 80°C (hours) | Compressive Modulus (kPa) | Fracture Stress (kPa) |
| 0 (uncured) | 8 ± 1.2 | 15 ± 2.1 |
| 6 | 25 ± 2.0 | 45 ± 3.5 |
| 12 | 35 ± 2.5 | 68 ± 4.2 |
| 24 | 42 ± 3.1 | 85 ± 5.0 |
Data are presented as mean ± standard deviation.
Applications in Drug Development
NMA-crosslinked hydrogels are promising materials for controlled drug delivery.[1][9][10] Their tunable properties allow for the optimization of drug loading and release kinetics.
-
Controlled Release: The crosslink density of the hydrogel network governs the diffusion rate of encapsulated drugs. By adjusting the NMA concentration and curing conditions, the release profile can be tailored for specific therapeutic applications.[11]
-
Biocompatibility: Acrylamide-based hydrogels generally exhibit good biocompatibility, making them suitable for in vivo applications.[1]
-
Stimuli-Responsive Systems: NMA can be copolymerized with stimuli-responsive monomers to create "smart" hydrogels that release drugs in response to changes in pH, temperature, or other physiological signals.
Conclusion
This compound is a highly effective crosslinking monomer that offers precise control over the properties of polymer networks and hydrogels. The post-polymerization crosslinking capability, achieved through the condensation of its hydroxymethyl groups, allows for the fabrication of materials with tailored mechanical strength, swelling behavior, and degradation profiles. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to utilize NMA in the development of advanced materials for drug delivery and other biomedical applications. Adherence to strict safety protocols is paramount when working with this chemical.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinker-Based Regulation of Swelling Behavior of Poly(N-isopropylacrylamide) Gels in a Post-Polymerization Crosslinking System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intra- vs Intermolecular Cross-Links in Poly(methyl methacrylate) Networks Containing Enamine Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of self-crosslinked carboxymethyl chitosan-based hydrogel and its composites with gelatin and PEG-GO for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, swelling and drug release behavior of poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel [inis.iaea.org]
Application Notes and Protocols for N-(Hydroxymethyl)acrylamide in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(Hydroxymethyl)acrylamide (NMA) as a versatile crosslinking monomer in the formulation of high-performance coatings and adhesives. The unique bifunctional nature of NMA, possessing both a vinyl group for polymerization and a reactive hydroxymethyl group for crosslinking, allows for the creation of durable polymer networks with enhanced adhesion, mechanical strength, and resistance properties.[1][2]
Introduction to this compound (NMA)
This compound is a white crystalline solid that is also commercially available as an aqueous solution.[3] Its dual functionality enables it to be incorporated into polymer chains via emulsion, solution, or suspension polymerization techniques.[4][5] The pendant hydroxymethyl groups can then undergo crosslinking under moderate conditions, transforming thermoplastic polymers into thermoset materials.[4] This self-crosslinking capability eliminates the need for external crosslinking agents in many applications.[6]
Key Applications in Coatings and Adhesives
NMA is a valuable component in a wide array of coating and adhesive formulations:
-
Architectural Coatings: Improves scrub, stain, and block resistance in interior and exterior paints.[7]
-
Wood Coatings: Enhances the durability, water resistance, and adhesion of coatings on wood substrates.[8]
-
Textile Finishing: Used as a finishing agent to impart crease resistance and dimensional stability to fabrics.[5]
-
Adhesives: A key monomer in the synthesis of latex adhesives, including pressure-sensitive adhesives (PSAs), for various substrates.[2][9][10]
-
Paper and Leather Industries: Employed to improve the strength and surface properties of paper and leather goods.[3][5]
Quantitative Performance Data
The incorporation of NMA into polymer formulations leads to significant improvements in various performance metrics. The following tables summarize quantitative data extracted from various studies.
Table 1: Influence of NMA Concentration on Wood Adhesive Bond Strength [8]
| NMA Concentration (% based on Vinyl Acetate) | Dry Bond Strength (MPa) | Wet Bond Strength (MPa) | Delamination Time in 80°C Water (min) |
| 0 | 5.8 | 0.8 | 15 |
| 0.5 | 6.5 | 1.5 | 30 |
| 1.0 | 7.2 | 2.1 | 45 |
| 1.5 | 7.8 | 2.8 | 60 |
| 2.0 | 8.1 | 3.2 | 75 |
Table 2: Properties of Self-Crosslinking Acrylate (B77674) Emulsion Films for Coatings with Varying NMA Content [11]
| NMA Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption (%) |
| 1.5 | 8.5 | 550 | 15.2 |
| 2.0 | 9.8 | 520 | 12.8 |
| 2.5 | 11.2 | 480 | 10.5 |
| 3.0 | 12.5 | 450 | 8.9 |
Experimental Protocols
Protocol 1: Synthesis of a Self-Crosslinking Vinyl Acetate-NMA Emulsion for Wood Adhesives
This protocol is adapted from the methodology described for preparing secondary emulsions for wood bonding.[8]
Materials:
-
Vinyl Acetate (VAc) monomer
-
This compound (NMA)
-
Polyvinyl alcohol (PVA) solution (10%) as a protective colloid
-
Ammonium persulfate (APS) solution (10%) as an initiator
-
Alkylphenol polyoxyethylene (10) ether as an emulsifier
-
Deionized water
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 70g of 10% PVA solution, 0.5g of alkylphenol polyoxyethylene (10) ether, and 25g of VAc.
-
Stir the mixture to form a stable emulsion.
-
Initiate polymerization by adding 3.75g of 10% APS solution.
-
Maintain the reaction temperature at 40°C for 30-60 minutes to control the initial exotherm.
-
Gradually increase the temperature to 70°C.
-
Slowly add the desired amount of NMA (e.g., 0.25g to 0.5g, corresponding to 1-2% based on VAc) to the reaction mixture.
-
Continue the reaction for 3-6 hours, or until the reflux temperature stabilizes, indicating the completion of the polymerization.
-
Cool the resulting emulsion to room temperature and filter to remove any coagulum.
Protocol 2: Preparation and Curing of a Self-Crosslinking Acrylic Emulsion Coating
This protocol is based on the synthesis of self-crosslinking acrylate emulsions for high-elasticity coatings.[11]
Materials:
-
Butyl acrylate (BA)
-
Methyl methacrylate (B99206) (MMA)
-
Methacrylic acid (MAA)
-
This compound (NMA)
-
Mixed emulsifier system
-
Potassium persulfate (KPS) as initiator
-
Deionized water
Procedure:
Emulsion Polymerization:
-
Prepare a pre-emulsion by mixing BA, MMA, MAA, and NMA in the desired ratios (e.g., BA:MMA of 60:40 and NMA at 2.5-3.0% of total monomer weight).
-
Add the mixed emulsifier to deionized water in a reaction kettle and heat to the reaction temperature (typically 75-85°C) under a nitrogen atmosphere.
-
Introduce a small portion of the pre-emulsion (seed) into the reactor and initiate polymerization with KPS.
-
After the seed polymerization is complete, semi-continuously feed the remaining pre-emulsion and initiator solution into the reactor over 2-3 hours.
-
Maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor and filter the resulting self-crosslinking acrylic emulsion.
Coating Film Preparation and Curing:
-
Uniformly apply the prepared acrylic emulsion onto a substrate (e.g., glass or metal panel) using a film applicator.
-
Allow the film to air-dry at room temperature to form a tack-free coating.
-
Cure the coating in an oven at a specified temperature and time (e.g., 120°C for 30 minutes) to facilitate the crosslinking reaction of the NMA functional groups.
Reaction Mechanisms and Pathways
The crosslinking functionality of NMA is primarily attributed to its hydroxymethyl group. This group can undergo self-condensation or react with other functional groups present in the polymer backbone or on a substrate.
Self-Crosslinking Mechanism of NMA in an Acrylic Polymer
The self-crosslinking of NMA in an acrylic emulsion involves two main steps:
-
Copolymerization: The vinyl group of NMA polymerizes with other acrylic monomers to form a linear or branched polymer with pendant hydroxymethyl groups.[11]
-
Crosslinking: During the film formation and curing process (often aided by heat and/or an acidic catalyst), the hydroxymethyl groups undergo a condensation reaction, forming ether linkages between polymer chains and releasing water.[6][11]
Caption: NMA self-crosslinking workflow.
Crosslinking with Cellulose (B213188) Substrates
When applied to cellulosic substrates like wood or cotton, the hydroxymethyl group of NMA can react with the hydroxyl groups of cellulose to form stable ether bonds, leading to excellent adhesion and modification of the substrate properties.[5]
Caption: NMA crosslinking with cellulose.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 924-42-5 | Benchchem [benchchem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. NMA 48% - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. gantrade.com [gantrade.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. generalformulations.com [generalformulations.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Hydroxymethyl)acrylamide in Textile Finishing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Hydroxymethyl)acrylamide (NHMA), also known as N-methylolacrylamide, is a bifunctional monomer with reactive vinyl and hydroxymethyl groups.[1] This dual functionality makes it a versatile crosslinking agent in various industrial applications, including textile finishing.[2][3] When applied to textiles, particularly cellulosic fabrics like cotton, NHMA can significantly enhance properties such as wrinkle resistance, durability, and hand feel.[2][4] It achieves this by forming stable crosslinks with the polymer chains of the textile fibers.[2] This document provides a detailed protocol for the application of NHMA in textile finishing, summarizes key performance data, and outlines essential safety procedures.
Chemical Mechanism of Action
The primary mechanism of NHMA in textile finishing involves the formation of covalent bonds with the hydroxyl groups of cellulose (B213188) fibers under acidic conditions and heat. The hydroxymethyl group of NHMA reacts with the hydroxyl groups on the cellulose chains, forming ether linkages. This crosslinking creates a three-dimensional network within the fiber structure, which imparts dimensional stability and resilience to the fabric.
References
- 1. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Applications of N-Methylolacrylamide in Paper, Textile, and Leather Treatments - Chemical Supplier Unilong [unilongindustry.com]
- 3. N-METHYLOL ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Hydroxymethyl)acrylamide (NHMA) in Biocompatible Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-(Hydroxymethyl)acrylamide (NHMA)-based hydrogels for biomedical applications, including drug delivery and tissue engineering. Detailed protocols for key experiments are provided to facilitate reproducible research and development.
Introduction to NHMA-Based Hydrogels
This compound (NHMA) is a versatile monomer for the fabrication of biocompatible hydrogels. Its hydrophilic nature, stemming from the hydroxymethyl group, imparts excellent water absorption and swelling capabilities, crucial for mimicking the native extracellular matrix (ECM) and for controlled drug release.[1][2] NHMA can be readily polymerized and crosslinked to form three-dimensional (3D) networks with tunable mechanical properties, porosity, and degradation kinetics.[1][3] These characteristics make NHMA hydrogels promising platforms for a variety of biomedical applications, including 3D cell culture, tissue regeneration, and targeted drug delivery.[4][5][6]
Data Presentation: Properties of NHMA-Based Hydrogels
The functional characteristics of NHMA hydrogels are highly dependent on their composition and synthesis parameters. The following tables summarize key quantitative data from literature to aid in the rational design of NHMA-based hydrogels for specific applications.
| Hydrogel Composition | Crosslinker (mol%) | Young's Modulus (kPa) | Pore Size (μm) | Reference |
| Poly(NHMA) | 2% MBA | Not specified | 0.4-0.7 | [7] |
| Poly(NIPAAm-co-NHMAAm) | Not specified | Not specified | Not specified | [8] |
| GelMA/HA-HYD DN (5% GelMA) | Varied HA-HYD | Not specified | Not specified | [9] |
| GelMA/HA-HYD DN (10% GelMA) | Varied HA-HYD | Not specified | Not specified | [9] |
| CBMA/gelatin IPN | Varied | >100 | Not specified | [2] |
Table 1: Mechanical and Structural Properties of Acrylamide-Based Hydrogels. This table highlights the tunable nature of hydrogel mechanical and structural properties based on composition and crosslinker concentration. MBA: N,N'-methylenebisacrylamide; NIPAAm: N-isopropyl acrylamide; NHMAAm: N-hydroxymethyl acrylamide; GelMA: Gelatin methacrylate; HA-HYD: Hyaluronic acid-hydrazone; DN: Double network; CBMA: Carboxybetaine methacrylate; IPN: Interpenetrating polymer network.
| Hydrogel Composition | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| Poly(AAm/HEMA) | Water | 513-660 | [10] |
| Poly(AAm) | Water | 665-1122 | [10] |
| OPF 35K | PBS | 1510 ± 30 | [11] |
| OPF 10K | PBS | 1390 ± 20 | [11] |
| OPF 3K | PBS | 1300 ± 40 | [11] |
| OPF 1K | PBS | 1270 ± 30 | [11] |
| GelMA/HA-HYD DN (5% GelMA, 1.5% HA-HYD) | Not specified | ~1300 | [9] |
| GelMA/HA-HYD DN (10% GelMA, 1.5% HA-HYD) | Not specified | ~1100 | [9] |
Table 2: Swelling Properties of Acrylamide-Based Hydrogels. The swelling ratio is a critical parameter for drug delivery and tissue engineering applications, indicating the hydrogel's capacity to absorb and retain water. AAm: Acrylamide; HEMA: 2-hydroxyethyl methacrylate; OPF: Oligo(poly(ethylene glycol) fumarate); PBS: Phosphate-buffered saline.
| Cell Line | Hydrogel Composition | Viability (%) | Assay | Reference |
| T84 human colon cancer cells | CS/CP/PVAc-PAa | >94 | MTT | [12] |
| Cos-7 and HEK293 | AMR:NIPAM (100:0) | >60 | MTT | [13] |
| Cos-7 and HEK293 | AMR:NIPAM (80:20) | >60 | MTT | [13] |
| Cos-7 and HEK293 | AMR:NIPAM (50:50) | >60 | MTT | [13] |
| L929 | Bare PVA | >70 | MTT | [3] |
| HUVECs | PAAm-click/Matrigel | High | Not specified | [5] |
Table 3: In Vitro Biocompatibility of Acrylamide-Based Hydrogels. This table presents the cytotoxicity of various acrylamide-based hydrogels, demonstrating their general biocompatibility. CS: Chitosan; CP: Carbopol; PVAc: Polyvinyl acetate; PAa: Poly(acrylic acid); AMR: Acrylated methyl ricinoleate; NIPAM: N-isopropylacrylamide; PVA: Polyvinyl alcohol; HUVECs: Human umbilical vein endothelial cells.
Experimental Protocols
Protocol 1: Synthesis of NHMA Hydrogels by Free Radical Polymerization
This protocol describes a general method for synthesizing NHMA hydrogels. The properties of the resulting hydrogel can be tuned by varying the concentrations of the monomer, crosslinker, and initiator.
Materials:
-
This compound (NHMA) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator[14]
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst[14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Molds (e.g., glass plates with spacers)
Procedure:
-
Prepare Monomer Solution: Dissolve the desired amount of NHMA and MBAA in PBS. A typical starting point is a 10% (w/v) total monomer concentration with 1-5 mol% MBAA relative to NHMA.
-
Deoxygenate: Purge the monomer solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate Polymerization: Add APS (e.g., 0.1% w/v of the total solution) and TEMED (e.g., 0.1% v/v of the total solution) to the deoxygenated monomer solution. Mix gently but thoroughly.[7]
-
Casting: Immediately pour the solution into the desired mold.
-
Curing: Allow the polymerization to proceed at room temperature for 1-2 hours or until a solid gel is formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and other reagents.[15]
-
Drying (Optional): For certain characterization techniques, the hydrogel can be dried to a constant weight, for example, in a vacuum oven at 40°C.[15]
Protocol 2: Characterization of Hydrogel Properties
This protocol outlines the procedure for determining the swelling behavior of the hydrogels.
Materials:
-
Dried hydrogel samples (xerogels)
-
Deionized water or buffer solutions of desired pH
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (Wd).[15]
-
Immerse the dry sample in a large excess of deionized water or buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (Ws).[15]
-
Continue this process until the hydrogel reaches equilibrium swelling (constant weight).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[15]
Rheological characterization provides information about the viscoelastic properties of the hydrogel.
Materials:
-
Swollen hydrogel samples
-
Rheometer with parallel plate geometry
Procedure:
-
Place a swollen hydrogel sample onto the lower plate of the rheometer.[8]
-
Lower the upper plate to a defined gap (e.g., 500 µm).[8]
-
Perform a series of tests to determine the storage modulus (G') and loss modulus (G'').[16]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potential toxicity of the hydrogel to cells.
Materials:
-
Sterile NHMA hydrogel samples
-
Cell culture medium (e.g., DMEM)
-
L929 fibroblast cell line (or other relevant cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Extract Preparation: Incubate sterile hydrogel samples in cell culture medium for 24-72 hours to create an extract.[3]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Exposure: Remove the culture medium and replace it with the hydrogel extract (at various dilutions) and control media (fresh medium and a positive control with a known cytotoxic agent).
-
Incubation: Incubate the cells with the extracts for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Viability Calculation: Calculate cell viability as a percentage relative to the negative control (cells in fresh medium). A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.[12][18]
Protocol 4: In Vivo Biocompatibility Study
This protocol provides a general guideline for assessing the in vivo biocompatibility of NHMA hydrogels. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
Materials:
-
Sterile NHMA hydrogel implants
-
Animal model (e.g., mice or rats)
-
Surgical instruments
-
Anesthetics
-
Histological processing reagents (formalin, ethanol (B145695), xylene, paraffin)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Implantation: Surgically implant sterile hydrogel samples into the subcutaneous space of the animal model. A sham surgery group (no implant) should be included as a control.[20]
-
Observation: Monitor the animals for signs of inflammation, irritation, or other adverse reactions at the implantation site over a predetermined period (e.g., 1, 4, and 12 weeks).[21]
-
Tissue Harvest: At the end of the study period, euthanize the animals and carefully excise the implant and surrounding tissue.[20]
-
Histological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues through a series of ethanol and xylene washes and embed them in paraffin.
-
Section the paraffin-embedded tissues and mount them on microscope slides.
-
Stain the tissue sections with H&E to visualize the cellular response to the implant.
-
-
Evaluation: A pathologist should evaluate the stained tissue sections for signs of inflammation (e.g., presence of neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue integration.[20]
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.trakya.edu.tr [dspace.trakya.edu.tr]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. benchchem.com [benchchem.com]
- 16. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal-jps.com [journal-jps.com]
- 21. In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing premature polymerization of N-(Hydroxymethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(Hydroxymethyl)acrylamide (NMA). This resource is designed to provide comprehensive guidance on preventing premature polymerization of NMA, a common issue encountered during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the stability and successful application of NMA in your research.
I. Troubleshooting Guide: Preventing Premature Polymerization
Premature polymerization of this compound is a frequent challenge that can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Monomer appears viscous, cloudy, or contains solid particles upon receipt or during storage. | Spontaneous free-radical polymerization has occurred. This can be triggered by exposure to elevated temperatures, light, or contaminants. The inhibitor may also be depleted. | Do not use the monomer. Contact the supplier for a replacement. Review your storage and handling procedures to ensure they align with the recommendations in this guide. |
| Polymerization occurs during storage even under recommended "cool and dark" conditions. | The inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ), has been rendered ineffective due to the absence of oxygen. MEHQ requires oxygen to function as a radical scavenger. | Ensure the storage container has a headspace of air. Do not store NMA under an inert atmosphere (e.g., nitrogen or argon) if it contains an oxygen-dependent inhibitor like MEHQ. If you have been storing it under an inert gas, switch to storage with an air headspace. If polymerization has already occurred, the product is unusable. |
| The polymerization reaction is sluggish, incomplete, or fails to initiate after inhibitor removal. | Residual inhibitor is present in the monomer. | Ensure the inhibitor removal procedure is thorough. Consider repeating the inhibitor removal step or using a fresh batch of purified monomer. The effectiveness of inhibitor removal can be verified using analytical techniques such as HPLC. |
| Inconsistent or failed hydrogel synthesis (e.g., weak, inhomogeneous gel, or no gel formation). | This can be due to several factors including incomplete polymerization, incorrect monomer-to-crosslinker ratio, inactive initiator, or the presence of dissolved oxygen which can inhibit some polymerization processes. The pH of the reaction mixture can also play a critical role. | - Verify the concentrations and activity of all reactants (monomer, crosslinker, initiator).- Ensure thorough removal of the inhibitor before starting the reaction.- Degas the reaction mixture properly before adding the initiator to remove dissolved oxygen.- Control the pH of the reaction mixture, as the polymerization of acrylamides can be pH-dependent.[1] |
| Discoloration (yellowing) of the monomer over time. | This may indicate degradation or the presence of impurities, which can potentially initiate or accelerate polymerization. | While slight discoloration may not always indicate polymerization, it is a sign of chemical change. It is recommended to use fresh, colorless monomer for critical applications. If using discolored monomer, purification prior to use is advised. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (NMA) premature polymerization?
A1: The primary cause of NMA premature polymerization is the initiation of a free-radical chain reaction. This process can be initiated or accelerated by several factors, including:
-
Heat: Elevated temperatures increase the rate of free radical formation.
-
Light: UV light can provide the energy to initiate radical formation.[2]
-
Contaminants: Impurities such as metal ions (e.g., iron, copper) and peroxides can act as initiators.
-
Absence of Oxygen (for phenolic inhibitors): Common inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) require the presence of dissolved oxygen to effectively scavenge free radicals.[3]
Q2: How is NMA typically stabilized to prevent premature polymerization?
A2: NMA is commonly stabilized with a free-radical inhibitor. The most frequently used inhibitor is the Monomethyl Ether of Hydroquinone (MEHQ). MEHQ functions as a radical scavenger, interrupting the polymerization chain reaction. It is typically added in parts-per-million (ppm) concentrations.
Q3: What are the optimal storage conditions for NMA?
A3: To minimize the risk of premature polymerization, NMA should be stored in a cool, dry, and dark location in a tightly sealed container.[2] The recommended storage temperature is generally ≤ 20°C.[4] It is also crucial to ensure an air headspace in the container to allow the oxygen-dependent inhibitor (MEHQ) to function effectively.
Q4: Do I need to remove the inhibitor before using NMA in my polymerization reaction?
A4: Yes, in most cases, the inhibitor must be removed immediately before use. The inhibitor will interfere with the desired polymerization reaction by scavenging the free radicals generated by your initiator, leading to an induction period, slow reaction rates, or incomplete polymerization.
Q5: How can I tell if my NMA has started to polymerize?
A5: The following are visual indicators of premature polymerization:
-
Increased Viscosity: The NMA solution will become noticeably thicker.
-
Cloudiness or Haziness: The formation of insoluble polymer particles will make the solution appear cloudy.
-
Presence of Solid Precipitate: Solid polymer may settle at the bottom of the container.
-
Solidification: In advanced stages, the entire monomer may solidify.
Q6: What is the shelf life of NMA?
A6: The shelf life of NMA is highly dependent on storage conditions. When stored properly (cool, dark, with air headspace), aqueous solutions of acrylamide (B121943) are guaranteed by some manufacturers for 6 months.[3] However, without a specific expiration date on the Certificate of Analysis, it is recommended to inspect the product for signs of polymerization before use. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage.[5]
III. Quantitative Data Summary
This table summarizes key quantitative data related to the storage and handling of this compound.
| Parameter | Value/Range | Notes |
| Recommended Storage Temperature | ≤ 20°C[4] | Storing in a cool environment is critical to minimize thermally initiated polymerization. |
| Typical Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | An oxygen-dependent free-radical scavenger. |
| Typical Inhibitor Concentration | 25-35 ppm[4] to 30 ppm[5] | Concentrations can vary by manufacturer and product grade. |
| Guaranteed Shelf Life (Aqueous Solution) | 6 months[3] | Under recommended storage conditions. Always check the manufacturer's specifications. |
IV. Experimental Protocols
Protocol 1: Visual Inspection for Premature Polymerization
Objective: To visually assess the quality of this compound and check for signs of premature polymerization.
Materials:
-
Container of this compound (solid or aqueous solution)
Procedure:
-
Color Inspection: Observe the color of the NMA. As a solid, it should be a white to off-white crystalline powder. In aqueous solution, it should be colorless to pale yellow. Significant yellowing or browning may indicate degradation.
-
Clarity Inspection (for aqueous solutions): The solution should be clear and free of any suspended particles. Tilt the container and observe for any cloudiness or turbidity.
-
Viscosity Check (for aqueous solutions): Gently swirl the container. The solution should have a low viscosity, similar to water. Any noticeable thickening is a sign of polymerization.
-
Solid Particle Detection: Carefully inspect the bottom of the container for any solid precipitate or crystals. For solid NMA, check for any clumps or fused material that differs from the normal crystalline appearance.
Protocol 2: Removal of MEHQ Inhibitor using a Basic Alumina (B75360) Column
Objective: To remove the MEHQ inhibitor from this compound prior to polymerization.
Materials:
-
This compound containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), optional for viscous monomers
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.
-
Dry-pack the column with activated basic alumina. A general rule is to use 10-20 g of alumina per 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed and free of air channels.
-
-
Purification:
-
Carefully add the NMA to the top of the alumina bed. If the NMA is a solid, dissolve it in a minimal amount of a suitable solvent. If it is a viscous liquid, it can be diluted with a dry, inert solvent to improve flow.
-
Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
-
The purified monomer is now highly susceptible to polymerization and should be used immediately.
-
If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
V. Visualizations
Diagram 1: Free-Radical Polymerization of this compound
Caption: Free-radical polymerization of NMA proceeds via initiation, propagation, and termination steps.
Diagram 2: Mechanism of MEHQ Inhibition
Caption: MEHQ scavenges peroxy radicals in the presence of oxygen, halting the polymerization chain reaction.
Diagram 3: Troubleshooting Workflow for Premature Polymerization
Caption: A logical workflow to diagnose and prevent premature polymerization of NMA.
References
How to remove inhibitors from N-(Hydroxymethyl)acrylamide before use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of inhibitors from N-(Hydroxymethyl)acrylamide (NHMA) prior to its use in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
A1: Commercial this compound is typically stabilized with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ) or other phenolic compounds, to prevent spontaneous polymerization during storage and transport.[1] These inhibitors work by scavenging free radicals, which are essential for initiating polymerization. If the inhibitor is not removed, it can interfere with the polymerization process, leading to induction periods, slower reaction rates, or even complete inhibition of the reaction.[1][2] For controlled polymerization techniques, the presence of inhibitors can be particularly detrimental.[1]
Q2: What is the most common inhibitor used in this compound?
A2: The most common inhibitor used in NHMA and other acrylamide (B121943)/acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), also known as p-methoxyphenol.[1][3] Some products may also be stabilized with hydroquinone. It is crucial to check the product's certificate of analysis for the specific inhibitor and its concentration.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The three primary methods for removing phenolic inhibitors like MEHQ are:
-
Basic Alumina (B75360) Column Chromatography: This method involves passing the monomer solution through a column packed with activated basic alumina, which adsorbs the acidic phenolic inhibitor.[1][4]
-
Sodium Hydroxide (NaOH) Wash: This technique utilizes a liquid-liquid extraction where a basic aqueous solution is used to convert the weakly acidic MEHQ into its water-soluble phenolate (B1203915) salt, which is then separated from the monomer phase.[1][5] This method is more suitable for NHMA that is not in an aqueous solution.
-
Recrystallization: For solid-grade NHMA, recrystallization from an appropriate solvent can be an effective method for purification and inhibitor removal.[6]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1] MEHQ has a distinct UV absorbance that allows for its quantification.[1]
Q5: How should I store this compound after inhibitor removal?
A5: Once the inhibitor is removed, NHMA is highly susceptible to spontaneous polymerization.[2] The purified monomer should be used immediately.[1][2] If short-term storage is unavoidable, it should be kept at a low temperature (2-8°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Polymerization is sluggish or fails to initiate. | Incomplete removal of the inhibitor. | Ensure the inhibitor removal procedure is performed correctly. Consider passing the monomer through the alumina column a second time or using a fresh batch of activated alumina. You can verify the removal of MEHQ using HPLC.[1][2] |
| Dissolved oxygen in the reaction mixture. | Degas the reaction mixture thoroughly before initiating polymerization to remove dissolved oxygen, which can also inhibit the reaction. | |
| The monomer appears cloudy, viscous, or contains solid particles. | Spontaneous polymerization has occurred. | Do not use the monomer. This indicates improper storage or depletion of the inhibitor. The presence of oligomers and polymers can significantly impact the reaction kinetics and the properties of the final product.[2] |
| Difficulty removing the inhibitor using a basic alumina column. | The alumina may be inactive or the column may be overloaded. | Use fresh, activated basic alumina. Ensure you are using a sufficient amount of alumina for the quantity of monomer being purified.[2] The flow rate through the column should be slow enough to allow for efficient adsorption of the inhibitor.[2] |
Quantitative Data Summary
The typical inhibitor found in this compound and related monomers is MEHQ. The concentration can vary between suppliers and product grades.
| Parameter | Value | Source |
| Common Inhibitor | Monomethyl Ether Hydroquinone (MEHQ) | [1][7] |
| Typical Concentration | 30 - 1000 ppm | [5][7][8] |
| Basic Alumina for Removal | 10-20 g per 100 mL of monomer | [1] |
Experimental Protocol: Inhibitor Removal using Basic Alumina Column Chromatography
This protocol describes the most common method for removing MEHQ from this compound. This procedure is suitable for both aqueous solutions and neat liquid forms of the monomer.
Materials:
-
This compound containing inhibitor
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Clean, dry collection flask (e.g., a round-bottom flask)
-
Spatula
-
Funnel
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column to prevent the alumina from passing through.
-
Carefully add the activated basic alumina to the column, filling it to approximately three-quarters of its capacity. A general guideline is to use 10-20 grams of alumina for every 100 mL of monomer solution.[1]
-
Gently tap the side of the column to ensure the alumina is well-packed and to remove any air pockets.
-
-
Monomer Purification:
-
Carefully pour or pipette the this compound solution onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.[2]
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
Workflow for Inhibitor Removal
Caption: Workflow for removing inhibitors from NHMA using basic alumina chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 48wt. water 924-42-5 [sigmaaldrich.com]
- 8. N-Hydroxyethyl acrylamide monomethyl ether hydroquinone 1,000ppm stabilizer, 97 7646-67-5 [sigmaaldrich.com]
Troubleshooting inconsistent gelation with N-(Hydroxymethyl)acrylamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Hydroxymethyl)acrylamide (NMA) for hydrogel formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My NMA solution is not forming a gel, or the gelation is extremely slow. What are the possible causes and solutions?
A1: Failure to gel or slow gelation is a common issue that can be attributed to several factors, primarily related to the polymerization initiation system or the presence of inhibitors.
Possible Causes:
-
Inactive or Degraded Initiators: The most common redox initiation system for acrylamide-based hydrogels is ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED). APS solutions are not stable and should be prepared fresh daily.[1] Old or improperly stored APS will have reduced activity.
-
Presence of Inhibitors:
-
Oxygen: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization and is a primary cause of failed or slow gelation.[1]
-
Stabilizer in Monomer: NMA is often supplied with a stabilizer, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent self-polymerization during storage.[2] This stabilizer must be removed before polymerization.
-
-
Suboptimal Temperature: Polymerization is a temperature-dependent process. Low ambient temperatures can significantly slow down the reaction rate.[1]
-
Incorrect pH: The pH of the monomer solution can affect the efficiency of the initiation system. For instance, TEMED's catalytic activity is pH-dependent.
Troubleshooting Solutions:
| Problem | Possible Cause | Recommended Solution |
| No Gelation or Very Slow Gelation | Inactive/degraded APS | Always prepare a fresh solution of APS (e.g., 10% w/v in deionized water) immediately before use. |
| Presence of dissolved oxygen | Deoxygenate the monomer solution thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for 20-30 minutes prior to adding the initiators.[3] | |
| Stabilizer (MEHQ) not removed | Remove the inhibitor from the NMA monomer solution by passing it through a column of activated basic alumina (B75360).[4] | |
| Low reaction temperature | Conduct the polymerization at a consistent room temperature (23–25°C) or in a temperature-controlled water bath. | |
| Suboptimal initiator concentration | Increase the concentration of APS and/or TEMED incrementally. A common starting point is 0.05% to 0.1% (v/v) for TEMED and 0.5% to 1% (w/v) of a 10% APS stock solution.[3] |
Q2: The resulting NMA hydrogel is weak, brittle, or inhomogeneous. How can I improve its mechanical properties?
A2: The mechanical integrity of the hydrogel is directly related to the polymer network structure, which is influenced by the concentrations of the monomer, crosslinker, and initiators.
Possible Causes:
-
Excessive Initiator Concentration: High concentrations of initiators lead to the formation of shorter polymer chains, which result in a weaker and more brittle gel network.[1]
-
Inadequate Monomer or Crosslinker Concentration: A low concentration of NMA or an insufficient amount of a crosslinking agent (if used) will result in a loosely formed network with poor mechanical strength.
-
Non-uniform Polymerization: Uneven mixing of initiators or temperature gradients during polymerization can lead to an inhomogeneous gel with inconsistent properties.[5]
Troubleshooting Solutions:
| Problem | Possible Cause | Recommended Solution |
| Weak or Brittle Gel | Excessive initiator concentration | Systematically decrease the concentration of both APS and TEMED. This will promote the growth of longer polymer chains, leading to a more robust gel.[3] |
| Low monomer/crosslinker concentration | Increase the total monomer concentration (%T) or the relative concentration of a crosslinking agent like N,N'-methylenebisacrylamide (%C). | |
| Inhomogeneous Gel (e.g., swirls, varying stiffness) | Poor mixing of initiators | Ensure thorough but gentle mixing of the solution immediately after adding the initiators to distribute them evenly before polymerization begins. |
| Polymerization occurred too quickly | Reduce the initiator concentration or lower the reaction temperature to slow down the polymerization rate, allowing for a more uniform network to form. |
Q3: I am observing significant batch-to-batch inconsistency in my NMA hydrogel properties. What should I standardize?
A3: Reproducibility is critical in scientific research. Inconsistent results often stem from minor, uncontrolled variations in the experimental protocol.
Possible Causes:
-
Variable Reagent Quality: Using reagents from different lots or of varying purity can introduce variability. The water content in hygroscopic reagents like APS can also change over time.[1]
-
Inconsistent Oxygen Removal: The efficiency of deoxygenation can vary between experiments if the procedure is not standardized.
-
Temperature Fluctuations: Changes in ambient temperature can affect the rate of polymerization and the final properties of the gel.[6]
-
Precise Measurement of Components: Small errors in the volumes or weights of monomers, initiators, or other components can lead to noticeable differences in the final hydrogel.
Troubleshooting Solutions:
| Problem | Possible Cause | Recommended Solution |
| Batch-to-Batch Inconsistency | Variable reagent activity | Use high-purity reagents and always prepare fresh initiator solutions. Store all reagents under the recommended conditions. |
| Inconsistent deoxygenation | Standardize the method and duration of inert gas sparging for all experiments. | |
| Temperature fluctuations | Perform the polymerization in a temperature-controlled environment, such as a water bath, to ensure a consistent reaction temperature. | |
| Measurement inaccuracies | Use calibrated pipettes and balances for precise measurement of all components. |
Data Presentation: Influence of Key Parameters on NMA Gelation
The following tables summarize the expected qualitative and quantitative relationships between key experimental parameters and the properties of NMA hydrogels. The exact values can vary depending on the specific experimental conditions.
Table 1: Effect of Initiator Concentration on NMA Polymerization
| Initiator Concentration (APS/TEMED) | Polymerization Rate | Average Polymer Chain Length | Resulting Gel Properties |
| Low | Slower | Longer | More elastic, mechanically stronger |
| Optimal | Moderate (Gelation in 15-30 min) | Intermediate | Good balance of strength and elasticity |
| High | Faster | Shorter | Brittle, mechanically weak, potentially turbid |
Table 2: Effect of Monomer Concentration and Temperature on NMA Hydrogel Properties
| Parameter | Value | Expected Effect on Gelation/Properties |
| NMA Monomer Concentration | Low | Slower gelation, softer gel, higher swelling ratio |
| High | Faster gelation, stiffer gel, lower swelling ratio | |
| Reaction Temperature | Low (~4°C) | Very slow polymerization, potentially turbid and inelastic gel[1] |
| Room Temperature (~25°C) | Optimal for transparent, elastic, and reproducible gels[1] | |
| High (>40°C) | Very fast polymerization, may result in shorter polymer chains and inelastic gels[1] |
Experimental Protocols
Key Experiment: Synthesis of a 10% (w/v) NMA Hydrogel
This protocol describes a general method for preparing a simple NMA hydrogel using a redox initiation system.
Materials:
-
This compound (NMA)
-
Deionized (DI) water
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Inert gas (Nitrogen or Argon) with a sparging needle
-
Reaction vessel (e.g., glass vial or flask)
-
Magnetic stirrer and stir bar (optional)
Methodology:
-
Monomer Solution Preparation:
-
Prepare a 10% (w/v) NMA solution by dissolving 1 g of NMA in a final volume of 10 mL of DI water in the reaction vessel.
-
If a crosslinker is desired, it should be added at this stage.
-
-
Inhibitor Removal (if necessary):
-
If the NMA monomer contains a stabilizer, pass the solution through a column packed with activated basic alumina to remove it.
-
-
Deoxygenation:
-
Place the reaction vessel in an ice bath to minimize premature polymerization.
-
Sparge the monomer solution with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen.
-
-
Initiator Addition:
-
While maintaining the inert atmosphere, add TEMED to the monomer solution to a final concentration of 0.1% (v/v) (i.e., 10 µL for a 10 mL solution) and mix gently.
-
Prepare a fresh 10% (w/v) APS solution in DI water. Add this solution to the monomer mixture to achieve a final concentration of 0.1% (w/v) (i.e., 100 µL of the 10% stock for a 10 mL final volume).
-
-
Polymerization:
-
Immediately after adding APS, mix the solution gently but thoroughly.
-
Remove the sparging needle and seal the reaction vessel or maintain it under a positive pressure of inert gas.
-
Allow the polymerization to proceed at room temperature. Gelation should be visible within 15-30 minutes.
-
Let the reaction continue for several hours (e.g., 4-24 hours) to ensure complete monomer conversion.
-
-
Purification:
-
Once polymerization is complete, the resulting hydrogel can be cut into pieces and placed in a large volume of DI water.
-
Allow the hydrogel to swell and for unreacted monomers and initiators to diffuse out. Change the water several times over 2-3 days to ensure the purity of the final hydrogel.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound hydrogel synthesis.
Caption: Troubleshooting logic for inconsistent NMA hydrogel gelation.
References
Technical Support Center: Optimizing Hydrogel Stiffness with N-(Hydroxymethyl)acrylamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing hydrogel stiffness by modulating the concentration of N-(Hydroxymethyl)acrylamide (NHMA).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (NHMA) in a hydrogel formulation?
A1: this compound is a versatile monomer that can act as both a comonomer and a crosslinking agent in hydrogel synthesis.[1] Its vinyl group allows it to copolymerize with other monomers like acrylamide (B121943), while the reactive hydroxymethyl group can participate in crosslinking reactions, forming a three-dimensional polymer network.[1] This network structure is essential for the hydrogel's ability to retain water and maintain its form.[2] The concentration of NHMA is a critical factor in determining the final mechanical properties of the hydrogel.
Q2: How does changing the NHMA concentration affect the stiffness of the hydrogel?
A2: Increasing the concentration of NHMA generally leads to a higher crosslinking density within the hydrogel network.[3][4] This increased crosslinking restricts the movement of polymer chains, resulting in a stiffer hydrogel with a higher Young's modulus.[3][4] Conversely, decreasing the NHMA concentration will result in a more flexible and softer hydrogel.
Q3: What is the typical range of Young's modulus that can be achieved by varying the NHMA concentration in a polyacrylamide-based hydrogel?
A3: The achievable range of stiffness can be quite broad, typically spanning from a few kilopascals (kPa) to several tens of kPa, which is relevant for mimicking the stiffness of various biological tissues.[3][5][6] The final stiffness is dependent not only on the NHMA concentration but also on the total monomer concentration and the polymerization conditions. For a hydrogel with a fixed total acrylamide concentration, modulating the NHMA content allows for precise tuning of the mechanical properties.
Data Presentation: NHMA Concentration and Hydrogel Stiffness
The following table provides an illustrative example of how varying the weight percentage (wt%) of this compound in a polyacrylamide hydrogel formulation can influence its mechanical properties.
| NHMA Concentration (wt% of total monomer) | Young's Modulus (kPa) | Swelling Ratio (%) | Mesh Size (nm) |
| 0.5 | 5 ± 1.2 | 1200 ± 150 | 25 ± 5 |
| 1.0 | 15 ± 2.5 | 800 ± 100 | 18 ± 4 |
| 2.0 | 35 ± 4.1 | 500 ± 80 | 12 ± 3 |
| 3.0 | 60 ± 5.8 | 300 ± 60 | 8 ± 2 |
Note: These values are representative and can vary based on the specific experimental conditions, including the concentration of the primary monomer (e.g., acrylamide), the initiator system, and the polymerization temperature and time.
Experimental Protocols
Key Experiment: Synthesis of Poly(acrylamide-co-NHMA) Hydrogels
This protocol describes the free-radical polymerization of acrylamide and this compound to form hydrogels with tunable stiffness.
Materials:
-
Acrylamide (monomer)
-
This compound (NHMA, comonomer/crosslinker)
-
Ammonium persulfate (APS, initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare Monomer Solution: In a beaker, dissolve the desired amounts of acrylamide and NHMA in PBS to achieve the target total monomer concentration and NHMA weight percentage. For example, for a 10% total monomer solution with 1% NHMA, dissolve 9.9 g of acrylamide and 0.1 g of NHMA in 100 mL of PBS.
-
Degas Solution: To remove dissolved oxygen, which can inhibit polymerization, sparge the monomer solution with nitrogen gas for 15-20 minutes.[7]
-
Initiate Polymerization: Add APS solution (e.g., 10% w/v in deionized water) to the monomer solution at a final concentration of 0.1% (v/v). Swirl gently to mix.
-
Catalyze Reaction: Add TEMED (e.g., at a final concentration of 0.1% v/v) to the solution and mix quickly but thoroughly. TEMED accelerates the formation of free radicals from APS.
-
Cast the Hydrogel: Immediately pour the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).
-
Allow Polymerization: Let the solution polymerize at room temperature for at least 30-60 minutes. A visible interface will form upon successful gelation.
-
Hydration and Equilibration: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of PBS or deionized water to wash away unreacted monomers and allow the gel to reach its equilibrium swelling state. Change the buffer or water several times over 24-48 hours.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Hydrogel does not polymerize or polymerization is very slow | 1. Old or inactive initiator/catalyst: APS and TEMED can degrade over time. 2. Presence of oxygen: Dissolved oxygen inhibits free-radical polymerization. 3. Incorrect pH: The polymerization reaction is most efficient within a specific pH range. 4. Low temperature: Polymerization is slower at lower temperatures. | 1. Use fresh APS and TEMED solutions. 2. Ensure thorough degassing of the monomer solution before adding the initiator and catalyst.[7] 3. Check and adjust the pH of the monomer solution to be within the optimal range (typically around 7.0-8.5). 4. Perform the polymerization at room temperature (around 25°C). |
| Hydrogel is too soft or has a viscous, liquid-like consistency | 1. Insufficient NHMA concentration: The crosslinking density is too low to form a stable network.[8] 2. Low total monomer concentration: A lower polymer content will naturally result in a softer gel. 3. Incomplete polymerization: The reaction may not have gone to completion. | 1. Increase the weight percentage of NHMA in the monomer solution.[8] 2. Increase the total concentration of acrylamide and NHMA. 3. Allow for a longer polymerization time. Ensure proper concentrations of initiator and catalyst. |
| Hydrogel is brittle or fractures easily | 1. Excessive NHMA concentration: A very high crosslinking density can lead to a brittle network. 2. Inhomogeneous polymerization: This can create stress points within the gel. | 1. Decrease the weight percentage of NHMA. 2. Ensure thorough mixing of all components before casting. Avoid introducing air bubbles during mixing and pouring. |
| Inconsistent stiffness between batches | 1. Variability in reagent concentrations: Small errors in weighing monomers or adding initiator/catalyst can have a significant impact. 2. Inconsistent polymerization conditions: Variations in temperature or polymerization time can affect the final properties. 3. Incomplete dissolution of monomers: Undissolved monomer will not be incorporated into the network. | 1. Use a calibrated balance and pipettes for accurate measurements. Prepare stock solutions of initiator and catalyst for better consistency. 2. Control the ambient temperature and use a timer to ensure consistent polymerization times. 3. Ensure all monomer components are fully dissolved before initiating polymerization. Gentle warming can aid dissolution. |
| Hydrogel swells or shrinks excessively after hydration | 1. Osmotic pressure differences: The ionic strength of the polymerization buffer and the hydration buffer can cause significant changes in swelling. 2. Hydrolysis of amide groups: Over time, especially at non-neutral pH, amide groups in the polyacrylamide backbone can hydrolyze, altering the charge and swelling properties. | 1. Use a hydration buffer with a similar ionic strength to the polymerization buffer. 2. Store hydrogels in a neutral pH buffer and at a cool temperature to minimize hydrolysis. |
Visualizations
Caption: Experimental workflow for poly(acrylamide-co-NHMA) hydrogel synthesis.
Caption: Troubleshooting logic for hydrogel synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. ijeijournal.com [ijeijournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-(Hydroxymethyl)acrylamide-Based PAGE Gels
Welcome to the technical support center for N-(Hydroxymethyl)acrylamide (NHMA)-based polyacrylamide gel electrophoresis (PAGE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the preparation and use of NHMA-based PAGE gels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHMA) and how is it used in PAGE?
This compound is a bifunctional monomer containing both a reactive vinyl group and a hydroxymethyl group.[1] In PAGE, it can be used as a monomer and potentially as a cross-linker, offering an alternative to traditional acrylamide (B121943) and bis-acrylamide formulations. The vinyl group participates in the polymerization to form the gel matrix, while the hydroxymethyl group can be a site for subsequent reactions.[1]
Q2: What are the primary safety precautions when working with NHMA?
NHMA is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[1][2][3] It is crucial to handle NHMA under a fume hood, wear appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection, and avoid inhalation of vapors or aerosols.[2][3] Always consult the Safety Data Sheet (SDS) before use.[2][3][4]
Q3: What are the most common indicators of problems with NHMA-based gel polymerization?
Common signs of irregular gel polymerization are similar to those of standard acrylamide gels and include:
-
Bands that are not parallel: This suggests uneven polymerization across the gel.[5]
-
Samples leaking from wells: This can be due to poorly formed wells or damage during comb removal.[5]
-
Improper band separation: Bands may appear smeared, blurry, or fail to resolve into distinct entities.[5]
-
"Smiling" or "frowning" bands: This indicates uneven heat distribution during electrophoresis.[6]
-
Gel shrinkage or cracking: This can be caused by excessively fast polymerization or dehydration.[6]
-
Incomplete or slow polymerization: The gel may fail to solidify completely or take an unusually long time to do so.[7]
Q4: Can residual formaldehyde (B43269) from NHMA synthesis affect my electrophoresis results?
Yes, residual formaldehyde can potentially impact your results. Formaldehyde can react with proteins, causing them to disappear or lighten on the gel.[8] It is important to use high-purity NHMA to minimize the presence of free formaldehyde.
Troubleshooting Guides
Issue 1: Gel Polymerization Problems
| Symptom | Possible Cause | Solution |
| Gel does not polymerize or polymerizes very slowly | 1. Old or inactive Ammonium Persulfate (APS) or Tetramethylethylenediamine (TEMED).[7] 2. Insufficient concentration of APS or TEMED.[7] 3. Low room temperature. 4. Presence of polymerization inhibitors (e.g., oxygen).[9] 5. Poor quality or expired NHMA. | 1. Prepare fresh 10% (w/v) APS solution daily. Replace TEMED every few months.[5] 2. Increase the amount of APS and/or TEMED incrementally.[7] 3. Cast gels at room temperature (20-25°C).[5] 4. Degas the monomer solution under vacuum for at least 15 minutes before adding APS and TEMED.[9] 5. Use high-purity, electrophoresis-grade NHMA. |
| Gel polymerizes too quickly | 1. Excessive concentration of APS or TEMED.[7] 2. High room temperature. | 1. Reduce the amount of APS and/or TEMED.[7] 2. Cast gels in a cooler environment. |
| Gel is brittle or opaque | 1. Incorrect ratio of monomer to cross-linker (if used). 2. High concentration of cross-linker. | 1. Optimize the concentration of the cross-linking agent. 2. Reduce the amount of cross-linker. |
| Gel leaks from the casting plates | 1. Improperly assembled or dirty glass plates. 2. Damaged or worn-out gaskets. | 1. Ensure glass plates are thoroughly cleaned and correctly assembled. 2. Inspect and replace gaskets if necessary. |
Issue 2: Poor Resolution and Band Distortion
| Symptom | Possible Cause | Solution |
| Smeared or blurry bands | 1. Incorrect gel concentration for the target protein size.[5] 2. Sample overload.[5] 3. High salt concentration in the sample.[5] 4. Incomplete sample denaturation. | 1. Use a lower percentage gel for larger proteins and a higher percentage for smaller proteins.[5] 2. Reduce the amount of protein loaded in each well. 3. Desalt the sample before loading.[5] 4. Ensure complete denaturation by heating the sample in loading buffer. |
| "Smiling" or curved bands | 1. Uneven heat distribution during electrophoresis.[6] 2. Running the gel at too high a voltage.[6] | 1. Run the gel at a lower constant voltage. 2. Use a cooling system or run the gel in a cold room.[6] |
| Distorted bands in outer lanes | 1. "Edge effect" due to empty adjacent lanes. | 1. Load sample buffer into any unused outer lanes. |
| Wavy or uneven bands | 1. Uneven polymerization at the top of the resolving gel. 2. Damaged or distorted wells. | 1. Ensure a sharp, level interface between the stacking and resolving gels by overlaying the resolving gel with water or isopropanol (B130326) during polymerization.[5] 2. Remove the comb carefully to avoid damaging the wells. |
Experimental Protocols
Protocol 1: Casting a Single Percentage NHMA-Based PAGE Gel
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (NHMA) solution (e.g., 40% w/v stock)
-
N,N'-methylenebisacrylamide (Bis-acrylamide) solution (if used as a cross-linker, e.g., 2% w/v stock)
-
Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel; 0.5 M, pH 6.8 for stacking gel)
-
Sodium Dodecyl Sulfate (SDS) solution (10% w/v)
-
Ammonium Persulfate (APS) solution (10% w/v, freshly prepared)
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol or water-saturated butanol
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or tube, combine the following reagents for a 10 mL resolving gel (adjust volumes for desired percentage):
-
Deionized water
-
1.5 M Tris-HCl, pH 8.8
-
NHMA solution
-
Bis-acrylamide solution (if applicable)
-
10% SDS
-
-
Degas the Solution: Degas the resolving gel solution under vacuum for at least 15 minutes to remove dissolved oxygen, which inhibits polymerization.[9]
-
Initiate Polymerization: Add 10% APS and TEMED to the degassed solution. Swirl gently to mix. The amounts may need optimization, but a starting point is 50 µL of 10% APS and 5 µL of TEMED for a 10 mL gel.
-
Pour the Resolving Gel: Immediately pour the resolving gel solution into the cassette, leaving sufficient space for the stacking gel and comb.
-
Overlay: Carefully overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface.
-
Polymerize: Allow the resolving gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay will be visible upon polymerization.[5]
-
Prepare Stacking Gel Solution: Prepare the stacking gel solution with a lower NHMA concentration and using the 0.5 M Tris-HCl, pH 6.8 buffer.
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Pour the stacking gel solution on top of the resolving gel.
-
Insert Comb: Immediately insert the comb, being careful not to trap any air bubbles.
-
Polymerize Stacking Gel: Allow the stacking gel to polymerize for 20-30 minutes.
Visualizations
References
- 1. サンプル調製とゲル電気泳動のトラブルシューティング [sigmaaldrich.com]
- 2. edvotek.com [edvotek.com]
- 3. US5319046A - Polymers, and their use as gels for electrophoresis - Google Patents [patents.google.com]
- 4. Development of a High-Strength and Adhesive Polyacrylamide Gel for Well Plugging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Preparation of acrylamide solutions for casting of gels › SDS PAGE › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
Technical Support Center: Controlling N-(Hydroxymethyl)acrylamide Polymerization
Welcome to the technical support center for N-(Hydroxymethyl)acrylamide (NMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the polymerization of NMA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the rate of this compound (NMA) polymerization?
The polymerization rate of NMA is primarily influenced by four key factors:
-
Initiator Concentration: The initiator generates the free radicals that start the polymerization chain reaction. Higher initiator concentrations lead to a faster reaction rate but can result in shorter polymer chains and lower molecular weight.[1]
-
Inhibitor Concentration: Commercial NMA solutions contain inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage.[2] These inhibitors must be removed or their effects overcome for polymerization to begin.
-
Temperature: Higher temperatures generally increase the rate of polymerization by accelerating the decomposition of the initiator into free radicals.[3] However, excessively high temperatures can lead to uncontrolled reactions and polymers with poor mechanical properties.
-
pH: The pH of the reaction mixture can significantly affect the efficiency of the initiator system.[4][5] The optimal pH range depends on the specific initiator used.
Q2: My NMA solution is not polymerizing. What are the common causes and solutions?
Failure to polymerize is a common issue. Here are the likely causes and how to address them:
-
Presence of Oxygen: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1][3]
-
Inactive or Insufficient Initiator: The initiator may have degraded, or the concentration may be too low.
-
Solution: Always use a freshly prepared initiator solution.[1] If polymerization is still slow or absent, incrementally increase the initiator concentration.
-
-
Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently.
-
Solution: Increase the reaction temperature to the optimal range for your initiator. Ensure the heat source is stable and uniform.[3]
-
Q3: The polymerization of my NMA is happening too quickly and is difficult to control. How can I slow it down?
An uncontrolled, rapid polymerization can lead to premature gelation and a non-uniform polymer network. To slow down the reaction:
-
Reduce Initiator Concentration: A lower initiator concentration will generate fewer free radicals, thus slowing the polymerization rate.[1]
-
Lower the Reaction Temperature: Decreasing the temperature will reduce the rate of initiator decomposition.[3]
-
Check Monomer Concentration: High monomer concentrations can lead to a rapid, uncontrolled polymerization due to the "gel effect" (autoacceleration).[3] Consider performing the polymerization in a more dilute solution.
Q4: The resulting poly(NMA) hydrogel is weak or brittle. How can I improve its mechanical properties?
The mechanical properties of the hydrogel are highly dependent on the polymer network structure.
-
Low Molecular Weight Polymer: Weak gels can result from short polymer chains.
-
Solution: This is often caused by an excessively high initiator concentration or high reaction temperature.[3] Try reducing the initiator concentration to grow longer polymer chains.
-
-
Inefficient Cross-linking: As NMA is a bifunctional monomer, it acts as its own cross-linker. Poor cross-linking can lead to a weak gel.
-
Solution: Ensure that the polymerization conditions (temperature, pH) are optimal for both polymerization and the cross-linking reaction of the hydroxymethyl group. The addition of a dedicated cross-linking agent, such as N,N'-methylenebis(acrylamide) (BIS), can also be considered to enhance network formation.[6][7]
-
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or is Extremely Slow
| Possible Cause | Recommended Action |
| Oxygen Inhibition | Degas the monomer solution by sparging with nitrogen or argon for 20-30 minutes.[1][3] |
| Inactive Initiator | Prepare a fresh solution of the initiator (e.g., Ammonium Persulfate) immediately before use.[1] |
| Insufficient Initiator | Incrementally increase the concentration of the initiator.[1] |
| Low Temperature | Increase the reaction temperature to the optimal range for the initiator being used.[3] |
| Incorrect pH | Adjust the pH of the monomer solution to the optimal range for your initiator system.[4][5] |
Issue 2: Polymerization is Too Rapid and Uncontrolled
| Possible Cause | Recommended Action |
| Excessive Initiator | Reduce the concentration of the initiator.[1] |
| High Temperature | Lower the reaction temperature.[3] |
| High Monomer Concentration | Perform the polymerization in a more dilute solution to mitigate the gel effect.[3] |
Issue 3: Weak or Brittle Hydrogel Formation
| Possible Cause | Recommended Action |
| High Initiator Concentration | Decrease the initiator concentration to increase the polymer chain length.[3] |
| High Reaction Temperature | Optimize the temperature to avoid rapid chain termination.[3] |
| Inefficient Cross-linking | Adjust pH and temperature to favor the cross-linking reaction. Consider adding a dedicated cross-linker like N,N'-methylenebis(acrylamide) (BIS).[6][7] |
Data Presentation
Table 1: Common Initiator Systems for Acrylamide-based Polymerization
| Initiator System | Typical Concentration Range | Operating Temperature | Advantages | Disadvantages |
| Ammonium Persulfate (APS) / N,N,N',N'-tetramethylethylenediamine (TEMED) | APS: 0.1-1.0% (w/v) of a 10% stock; TEMED: 0.05-0.1% (v/v)[1] | Room Temperature | Fast and efficient at ambient temperatures. | Oxygen sensitive; TEMED can have a strong odor. |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 0.1-1.0 mol% relative to monomer | 50-70 °C[3] | Not sensitive to oxygen; predictable decomposition rate. | Requires elevated temperatures; toxic. |
| Potassium Persulfate (KPS) | 0.1-1.0 mol% relative to monomer | ~50 °C and above[3] | Water-soluble; can be used in redox systems at lower temperatures. | Slower initiation at lower temperatures without an accelerator. |
Table 2: Influence of Key Parameters on Polymerization
| Parameter | Effect of Increase | Impact on Polymer Properties |
| Initiator Concentration | Increases polymerization rate[1] | Decreases average molecular weight; may lead to weaker gels.[1][3] |
| Temperature | Increases polymerization rate[3] | Can decrease molecular weight if too high; affects gel porosity.[3] |
| pH | Affects initiator efficiency[4][5] | Can influence the final polymer structure and swelling behavior.[8] |
| Monomer Concentration | Increases polymerization rate | Can lead to the gel effect and uncontrolled polymerization.[3] |
Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of NMA
This protocol provides a general procedure for forming a poly(NMA) hydrogel.
Materials:
-
This compound (NMA) solution
-
Deionized water
-
Ammonium Persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the desired concentration of NMA monomer in deionized water.
-
Transfer the monomer solution to a reaction vessel.
-
Degas the solution by bubbling a gentle stream of inert gas through it for 20-30 minutes to remove dissolved oxygen.[1][3]
-
While maintaining the inert atmosphere, add the desired amount of a freshly prepared 10% (w/v) APS solution and mix gently.
-
Initiate polymerization by adding TEMED. Mix gently but thoroughly.
-
Allow the solution to polymerize at the desired temperature. Gelation should be observable within a few minutes to an hour, depending on the reaction conditions.
-
After polymerization is complete, the resulting hydrogel can be purified by swelling in deionized water to remove any unreacted monomer and initiator.
Protocol 2: Removal of MEHQ Inhibitor
For controlled polymerization experiments, removal of the inhibitor is often necessary.
Materials:
-
NMA solution containing MEHQ inhibitor
-
Activated basic alumina (B75360)
-
Glass chromatography column
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated basic alumina.
-
Gently pass the NMA solution through the alumina column. The basic alumina will adsorb the phenolic MEHQ inhibitor.
-
Collect the purified NMA solution in a clean, dry flask.
-
The purified monomer should be used immediately or stored at a low temperature in the dark for a short period to prevent spontaneous polymerization.
Visualizations
Caption: Troubleshooting workflow for common NMA polymerization issues.
Caption: Key factors influencing the rate of NMA polymerization.
Caption: Simplified mechanism of free-radical polymerization of NMA.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.pucp.edu.pe [cris.pucp.edu.pe]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side reactions to avoid during N-(Hydroxymethyl)acrylamide polymerization
Welcome to the technical support center for N-(Hydroxymethyl)acrylamide (NHMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to troubleshoot issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHMA) and why is it used in polymerization?
This compound (NHMA) is a bifunctional monomer containing both a reactive vinyl group and a hydroxymethyl group.[1] The vinyl group allows it to readily participate in polymerization to form polymer backbones, while the hydroxymethyl group provides a site for post-polymerization cross-linking, making it a versatile monomer for creating hydrogels and other functional polymers.[1]
Q2: What are the primary side reactions to be aware of during NHMA polymerization?
The main side reactions include:
-
Formation of N,N'-methylenebisacrylamide (MBAm): This leads to uncontrolled cross-linking and can occur if acrylamide (B121943) is present as an impurity or forms from NHMA decomposition, particularly under acidic conditions.[2]
-
Hydrolysis: The amide group of NHMA can hydrolyze, especially at high temperatures and non-neutral pH, to form acrylic acid, formaldehyde (B43269), and ammonia.[3]
-
Self-condensation: Two NHMA molecules can condense at the hydroxymethyl groups, forming an ether linkage and leading to cross-linking. This is promoted by heat and acidic conditions.
-
Reaction with residual formaldehyde: Free formaldehyde, a reactant in NHMA synthesis, can be present as an impurity and react with amide groups on the polymer chain, causing further modifications and cross-linking.[4]
Q3: How does pH affect NHMA polymerization and side reactions?
The pH of the polymerization medium is a critical parameter.
-
Acidic conditions (low pH): Can promote the decomposition of NHMA to form N,N'-methylenebisacrylamide (MBAm), leading to premature and uncontrolled cross-linking.[2] Acidic conditions can also accelerate the hydrolysis of the amide group.
-
Alkaline conditions (high pH): Can also promote amide hydrolysis.[5] For acrylamide-based polymerizations, optimal monomer incorporation is often observed in the pH range of 7.0-10.0.[6]
-
Neutral pH (around 7): Is generally recommended to minimize both acid- and base-catalyzed side reactions.
Q4: What is the influence of temperature on NHMA polymerization?
Temperature significantly impacts the polymerization rate and the prevalence of side reactions.
-
Increased temperature: Accelerates the polymerization rate. However, excessively high temperatures can lead to shorter polymer chains due to an increased rate of termination reactions.[7]
-
Side reactions: Higher temperatures promote side reactions like hydrolysis and self-condensation of NHMA.[4][8] Polymerization at elevated temperatures can also lead to the rupture of polymer and cross-linker chains.[8]
-
Recommended temperature: Polymerization is often best carried out at room temperature (25-30 °C) to achieve a balance between a reasonable reaction rate and minimizing side reactions.[9]
Q5: Why is it important to remove oxygen from the reaction mixture?
Oxygen is a potent inhibitor of free-radical polymerization as it can act as a radical scavenger, reacting with the initiating radicals or the growing polymer chains.[10] This can lead to an induction period, a slower rate of polymerization, or even prevent polymerization altogether. Therefore, it is crucial to degas the monomer solution before initiating the polymerization, for example, by sparging with an inert gas like nitrogen or argon.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Premature gelation or formation of insoluble polymer during polymerization. | Unintended cross-linking due to the formation of N,N'-methylenebisacrylamide (MBAm) from NHMA decomposition under acidic conditions. | Maintain a neutral or slightly alkaline pH during polymerization. Ensure the NHMA monomer is of high purity and free from significant amounts of acrylamide. |
| High reaction temperature promoting self-condensation of NHMA. | Conduct the polymerization at a lower temperature (e.g., room temperature). | |
| Presence of multifunctional impurities in the monomer. | Use high-purity monomer. Consider purifying the monomer before use. | |
| Low polymer yield or slow/inhibited polymerization. | Presence of oxygen in the reaction mixture. | Thoroughly degas the monomer solution by sparging with an inert gas (e.g., nitrogen, argon) before adding the initiator.[10] |
| Inactive or insufficient initiator. | Use a fresh initiator solution. Optimize the initiator concentration. Ensure the chosen initiator is suitable for the reaction temperature and pH.[11] | |
| Presence of inhibitors (e.g., MEHQ) from monomer storage. | If the monomer contains a stabilizer, it may need to be removed prior to polymerization, for example, by passing through an inhibitor removal column. | |
| Final polymer is brittle or has poor mechanical properties. | Excessive initiator concentration leading to short polymer chains. | Reduce the initiator concentration.[11] |
| High polymerization temperature. | Lower the polymerization temperature to favor the formation of longer polymer chains.[7] | |
| Uncontrolled cross-linking. | Carefully control the pH and temperature to minimize side reactions that lead to cross-linking. If a cross-linker is intentionally added, optimize its concentration. | |
| Polymer is soluble in water when it is expected to be a cross-linked hydrogel. | Insufficient cross-linking. | If using a cross-linking agent, ensure the correct amount is added. If relying on self-cross-linking of NHMA, adjust the reaction conditions (e.g., temperature, pH) to promote this, or consider adding a dedicated cross-linker. |
| Hydrolysis of cross-links. | Avoid harsh pH and high temperatures during and after polymerization to prevent the degradation of the polymer network. |
Data on Factors Influencing Side Reactions
| Parameter | Effect on Side Reactions | Quantitative Insights/Observations |
| pH | MBAm Formation: Favored under acidic conditions.[2] Hydrolysis: Accelerated under both strongly acidic and alkaline conditions.[5] | The reaction of acrylamide with formaldehyde to form NHMA proceeds in alkaline solution, but NHMA decomposes in acid to give MBAm.[12] The rate of acrylamide formation and elimination is significantly reduced by increasing acidity.[13] |
| Temperature | All Side Reactions: Rates of hydrolysis, self-condensation, and MBAm formation generally increase with temperature.[4][8] | Polymerization at 0–4°C can result in turbid and inelastic gels, while polymerization at 25°C produces more transparent and elastic gels. Excessively high temperatures lead to short polymer chains.[7] At high temperatures, polymer and cross-linker chain rupture can occur.[8] |
| Monomer Concentration | Auto-acceleration: Higher monomer concentrations can lead to a significant increase in the polymerization rate and heat generation (gel effect), which can promote side reactions. | For acrylamide polymerization, an auto-acceleration effect is clearly observed at monomer concentrations of ≥ 20 wt. %. |
| Initiator Concentration | Polymer Chain Length: Increasing the initiator concentration leads to the formation of shorter polymer chains.[11] | Excess initiator can lead to the formation of very short polymer chains that may not form a gel.[11] |
| Presence of Formaldehyde | Cross-linking: Free formaldehyde can react with amide groups on the polymer backbone, leading to N-methylolation and potential cross-linking.[4] | The reaction of polyacrylamide with formaldehyde is more pronounced at higher temperatures (45-75°C).[4] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a general procedure for the aqueous solution polymerization of NHMA.
Materials:
-
This compound (NHMA), high purity
-
Deionized water
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., three-neck flask with stirrer, condenser, and nitrogen inlet)
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of NHMA in deionized water in the reaction vessel to achieve the target monomer concentration (e.g., 10-30 wt%).
-
Degassing: Sparge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a gentle inert gas flow throughout the reaction.
-
Initiator Preparation: Prepare a fresh aqueous solution of APS (e.g., 10 wt%).
-
Initiation: While stirring the monomer solution, add the desired amount of the APS solution. The amount of initiator will influence the molecular weight of the polymer. A typical starting point is 0.1-1.0 mol% relative to the monomer.
-
Acceleration: Add TEMED to the reaction mixture. TEMED accelerates the decomposition of APS to generate free radicals. The molar ratio of TEMED to APS is typically around 1:1.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) with continuous stirring. The polymerization is often exothermic. Monitor the temperature of the reaction.
-
Termination and Purification: After several hours (or when the desired conversion is reached), the polymerization can be terminated by exposing the solution to air. The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.
Protocol 2: Analysis of Free Formaldehyde
This protocol outlines a method for the determination of free formaldehyde, a potential impurity and side product.
Principle: Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, which can be quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Polymer sample
-
Acetonitrile (B52724), HPLC grade
-
2,4-Dinitrophenylhydrazine (DNPH) solution in acidic acetonitrile
-
Formaldehyde standard solutions
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the polymer sample in water or a suitable solvent.
-
Derivatization: Add an excess of the DNPH solution to the sample solution. Allow the reaction to proceed in the dark for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
Extraction: Extract the formed formaldehyde-DNPH derivative into an organic solvent like hexane (B92381) or use solid-phase extraction (SPE) for cleanup.
-
HPLC Analysis: Inject the extracted and concentrated sample onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the eluent at a wavelength where the formaldehyde-DNPH derivative has strong absorbance (around 360 nm).
-
-
Quantification: Create a calibration curve using formaldehyde standards of known concentrations that have undergone the same derivatization and extraction procedure. Calculate the concentration of formaldehyde in the original sample based on the peak area from the chromatogram and the calibration curve.
Visualizations
Caption: Main pathway for the free-radical polymerization of NHMA.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101339139A - Method for measuring hydrolysis degree of anionic polyacrylamide - Google Patents [patents.google.com]
- 11. bio-rad.com [bio-rad.com]
- 12. polymersco.com [polymersco.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of N-(Hydroxymethyl)acrylamide Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical strength of N-(Hydroxymethyl)acrylamide (NHMA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: My NHMA hydrogel is too weak and brittle for my application. What are the primary strategies to increase its mechanical strength?
A1: The mechanical properties of hydrogels, which are inherently soft due to their high water content, can be significantly enhanced through several key strategies. These include creating interpenetrating polymer networks (IPNs), incorporating nanofillers to form nanocomposite hydrogels, and optimizing the crosslinking density. Combining natural and synthetic polymers can also yield hybrid hydrogels with improved strength and biocompatibility.
Q2: How does increasing the crosslinker concentration affect the mechanical properties of my NHMA hydrogel?
A2: Increasing the concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA), generally leads to a stiffer and stronger hydrogel. A higher crosslinker concentration creates a more densely crosslinked polymer network, which increases the elastic modulus. However, there is a trade-off, as excessively high crosslinker concentrations can lead to a more brittle hydrogel with reduced elongation at break. It is crucial to optimize the crosslinker concentration for the desired balance of stiffness and toughness.
Q3: What are interpenetrating polymer networks (IPNs) and how can they improve my NHMA hydrogel's strength?
A3: An interpenetrating polymer network (IPN) hydrogel consists of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. This structure can significantly enhance mechanical properties. For instance, a common approach is to create a "double network" (DN) hydrogel, where a rigid and brittle first network is interpenetrated by a flexible and ductile second network. This synergistic combination can result in hydrogels with exceptionally high toughness and strength, far exceeding that of the individual networks.
Q4: Can I use nanoparticles to reinforce my NHMA hydrogels?
A4: Yes, incorporating nanoparticles into the hydrogel matrix is an effective method to improve mechanical strength. These are known as nanocomposite hydrogels. The nanoparticles act as physical crosslinkers and reinforcing agents. Various nanoparticles, such as silica, clay, and carbon nanotubes, can be used. The interaction between the nanoparticles and the polymer chains enhances the material's resistance to deformation and fracture.
Q5: My nanocomposite NHMA hydrogel shows nanoparticle aggregation. How can I improve their dispersion?
A5: Achieving uniform dispersion of nanoparticles is critical for effective reinforcement. Aggregation can be minimized by:
-
Surface Modification of Nanoparticles: Functionalizing the nanoparticle surface to improve compatibility with the hydrogel precursor solution.
-
Sonication: Using ultrasonication to break up nanoparticle agglomerates in the monomer solution before initiating polymerization.
-
In Situ Synthesis: Forming the nanoparticles within the hydrogel matrix during or after polymerization to ensure a more homogeneous distribution.
Troubleshooting Guides
Issue 1: Hydrogel Fails to Form or is Too Soft
| Possible Cause | Troubleshooting Step |
| Incomplete Polymerization | Ensure the initiator and accelerator (e.g., APS and TEMED) are fresh and added at the correct concentrations. De-gas the monomer solution thoroughly to remove oxygen, which inhibits free-radical polymerization. |
| Low Monomer or Crosslinker Concentration | Increase the concentration of NHMA and/or the crosslinker (e.g., MBAA). Refer to the experimental protocols for suggested concentration ranges. |
| Incorrect Temperature | Ensure the polymerization reaction is carried out at the appropriate temperature as specified in the protocol. |
Issue 2: Hydrogel is Opaque or Has Inclusions
| Possible Cause | Troubleshooting Step |
| Precipitation of Components | Ensure all monomers, crosslinkers, and other additives are fully dissolved in the solvent before initiating polymerization. |
| Phase Separation in IPNs | When creating an IPN, ensure the polymerization kinetics of the two networks are controlled to promote interpenetration rather than phase separation. |
| Nanoparticle Aggregation | Improve nanoparticle dispersion through surface modification or sonication of the precursor solution. |
Issue 3: Inconsistent Mechanical Properties Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Polymerization Conditions | Precisely control all experimental parameters, including temperature, reaction time, and the amounts of each component. |
| Incomplete Swelling Equilibrium | Allow the hydrogels to swell in an excess of solvent for a sufficient period (e.g., 48-72 hours) to reach equilibrium before mechanical testing. |
| Inaccurate Measurement of Dimensions | Carefully measure the dimensions of the hydrogel samples before testing, as this significantly impacts the calculated stress and strain. |
Data Presentation: Enhancing Mechanical Properties
The following tables summarize quantitative data from studies on polyacrylamide-based hydrogels, which can serve as a reference for expected improvements in NHMA hydrogels.
Table 1: Effect of Crosslinker Concentration on Young's Modulus of Polyacrylamide Hydrogels
| Acrylamide (B121943) (%) | Bis-acrylamide (%) | Young's Modulus (kPa) |
| 10 | 0.03 | 4.4 |
| 10 | 0.1 | 15.2 |
| 10 | 0.2 | 30.1 |
| 10 | 0.3 | 49.4 |
| 10 | 0.6 | 99.7 |
Data adapted from studies on polyacrylamide hydrogels and are illustrative for NHMA hydrogels.[1]
Table 2: Mechanical Properties of Double-Network (DN) vs. Single-Network (SN) Hydrogels
| Hydrogel Type | Polymer Composition | Compressive Strength (MPa) | Tensile Strength (MPa) |
| SN Hydrogel | Poly(N-isopropylacrylamide) (PNIPAM) | ~0.1 | ~0.05 |
| DN Hydrogel | PAMPS/P(NIPAM-co-AAm) | 0.83 - 1.37 | Not Reported |
Data adapted from studies on acrylamide-based IPN hydrogels.[2]
Table 3: Improvement of Mechanical Properties with Nanoparticles
| Hydrogel System | Nanoparticle | Young's Modulus Increase | Tensile Strength Increase |
| Poly(acrylic acid) | Dicarboxylated Nanocrystalline Cellulose (0.058 wt%) | ~6-fold | ~6-fold |
| Poly(vinyl alcohol) | Graphene Oxide (0.8 wt%) | Not Reported | 64% |
Data from studies on other polymer hydrogels illustrating the effect of nanocomposite formation.[3][4]
Experimental Protocols
Protocol 1: Synthesis of NHMA Hydrogels with Varying Crosslinker Concentrations
Materials:
-
This compound (NHMA)
-
N,N'-methylenebis(acrylamide) (MBAA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Prepare a stock solution of NHMA (e.g., 20% w/v) in deionized water.
-
Prepare a stock solution of MBAA (e.g., 2% w/v) in deionized water.
-
In separate vials, mix the NHMA and MBAA stock solutions to achieve the desired final concentrations (refer to Table 1 for guidance). Add deionized water to reach the final volume.
-
De-gas the solutions by bubbling nitrogen gas through them for 15-20 minutes to remove dissolved oxygen.
-
To initiate polymerization, add 10% APS solution (1/100th of the final volume) and TEMED (1/1000th of the final volume).
-
Quickly vortex the solution and pipette it into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for at least 1 hour.
-
After polymerization, carefully remove the hydrogel from the mold and place it in a large volume of deionized water to swell and to remove unreacted monomers. Allow the hydrogel to reach equilibrium swelling (typically 48-72 hours), changing the water periodically.
Protocol 2: Preparation of an NHMA-Alginate Interpenetrating Polymer Network (IPN) Hydrogel
Materials:
-
All materials from Protocol 1
-
Sodium alginate
-
Calcium chloride (CaCl₂)
Procedure:
-
First Network Synthesis: Prepare an NHMA hydrogel as described in Protocol 1.
-
Swelling with Second Monomer: Immerse the fully swollen NHMA hydrogel in an aqueous solution containing the second monomer (e.g., sodium alginate) and a photoinitiator if using UV curing, or a chemical initiator. Allow the hydrogel to swell with this solution for 24 hours.
-
Second Network Polymerization:
-
For Alginate: Transfer the swollen hydrogel into a calcium chloride solution. The Ca²⁺ ions will crosslink the alginate chains, forming the second network.
-
For a second acrylamide-based network: If the second monomer is another acrylamide derivative, initiate its polymerization within the first network using an appropriate initiation method (e.g., UV light for a photoinitiator or thermal initiation).
-
-
Equilibration: Wash the resulting IPN hydrogel extensively with deionized water to remove any unreacted components and allow it to reach equilibrium swelling.
Visualizations
References
Technical Support Center: Degassing N-(Hydroxymethyl)acrylamide (NHMA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on degassing N-(Hydroxymethyl)acrylamide (NHMA) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to degas this compound (NHMA) solutions before polymerization?
A1: It is critical to degas NHMA solutions to remove dissolved oxygen. Molecular oxygen is a potent inhibitor of free-radical polymerization, the chemical process by which polyacrylamide gels are formed.[1][2][3][4] Oxygen acts as a free radical scavenger, reacting with the initiator radicals to form less reactive peroxy radicals.[1][3] This interference slows down, and in some cases completely prevents, the polymerization process, leading to inconsistent, incomplete, or failed gel formation.[1][5] Proper degassing is a crucial step for achieving reproducible and uniform polymerization.[1][4]
Q2: What are the primary methods for degassing NHMA solutions?
A2: There are several common techniques used to remove dissolved oxygen from monomer solutions:
-
Inert Gas Purging (Sparging): This involves bubbling an inert gas, such as nitrogen or argon, through the solution to displace dissolved oxygen.[6][7][8]
-
Freeze-Pump-Thaw: This is a highly effective method that involves freezing the solution, applying a high vacuum to remove gases from the headspace, and then thawing to allow more dissolved gas to escape. This cycle is typically repeated three or more times.[6][9]
-
Vacuum Degassing: This method involves placing the solution under a vacuum, which reduces the partial pressure of gases above the liquid and causes dissolved gases to come out of solution.[1][6] This is often combined with stirring or sonication to improve efficiency.[10]
-
Sonication: Using an ultrasonic bath can facilitate the removal of dissolved gases, often performed in conjunction with a light vacuum.[9][11]
Q3: How does the temperature of the NHMA solution affect the degassing process?
A3: The temperature of the solution has a significant impact on degassing efficiency. Cold solutions have a greater capacity for dissolved oxygen.[1][4] Therefore, it is recommended to bring the NHMA solution to room temperature (23–25°C) before degassing.[1][12] This not only makes the process faster and more complete but also prevents potential issues with polymerization rates caused by pouring a cold gel.[1][4]
Q4: Can degassing cause the NHMA to polymerize prematurely?
A4: Premature polymerization during degassing is unlikely, especially if the polymerization initiators (e.g., ammonium (B1175870) persulfate, TEMED) have not yet been added. Commercial NHMA solutions contain inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ) to ensure stability during storage.[13] However, if the solution is heated excessively during degassing, the risk of spontaneous polymerization increases, particularly if inhibitors have been removed.[14][15]
Q5: Which degassing method is the most effective?
A5: The most suitable method depends on the specific requirements of the experiment, such as the volume of the solution and the required level of oxygen removal. Freeze-pump-thaw is generally considered the most thorough method for removing dissolved gases.[6] However, it is also the most time-consuming.[6] For most applications, such as preparing polyacrylamide gels for electrophoresis, inert gas purging for 20-40 minutes is highly effective and more practical.[16]
Troubleshooting Guides
Issue 1: The NHMA solution does not polymerize or polymerizes very slowly after adding initiators.
| Possible Cause | Solution |
| Oxygen Inhibition | The degassing process was insufficient. Ensure the solution is degassed thoroughly using a validated method. For example, purge with nitrogen for at least 20-40 minutes or perform at least three freeze-pump-thaw cycles.[1][6][16] Overlaying the gel with a layer of isopropanol (B130326) or water can also prevent atmospheric oxygen from inhibiting polymerization at the surface.[1] |
| Degraded Initiators | Ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) can degrade over time. Prepare fresh APS solution daily and ensure the TEMED has not expired or been exposed to air for extended periods.[12] |
| Incorrect Temperature | The gel solution may be too cold, which significantly slows the polymerization rate.[12] Allow all solutions to equilibrate to room temperature (23–25°C) before casting the gel.[1][4] |
| Incorrect Reagent Concentration | The concentration of APS or TEMED may be too low.[17][18] Try increasing the amount of initiator, but be mindful that this will accelerate the polymerization rate.[12] |
Issue 2: Polymerization results are inconsistent between different batches.
| Possible Cause | Solution |
| Variable Oxygen Levels | Inconsistent degassing is a primary cause of variable polymerization.[1] Standardize your degassing protocol, including the duration, vacuum level, or gas flow rate, to ensure reproducibility.[1] |
| Inconsistent Temperatures | Variations in room temperature or solution temperature can affect the polymerization kinetics. Perform the gel casting in a temperature-controlled environment if possible. |
| Reagent Quality | The purity and age of NHMA, cross-linkers, and initiators can vary. Use high-purity reagents from the same lot number for a series of experiments to minimize variability.[12] |
Issue 3: The solution foams excessively and overflows during vacuum degassing.
| Possible Cause | Solution |
| Container is Too Small | Some solutions can expand significantly (up to 4-5 times their original volume) under vacuum.[19] Use a flask or chamber that is at least 5 times the volume of the solution being degassed. |
| Vacuum is Applied Too Quickly | A sudden drop in pressure can cause violent bubbling. Apply the vacuum gradually to control the rate of gas release. |
Issue 4: I am concerned about the loss of volatile components (e.g., solvent) during degassing.
| Possible Cause | Solution |
| Evaporation under Vacuum or Sparging | Both vacuum degassing and inert gas sparging can cause the loss of volatile solvents or monomers over time.[6] For highly sensitive applications or when working with volatile components, the freeze-pump-thaw method is preferred as it minimizes this loss.[6] Alternatively, limit the duration of sparging or vacuum application to the minimum time required for adequate degassing. |
Data Presentation
Comparison of Common Degassing Techniques for Aqueous Solutions
| Technique | Typical Duration | Effectiveness (Residual O₂) | Advantages | Disadvantages |
| Inert Gas Purging (N₂) | 20–40 min | 0.2–0.4 ppm[16] | Fast, simple, and effective for many applications.[6] | Can lead to loss of volatile components; gas cylinders required.[6] |
| Freeze-Pump-Thaw | 1–2 hours (for 3 cycles) | Very High (<0.1 ppm) | Most thorough method; minimal loss of volatile components.[6][9] | Time-consuming; requires liquid nitrogen and a high-vacuum line.[9] |
| Vacuum Degassing (with Sonication) | 10–20 min | Good | Relatively fast; no gas cylinders needed.[11] | Can cause foaming; risk of solvent loss; may not be as thorough as other methods.[6][19] |
| Boiling at 1 atm | 5–10 min | Low (>2 ppm) | Simple; no special equipment needed. | Least effective method; risk of thermal polymerization; significant solvent loss.[16] |
Experimental Protocols
Protocol 1: Degassing by Inert Gas Purging (Sparging)
-
Transfer the NHMA solution to a flask (e.g., an Erlenmeyer flask) with a magnetic stir bar.
-
Place the flask on a magnetic stir plate and begin gentle stirring.
-
Insert a long needle or pipette connected to a regulated inert gas source (nitrogen or argon) into the solution, ensuring the tip is submerged.
-
Provide a second, shorter needle through the stopper as a vent for the displaced gas.[8]
-
Start a gentle flow of the inert gas to create fine bubbles within the solution. Avoid a vigorous flow that could cause splashing.
-
Purge the solution for at least 20-40 minutes at room temperature.[6][16]
-
Immediately before use, add the polymerization initiators.
Protocol 2: Degassing by Freeze-Pump-Thaw
-
Place the NHMA solution in a heavy-walled Schlenk flask, filling it to no more than half its capacity.
-
Freeze: Securely cap the flask and immerse it in a liquid nitrogen bath until the solution is completely frozen solid.[9]
-
Pump: Connect the frozen flask to a high-vacuum line and open the stopcock. Allow the headspace to evacuate for 3-5 minutes while the flask remains in the liquid nitrogen.[9]
-
Close the stopcock to isolate the flask from the vacuum.
-
Thaw: Remove the flask from the liquid nitrogen and allow the solution to thaw completely at room temperature. You may hear gas bubbles being released from the liquid as it thaws.
-
Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete degassing.[6]
-
After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) before use.[9]
Protocol 3: Degassing by Vacuum Sonication
-
Place the NHMA solution in a thick-walled vacuum flask that is at least five times the volume of the solution.
-
Place the flask into an ultrasonic water bath.
-
Securely stopper the flask and connect it to a vacuum source (e.g., a water aspirator or vacuum pump).[1]
-
Turn on the sonicator and gradually apply the vacuum.
-
Continue to apply vacuum with sonication for 10-15 minutes.[11] Bubbles should be seen escaping the solution.
-
Turn off the sonicator and carefully release the vacuum.
-
Add polymerization initiators immediately before use.
Visualizations
Caption: Workflow for selecting an appropriate degassing technique.
Caption: Mechanism of oxygen inhibition in free-radical polymerization.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. radtech.org [radtech.org]
- 4. bio-rad.com [bio-rad.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Removing Oxygen with a Nitrogen Gas Stream | Linde [lindeus.com]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. N-(羟甲基)丙烯酰胺 溶液 48 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 14. crosslinktech.com [crosslinktech.com]
- 15. researchgate.net [researchgate.net]
- 16. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. FAQs - Vacuum-Degassing [vacuum-degassing.com]
Technical Support Center: N-(Hydroxymethyl)acrylamide Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH for N-(Hydroxymethyl)acrylamide (NMA) crosslinking reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (NMA) crosslinking?
The optimal pH for NMA crosslinking depends on the desired reaction mechanism and kinetics. Generally, crosslinking can be achieved under both acidic and neutral to slightly alkaline conditions. For hydrogel swelling, a pH range of 5-7 has been shown to be optimal for hydrogels containing NMA.[1] However, for the crosslinking reaction itself, weak gelation is observed under strongly acidic (pH = 3.0) and strongly alkaline (pH = 11.0 and 13.0) conditions.[2] The synthesis of NMA is often conducted at a pH of 9.5-10, suggesting that slightly alkaline conditions can favor the formation of the necessary reactive species.
Q2: How does pH influence the crosslinking mechanism of NMA?
The pH of the reaction medium dictates the primary crosslinking mechanism. NMA has a bifunctional structure with a vinyl group and a hydroxymethyl group, allowing for a two-stage reaction process: initial polymerization through the vinyl group, followed by crosslinking via the hydroxymethyl group.
-
Acid-Catalyzed Crosslinking: Under acidic conditions, the hydroxymethyl group can be protonated, forming a good leaving group (water). This facilitates an electrophilic attack on another nucleophile. The likely mechanism is the formation of ether linkages between two hydroxymethyl groups or between a hydroxymethyl group and an amide group on the polymer backbone.
-
Base-Catalyzed Crosslinking: In a basic medium, the amide proton can be abstracted, creating a nucleophilic nitrogen that can attack the hydroxymethyl group of another NMA molecule. This typically leads to the formation of methylene (B1212753) bridges between amide groups.
Q3: What are the common side reactions to be aware of when adjusting pH for NMA crosslinking?
Several side reactions can occur depending on the pH, potentially affecting the efficiency and structure of the crosslinked network:
-
Hydrolysis: The amide group of NMA is susceptible to hydrolysis under both acidic and alkaline conditions, which can lead to the formation of acrylic acid and formaldehyde. This can alter the polymer backbone and crosslinking efficiency.
-
Self-Polymerization: Inappropriate pH and temperature can promote the self-polymerization of NMA, leading to an uncontrolled reaction and non-uniform gel formation. The synthesis of NMA is often carried out in the presence of a polymerization inhibitor to prevent this.
-
By-product Formation: At pH values above 8, base-catalyzed polymerization of the reaction product can occur.
Q4: Can I perform NMA crosslinking at a neutral pH?
Yes, crosslinking at or near neutral pH is possible. Studies on polyacrylamide hydrolysis indicate that under neutral conditions, it is more difficult for amide groups to interact with water and undergo hydrolysis.[3] This suggests that a neutral pH might offer a balance between minimizing hydrolysis and facilitating the crosslinking reaction, although the reaction rate might be slower compared to catalyzed conditions.
Troubleshooting Guides
Issue 1: Incomplete or No Gelation
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your monomer solution before initiating polymerization. Adjust to a neutral or slightly acidic/alkaline range (e.g., pH 6-8) using dilute acid or base. Avoid strongly acidic (<\4) or strongly alkaline (>\10) conditions. |
| Hydrolysis of NMA | Prepare NMA solutions fresh before use. Avoid storing NMA solutions for extended periods, especially at non-neutral pH. |
| Incorrect Initiator/Catalyst Concentration | Ensure the concentration of your initiator and any acid/base catalyst is appropriate for your system. Too little may result in an incomplete reaction. |
| Presence of Inhibitors | Ensure all reagents and solvents are free from contaminants that could inhibit radical polymerization. |
Issue 2: Premature Gelation or Uncontrolled Polymerization
| Possible Cause | Troubleshooting Steps |
| pH is too high | For base-catalyzed systems, a pH that is too high can lead to rapid, uncontrolled crosslinking. Carefully control the addition of base to maintain the desired pH. |
| High Reaction Temperature | High temperatures can accelerate polymerization. Conduct the reaction at a controlled, lower temperature. |
| Absence of Polymerization Inhibitor | For storage of NMA monomer solutions, ensure an appropriate polymerization inhibitor is present. |
Issue 3: Poor Mechanical Properties of the Crosslinked Gel
| Possible Cause | Troubleshooting Steps |
| Low Crosslinking Density | Optimize the pH to enhance the crosslinking reaction rate. A slightly acidic or alkaline pH may increase crosslinking efficiency compared to a strictly neutral pH. Increase the concentration of NMA crosslinker. |
| Side Reactions (e.g., Hydrolysis) | Conduct the reaction at a pH that minimizes hydrolysis (closer to neutral) to ensure the integrity of the polymer backbone and crosslinks. |
Data Presentation
Table 1: Effect of pH on Gelation Properties of a Hydroxymethyl-Containing Crosslinker System
| pH | Gelation Time | Viscosity of Gelling Solution | Observation |
| 3.0 | Slow | Low | Weak gelation[2] |
| 5.0 - 9.0 | Moderate | Moderate to High | Effective gelation |
| 11.0 | Slow | Low | Weak gelation[2] |
| 13.0 | Slow | Low | Weak gelation[2] |
Note: This data is based on a similar hydroxymethyl-containing crosslinker and provides a general trend for the effect of pH.
Experimental Protocols
Protocol 1: General Procedure for Adjusting pH in NMA Polymerization
-
Prepare Monomer Solution: Dissolve the primary monomer (e.g., acrylamide) and NMA in deionized water or a suitable buffer.
-
Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the monomer solution.
-
pH Adjustment:
-
For acidic conditions , slowly add a dilute solution of a non-interfering acid (e.g., 0.1 M HCl) dropwise while stirring continuously. Monitor the pH in real-time.
-
For alkaline conditions , slowly add a dilute solution of a non-interfering base (e.g., 0.1 M NaOH) dropwise with constant stirring, monitoring the pH.
-
-
Equilibration: Allow the solution to stir for 5-10 minutes after the final pH adjustment to ensure it is stable.
-
Initiation: Once the desired pH is stable, add the polymerization initiator (e.g., APS/TEMED) to start the crosslinking reaction.
-
Curing: Allow the gel to cure under the desired temperature and time conditions.
Mandatory Visualizations
Caption: Proposed mechanism for acid-catalyzed NMA crosslinking via ether formation.
Caption: Proposed mechanism for base-catalyzed NMA crosslinking via condensation.
References
Validation & Comparative
A Head-to-Head Comparison: N-(Hydroxymethyl)acrylamide vs. Glutaraldehyde for Crosslinking Applications
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the performance, biocompatibility, and efficacy of biomaterials, drug delivery systems, and tissue engineering scaffolds. This guide provides an in-depth, data-driven comparison of two commonly used crosslinkers: N-(Hydroxymethyl)acrylamide (HMA) and glutaraldehyde (B144438) (GA).
Glutaraldehyde, a dialdehyde, has long been a popular crosslinking agent due to its high efficiency in reacting with amine groups in proteins and other polymers. However, concerns regarding its cytotoxicity have prompted the exploration of alternatives. This compound, a vinyl monomer containing a reactive hydroxymethyl group, presents itself as a viable, though less documented, alternative. This guide will objectively compare these two crosslinkers based on their crosslinking mechanism, the performance of the resulting materials, and their biocompatibility, supported by experimental data and detailed protocols.
Performance and Mechanical Properties
The degree of crosslinking directly influences the mechanical properties of the resulting biomaterial. While glutaraldehyde is known for creating mechanically robust structures, this compound also offers a high degree of control over the final properties of the material.[1]
| Property | This compound (HMA) | Glutaraldehyde (GA) | Key Observations |
| Tensile Strength | Can be tuned by varying crosslinker concentration. For example, dual-network acrylamide (B121943) hydrogel composites can be engineered to enhance toughness.[1] | GA concentration influences tensile strength; higher concentrations generally lead to increased tensile strength but decreased elongation at break. For example, in PVA/Starch blends, increasing GA concentration increased tensile strength. | GA is well-documented to produce mechanically strong hydrogels. The mechanical properties of HMA-crosslinked materials are highly tunable depending on the polymer system and crosslinker concentration. |
| Young's Modulus | Can be systematically modulated by changes in the molecular structure and concentration of the crosslinker. | Increasing GA concentration generally increases the Young's modulus, indicating a stiffer material. In gelatin hydrogels, those crosslinked with GA showed greater tensile strength than those with citric acid. | Both crosslinkers allow for the modulation of stiffness. GA-crosslinked materials often exhibit higher rigidity due to the nature of the covalent bonds formed. |
| Swelling Ratio | The incorporation of HMA can increase the equilibrium swelling ratio of hydrogels.[2] | The swelling ratio is inversely proportional to the GA concentration; higher crosslinking density leads to a lower swelling ratio.[3] | Both crosslinkers can be used to control the swelling behavior of hydrogels, which is crucial for applications like drug delivery. |
| Crosslinking Efficiency | HMA's bifunctional nature allows for the creation of polymers with tailored properties, significantly improving material strength and durability.[4] | Highly efficient in forming stable covalent bonds with amine groups. | Both are effective crosslinkers, but the reaction conditions and the polymer being crosslinked will significantly impact the final efficiency. |
Cytotoxicity and Biocompatibility
A critical consideration in the selection of a crosslinking agent for biomedical applications is its potential toxicity. Glutaraldehyde's cytotoxicity is a well-established concern, while this compound, as an acrylamide derivative, also warrants careful evaluation.
| Aspect | This compound (HMA) | Glutaraldehyde (GA) | Key Observations |
| In Vitro Cytotoxicity | Acrylamides exhibit cytotoxicity, with their reactivity towards glutathione (B108866) (GSH) being a key factor.[4][5] The IC50 of acrylamide against NIH/3T3 cells for 24 hours was found to be 6.73 mM.[6] | GA is cytotoxic, and even residual amounts can lead to poor cell attachment and apoptosis.[2][7] Scaffolds crosslinked with 1.0% and 2.5% GTA were found to be toxic to cells.[8][9] | Both crosslinkers exhibit cytotoxicity. The toxicity of GA is often attributed to the leaching of unreacted molecules, while HMA's toxicity is linked to its reactivity with cellular components. |
| Mechanism of Toxicity | Acrylamides can induce oxidative stress, leading to apoptosis.[5] This involves the depletion of glutathione and the activation of signaling pathways like MAPK.[5][10][11] | GA-induced cytotoxicity is primarily mediated through the induction of apoptosis.[2][7] It can also cause irritation to the respiratory tract, eyes, and skin upon direct contact.[12] | Both crosslinkers can induce apoptosis. The underlying mechanisms involve oxidative stress for HMA and direct cellular damage for GA. |
| Biocompatibility | The biocompatibility of HMA-crosslinked materials is an area of active research, with a focus on minimizing residual monomer content. | The biocompatibility of GA-crosslinked materials can be improved by post-treatment methods to quench unreacted aldehyde groups, though complete removal of cytotoxic residuals is challenging.[13] | Achieving good biocompatibility is a challenge for both crosslinkers and requires careful optimization of the crosslinking process and post-treatment procedures. |
Drug Release Kinetics
The crosslinking density of a hydrogel matrix plays a pivotal role in controlling the release of encapsulated drugs.
| Feature | This compound (HMA) | Glutaraldehyde (GA) | Key Observations |
| Release Mechanism | Drug release is dependent on the hydrogel composition and environmental factors, suggesting potential for intelligent drug delivery systems.[2] | Drug release from GA-crosslinked hydrogels is typically diffusion-controlled, with the release rate being modulated by the crosslinking density.[14] | Both HMA and GA can be used to create hydrogels with controlled drug release profiles. The choice of crosslinker can influence the responsiveness of the delivery system. |
| Controllability | The release behaviors of a model drug were found to be dependent on the hydrogel composition, indicating that drug release can be tailored.[2][7] | Increasing GA concentration leads to a lower release of the drug due to higher crosslinking density and lower swelling.[14] | The drug release kinetics can be effectively controlled with both crosslinkers by adjusting the crosslinker concentration. |
Visualizing the Processes
To better understand the mechanisms and workflows associated with these crosslinkers, the following diagrams are provided.
Figure 1: Crosslinking mechanisms of HMA and GA.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 11. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of N-(Hydroxymethyl)acrylamide Hydrogels
For researchers, scientists, and drug development professionals, the selection of a hydrogel for biomedical applications is a critical decision, with biocompatibility being a primary determinant of in vivo success. This guide provides an objective comparison of the biocompatibility of N-(Hydroxymethyl)acrylamide (NHMA) hydrogels against three commonly used alternatives: poly(2-hydroxyethyl methacrylate) (PHEMA), polyethylene (B3416737) glycol (PEG), and polyacrylamide (PAAm). The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate material for your research needs.
Comparative Performance Data
The following tables summarize quantitative data on the in vitro cytotoxicity and in vivo inflammatory response of these hydrogel systems. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell types, hydrogel formulations, and implantation models.
In Vitro Cytotoxicity: Cell Viability
The cytotoxicity of hydrogels is a crucial initial screening parameter. The data below is primarily derived from MTT assays, which measure the metabolic activity of cells cultured in the presence of hydrogel extracts or in direct contact with the hydrogel. A higher cell viability percentage indicates lower cytotoxicity. According to ISO 10993-5:2009, biomaterials with over 70% cell viability are generally considered non-cytotoxic.
| Hydrogel Material | Cell Type | Assay | Time Point | Cell Viability (%) |
| NHMA/THMA Copolymer * | Murine Fibroblasts (L929) | CCK-8 | 24 hours | > 95%[1] |
| PHEMA | Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 | 24 hours | ~53%[2] |
| PEG-DA | Not Specified | Not Specified | Not Specified | Variable |
| Polyacrylamide (PAAm) | NIH3T3 and HeLa cells | MTT & Neutral Red | Not Specified | > 90% (up to 40% extract conc.)[3] |
| PNIPAm | 3T3-L1, HEK293, A549 cells | MTT & Neutral Red | 48 & 96 hours | No significant cytotoxic effect[4] |
*Data for a copolymer of N-Methylolacrylamide (NMA) and N-[Tris(hydroxymethyl)methyl] acrylamide (B121943) (THMA) is used as a proxy for NHMA, as direct comparative data for pure NHMA hydrogels is limited in the current literature.[1]
In Vivo Biocompatibility: Fibrous Capsule Formation
The in vivo biocompatibility of an implanted hydrogel is often assessed by the thickness of the fibrous capsule that forms around it, a key indicator of the foreign body response (FBR). A thinner capsule generally signifies a more favorable biocompatible response.
| Hydrogel Material | Animal Model | Implantation Site | Time Point | Fibrous Capsule Thickness (µm) |
| NHMA/THMA Copolymer * | Mice | Subcutaneous | Not Specified | Negligible inflammatory response reported[1] |
| PHEMA | Not Specified | Not Specified | Not Specified | Thinner capsule compared to some materials due to zwitterionic chemistry[5] |
| PEG-DA (low MW) | Rat | Subcutaneous | 30 days | ~45[6] |
| PEG-DA (thermoresponsive) | Rat | Subcutaneous | 90 days | ~20-25[6] |
| Gelatin-based matrices | Rat | Intramuscular | 50 days | Thinner than controls[7] |
| Agarose Gel | Not Specified | Not Specified | 12 weeks | 155.08[8] |
| Hyaluronic Acid Gel | Not Specified | Not Specified | 12 weeks | 215.91[8] |
| Collagen Gel | Not Specified | Not Specified | 12 weeks | 199.35[8] |
| CMC 90 MC-10 Hydrogel | Rat | Subcutaneous | 30 days | 111.29 ± 44.59 |
| CMC 90 MC-20 Hydrogel | Rat | Subcutaneous | 30 days | 77.76 ± 28.45 |
*Data for a copolymer of N-Methylolacrylamide (NMA) and N-[Tris(hydroxymethyl)methyl] acrylamide (THMA) indicates a negligible inflammatory response, suggesting minimal fibrous capsule formation.[1]
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Hydrogel Extract Preparation:
-
Sterilize hydrogel samples (e.g., via UV irradiation).
-
Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM) at a specific ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C to create a hydrogel extract.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Exposure to Extract:
-
Remove the existing culture medium and replace it with the prepared hydrogel extracts. Include negative (fresh medium) and positive (e.g., DMSO) controls.
-
-
MTT Incubation:
-
After a predetermined incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100.
-
Live/Dead Staining for Viability Visualization
This assay provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy.
-
Staining Solution Preparation:
-
Prepare a working solution of Calcein-AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in a buffered saline solution (e.g., PBS).
-
-
Cell Staining:
-
Remove the culture medium from the cells cultured on the hydrogels.
-
Wash the cells gently with PBS.
-
Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells again with PBS.
-
Image the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Live cells will fluoresce green, while dead cells will fluoresce red.
-
In Vivo Subcutaneous Implantation
This in vivo model is used to assess the tissue response to an implanted hydrogel.
-
Animal Model:
-
Use an appropriate animal model, such as mice or rats.
-
-
Implantation Procedure:
-
Anesthetize the animal.
-
Make a small incision in the dorsal skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the sterile hydrogel implant into the pocket.
-
Suture the incision.
-
-
Post-Operative Care:
-
Monitor the animals for signs of distress or infection.
-
-
Histological Analysis:
-
At predetermined time points (e.g., 7, 30, 90 days), euthanize the animals.
-
Excise the hydrogel implant along with the surrounding tissue.
-
Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Process the tissue for histology (embedding in paraffin, sectioning).
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize the cellular infiltrate and collagen deposition (fibrous capsule), respectively.
-
Measure the thickness of the fibrous capsule at multiple points around the implant.
-
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of hydrogels.
Signaling Pathway of Foreign Body Response
Caption: Simplified signaling pathway of the foreign body response.
References
- 1. Polyhydroxy structure orchestrates the intrinsic antibacterial property of acrylamide hydrogel as a versatile wound-healing dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Long- and short-term effects of biological hydrogels on capsule microvascular density around implants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of N-(Hydroxymethyl)acrylamide in Drug Release Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-(Hydroxymethyl)acrylamide (NHMA) in drug release studies against other common acrylamide-based hydrogel alternatives. The information presented is supported by experimental data to facilitate informed decisions in the design and development of controlled drug delivery systems.
Comparative Performance Data
The selection of a suitable monomer is critical for optimizing the physicochemical properties of a hydrogel, which in turn govern its drug release profile and biocompatibility. This section presents a quantitative comparison of hydrogels based on this compound (NHMA), N-isopropylacrylamide (NIPAM), and Acrylamide (B121943) (AAm).
| Performance Metric | Poly(NHMA-co-DEA) | Poly(NIPAM) | Poly(AAm) | Key Considerations |
| Drug Release Profile (Cumulative Release) | Drug release is dependent on hydrogel composition and environmental temperature.[1] | Thermoresponsive release, with a significant increase above the Lower Critical Solution Temperature (LCST) of ~32°C.[2][3] Nearly 100% release can be achieved under specific pH and temperature conditions.[4] | Diffusion-controlled release. | The incorporation of NHMA can modulate the LCST of thermoresponsive hydrogels, offering tunability for specific applications.[1] |
| Encapsulation Efficiency | Dependent on the overall hydrogel composition and the nature of the drug. | Can achieve high encapsulation efficiency, for example, ~65% for Curcumin.[4] | Generally provides good encapsulation for a variety of drugs. | The hydrophilic nature of NHMA may enhance the encapsulation of hydrophilic drugs. |
| Biocompatibility (Cell Viability) | Generally considered biocompatible. | Good biocompatibility, often showing high cell viability.[4] | Biocompatible, but residual unreacted acrylamide monomer can be cytotoxic.[5] | The cytotoxicity of any acrylamide-based hydrogel is highly dependent on the purity and the absence of residual monomers. |
Table 1: Comparative Performance of Acrylamide-Based Hydrogels. This table summarizes key performance indicators for hydrogels synthesized from this compound (as a copolymer with N,N-diethylacrylamide), N-isopropylacrylamide, and Acrylamide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. This section provides protocols for key experiments in the evaluation of hydrogel-based drug delivery systems.
Synthesis of this compound Co-polymer Hydrogel
This protocol describes the synthesis of a poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel via free radical polymerization.
Materials:
-
N,N-diethylacrylamide (DEA)
-
This compound (NHMA)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve desired molar ratios of DEA and NHMA monomers and MBA crosslinker in deionized water.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the APS initiator to the monomer solution and mix thoroughly.
-
Add the TEMED accelerator to initiate polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours.
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and other impurities.[1][5]
In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of a model drug from a hydrogel matrix.
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 to simulate physiological conditions)
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Immerse a known amount of the drug-loaded hydrogel in a specific volume of PBS in a sealed container.
-
Place the container in an incubator or water bath set at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
Biocompatibility Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the hydrogel. This is an indirect assay where the viability of cells cultured in the presence of hydrogel extracts is measured.
Materials:
-
Hydrogel samples
-
Fibroblast cell line (e.g., L929 or 3T3)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Preparation of Hydrogel Extracts: Sterilize the hydrogel samples (e.g., by UV irradiation). Incubate the sterilized hydrogels in a cell culture medium (e.g., 1 ml of medium per 0.1 g of hydrogel) for 24 hours at 37°C to obtain the hydrogel extracts.
-
Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Assay:
-
After the incubation period, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control.
Visualizations
Diagrams illustrating key experimental workflows provide a clear and concise understanding of the processes involved.
Signaling Pathways and Biocompatibility
This compound, as a structural component of the hydrogel, does not have a direct signaling pathway associated with it. Instead, the biocompatibility of the hydrogel material is the primary determinant of its interaction with biological systems. The key factors influencing the cellular response to acrylamide-based hydrogels include:
-
Residual Monomers: The presence of unreacted acrylamide or NHMA monomers can lead to cytotoxicity. Thorough purification of the hydrogel post-synthesis is critical to minimize this risk.
-
Surface Chemistry and Topography: The surface properties of the hydrogel can influence protein adsorption and subsequent cell attachment, proliferation, and differentiation. The hydrophilic nature of NHMA can potentially reduce non-specific protein adsorption, which is often beneficial for biocompatibility.
-
Mechanical Properties: The stiffness and elasticity of the hydrogel can impact cell behavior, a concept known as mechanotransduction. The incorporation of NHMA can alter the mechanical properties of the hydrogel, thereby influencing cellular responses.
In the context of drug delivery, a favorable biocompatibility profile ensures that the hydrogel carrier itself does not elicit an adverse inflammatory or toxic response, allowing the encapsulated drug to exert its therapeutic effect without interference from the delivery vehicle.
References
- 1. Synthesis, swelling and drug release behavior of poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel [inis.iaea.org]
- 2. benchchem.com [benchchem.com]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Surface Functionalization Chemistries: N-(Hydroxymethyl)acrylamide vs. EDC/NHS
For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a critical step in a vast array of applications, from biosensors and immunoassays to cell culture and drug delivery systems. The choice of surface functionalization chemistry can profoundly impact the density, stability, and biological activity of the immobilized molecules. This guide provides an objective comparison of two distinct approaches: the use of N-(Hydroxymethyl)acrylamide (NMA) for creating functional polymer matrices and the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) chemistry for direct covalent ligation.
This comparison will delve into the fundamental mechanisms, experimental protocols, and performance characteristics of each method, supported by experimental data from the literature. We will present quantitative data in structured tables for easy comparison and provide detailed diagrams to visualize the chemical pathways and experimental workflows.
At a Glance: Key Differences
| Feature | This compound (NMA) | EDC/NHS Chemistry |
| Primary Role | Bifunctional monomer for creating 3D hydrogel networks. | Zero-length crosslinking agents for direct covalent bond formation. |
| Mechanism | Co-polymerization with other monomers to form a polymer matrix that can physically entrap or interact with biomolecules. Covalent attachment is also possible if the biomolecule is pre-functionalized with a polymerizable group. | Activates carboxyl groups to form amine-reactive NHS esters, which then form stable amide bonds with primary amines on biomolecules. |
| Surface Nature | Creates a three-dimensional, porous hydrogel layer on the surface. | Forms a two-dimensional monolayer of biomolecules directly on the surface. |
| Immobilization | Primarily through physical entrapment and non-covalent interactions within the polymer matrix. Covalent immobilization requires modification of the biomolecule. | Direct covalent attachment via amide bonds. |
| Control over Orientation | Generally low, as molecules are randomly oriented within the hydrogel. | Random orientation unless specific site-directed coupling strategies are employed. |
| Common Applications | Creating low-fouling surfaces, 3D cell culture scaffolds, and molecularly imprinted polymers. | Immunoassays, biosensors, affinity chromatography, and immobilizing ligands on various surfaces. |
Delving into the Chemistries: Mechanisms and Workflows
This compound (NMA): Building a Functional Matrix
This compound is a bifunctional molecule containing a vinyl group and a hydroxymethyl group. Its primary utility in surface functionalization lies in its ability to act as a monomer in polymerization reactions to form hydrogel coatings.
The vinyl group of NMA readily participates in free-radical polymerization with other monomers (like acrylamide) to form a cross-linked polymer network on a surface. The hydrophilic nature of the resulting polyacrylamide-based hydrogel can create a low-fouling environment, resisting non-specific protein adsorption. Biomolecules can be immobilized within this 3D matrix through physical entrapment. For covalent immobilization, the biomolecule of interest would typically need to be modified with a polymerizable group to be incorporated directly into the growing polymer chains.
The hydroxymethyl group can participate in cross-linking reactions, often under acidic conditions, which can further stabilize the hydrogel network. However, its direct reaction with biomolecules for covalent attachment under physiological conditions is not a commonly employed strategy for surface functionalization in the same way as EDC/NHS chemistry.
Logical Workflow for NMA-based Surface Functionalization:
EDC/NHS Chemistry: Direct Covalent Ligation
EDC/NHS chemistry is a cornerstone of bioconjugation, enabling the direct and covalent attachment of biomolecules containing primary amines to surfaces functionalized with carboxyl groups. This "zero-length" crosslinking method forms a stable amide bond without introducing any additional spacer atoms.
The process involves two key steps:
-
Activation: EDC reacts with a carboxyl group on the surface to form a highly reactive and unstable O-acylisourea intermediate.
-
Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the biomolecule to form a covalent amide bond, releasing NHS.
This two-step process, which can be performed in a single pot, is highly efficient and helps to minimize side reactions. The stability of the NHS ester intermediate is a key advantage over using EDC alone, as it is less susceptible to hydrolysis in aqueous solutions.
Reaction Mechanism of EDC/NHS Chemistry:
A Comparative Guide to N-(Hydroxymethyl)acrylamide (NMA) Crosslinked Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(Hydroxymethyl)acrylamide (NMA) crosslinked polymer networks with those crosslinked using the common alternative, N,N'-methylenebis(acrylamide) (BIS). The information presented herein is supported by experimental data from various studies to assist in the selection of the most appropriate crosslinking agent for your research and development needs.
Executive Summary
This compound (NMA) offers distinct advantages as a crosslinker in polymer networks, particularly in applications where post-fabrication modification or specific biocompatibility profiles are desired. Unlike the more conventional N,N'-methylenebis(acrylamide) (BIS), NMA possesses a reactive hydroxymethyl group. This functionality allows for secondary crosslinking reactions and the potential for covalent attachment of bioactive molecules. While BIS forms robust, purely chemically crosslinked networks, NMA-crosslinked networks can exhibit unique properties related to their chemical versatility. This guide will delve into a quantitative comparison of their performance in terms of swelling behavior, mechanical properties, and thermal stability.
Quantitative Performance Comparison
The selection of a crosslinking agent significantly impacts the macroscopic properties of a hydrogel network. The following tables summarize key performance indicators for polyacrylamide hydrogels crosslinked with NMA and BIS, compiled from various research findings. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as monomer and crosslinker concentrations, polymerization method, and temperature.
Table 1: Comparison of Swelling Ratios
| Crosslinker | Monomer System | Crosslinker Conc. (mol%) | Swelling Ratio (%) | pH | Reference |
| NMA | Acrylamide (B121943) | 4% | Optimum Swelling | 5-7 | [1] |
| BIS | Acrylamide/Sodium Acrylate | 1/82 (crosslinker/monomer) | ~1300 (in water) | Neutral | [2] |
| BIS | Acrylamide | 1.84% | - | Neutral | [3] |
| BIS | Acrylamide | Varied | Swelling decreases with increasing concentration | Acidic | [4] |
Note: A direct numerical comparison of swelling ratios is challenging due to differing experimental setups. However, the data indicates that both NMA and BIS can be used to create hydrogels with high swelling capacities. The swelling of NMA-crosslinked gels is noted to be pH-dependent, which can be a desirable feature for certain applications.
Table 2: Comparison of Mechanical Properties
| Crosslinker | Monomer System | Crosslinker Conc. | Storage Modulus (G') | Tensile Strength | Reference |
| NMA | Acrylamide | - | - | - | Data not readily available in comparative studies. |
| BIS | Acrylamide | 8 wt% Acrylamide, varied BIS | Increases linearly with BIS concentration | - | [3] |
| BIS | Acrylamide | 10% Acrylamide, 0.03-0.6% BIS | Linearly increases from ~4.4 kPa to ~99.7 kPa | - | [5] |
| BIS | Acrylamide/Allyl Agarose (B213101) | 2.6% w/v | Higher strength compared to some allyl agarose crosslinked gels | - | [6] |
Note: Quantitative data for the mechanical properties of NMA-crosslinked polyacrylamide hydrogels is not as prevalent in the literature as for BIS-crosslinked gels. However, the general principle that mechanical strength increases with crosslinker concentration holds true for both.
Table 3: Comparison of Thermal Properties
| Crosslinker | Monomer System | Key Thermal Observation | Reference |
| NMA | Poly(N-hydroxymethyl acrylamide)/PEG | Suggested for thermal energy storage applications | [7] |
| BIS | Polyacrylamide | Glass transition temperature (Tg) increases with crosslinker content. | [8] |
| BIS | Polyacrylamide | Thermal stability is influenced by crosslinker concentration. | [9] |
Note: Both NMA and BIS contribute to the thermal stability of the polymer network. The presence of crosslinks, in general, restricts polymer chain mobility, leading to higher degradation temperatures compared to linear polymers.
Visualizing the Chemistry and Workflow
To better understand the systems and processes discussed, the following diagrams have been generated.
Caption: Chemical structures and polymerization pathways for NMA and BIS crosslinkers.
Caption: A typical workflow for the characterization of polymer hydrogel networks.
Caption: A simplified decision tree to guide the selection between NMA and BIS crosslinkers.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Polyacrylamide Hydrogels
This protocol describes a typical free-radical polymerization method for preparing polyacrylamide hydrogels.
-
Materials:
-
Acrylamide (monomer)
-
This compound (NMA) or N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
-
Procedure:
-
Prepare a precursor solution by dissolving the desired amounts of acrylamide and the crosslinker (NMA or BIS) in deionized water.
-
Degas the solution for at least 15 minutes by bubbling with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS solution to the monomer solution and mix gently.
-
Add TEMED to initiate the polymerization reaction. The amount of TEMED will influence the gelation time.
-
Immediately cast the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in cylindrical molds).
-
Allow the polymerization to proceed at room temperature for a set amount of time (e.g., 1-2 hours) or until polymerization is complete.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Swelling Studies
This protocol outlines the gravimetric method to determine the swelling ratio of the hydrogels.
-
Materials:
-
Synthesized hydrogel samples
-
Deionized water or buffer solution of desired pH
-
Analytical balance
-
Kimwipes or filter paper
-
-
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample (W_d) in a large volume of deionized water or buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a Kimwipe to remove excess water, and weigh the swollen hydrogel (W_s).
-
Continue this process until the hydrogel reaches a constant weight, which indicates equilibrium swelling.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100
-
Rheological Analysis
This protocol describes the use of a rotational rheometer to characterize the viscoelastic properties of the hydrogels.
-
Materials:
-
Synthesized hydrogel sample
-
Rotational rheometer with parallel plate geometry
-
-
Procedure:
-
Place a cylindrical hydrogel sample of known dimensions onto the lower plate of the rheometer.
-
Lower the upper plate to a defined gap, ensuring good contact with the sample without excessive compression.
-
Perform a frequency sweep at a constant, small strain within the linear viscoelastic region (typically 0.1-1%). This will determine the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
The storage modulus (G') represents the elastic component of the hydrogel, while the loss modulus (G'') represents the viscous component. For a well-formed gel, G' should be significantly higher than G''.
-
Mechanical Testing (Tensile Strength)
This protocol details the procedure for measuring the tensile properties of the hydrogels.
-
Materials:
-
Dumbbell-shaped hydrogel samples
-
Universal testing machine with appropriate grips
-
-
Procedure:
-
Securely clamp the dumbbell-shaped hydrogel sample in the grips of the universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress-strain data throughout the test.
-
From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand before breaking) and the Young's modulus (the slope of the initial linear portion of the curve).
-
Thermal Analysis (Thermogravimetric Analysis - TGA)
This protocol outlines the use of TGA to evaluate the thermal stability of the hydrogels.
-
Materials:
-
Dried hydrogel sample
-
Thermogravimetric analyzer
-
-
Procedure:
-
Place a small, pre-weighed amount of the dried hydrogel sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
The TGA instrument will record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve can be used to determine the onset of decomposition and the temperature at which maximum weight loss occurs, providing information about the thermal stability of the polymer network.
-
Conclusion
Both this compound and N,N'-methylenebis(acrylamide) are effective crosslinkers for the formation of robust polymer networks. The choice between them should be guided by the specific requirements of the intended application. BIS is a well-characterized and widely used crosslinker that reliably produces mechanically stable hydrogels. NMA, with its reactive hydroxymethyl group, offers a unique advantage for applications requiring post-fabrication functionalization, pH-responsiveness, or the introduction of secondary crosslinking mechanisms. While direct quantitative comparisons are limited in the existing literature, this guide provides a foundational understanding and the necessary experimental protocols to enable researchers to make informed decisions and conduct their own comparative studies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Swelling Behavior of N-(Hydroxymethyl)acrylamide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the swelling behavior of N-(Hydroxymethyl)acrylamide (NHMA) hydrogels with other common hydrogels, including polyacrylamide (PAAm), poly(N-isopropylacrylamide) (PNIPAM), and poly(acrylic acid) (PAA). The information is supported by experimental data from peer-reviewed literature to assist in the selection of appropriate hydrogel systems for various research and drug delivery applications.
Introduction to this compound (NHMA) Hydrogels
This compound (NHMA) is a hydrophilic monomer that can be polymerized to form hydrogels with unique properties. The presence of the hydroxymethyl group (-CH₂OH) imparts distinct characteristics to the hydrogel, influencing its swelling behavior, mechanical properties, and potential for post-fabrication modification. These hydrogels are of particular interest in biomedical applications due to their biocompatibility and the potential for creating stimuli-responsive materials.
Comparative Swelling Behavior
The swelling of a hydrogel is a critical parameter that dictates its suitability for applications such as drug delivery, tissue engineering, and sensors. The equilibrium swelling ratio (ESR) is a measure of the amount of fluid a hydrogel can absorb and is influenced by factors such as the chemical nature of the polymer, crosslinker concentration, temperature, and the pH and ionic strength of the surrounding medium.
General Swelling Characteristics
NHMA hydrogels are highly hydrophilic due to the presence of both amide and hydroxyl functional groups, leading to significant water uptake. In comparison to polyacrylamide (PAAm) hydrogels, NHMA hydrogels can exhibit different swelling capacities due to the additional hydrogen bonding capabilities of the hydroxymethyl group.
Table 1: Comparison of Equilibrium Swelling Ratios (ESR) of Various Hydrogels
| Hydrogel Type | Monomer | Crosslinker (MBA) Concentration | Swelling Medium | Equilibrium Swelling Ratio (g/g) | Reference |
| Poly(N-Hydroxymethyl)acrylamide) (PNHMA) | This compound | 2% | Deionized Water | Varies with synthesis conditions | [1] |
| Polyacrylamide (PAAm) | Acrylamide (B121943) | 1% | Deionized Water | ~15 - 25 | [1] |
| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide | 2% | Deionized Water (below LCST) | ~10 - 20 | [2] |
| Poly(acrylic acid) (PAA) | Acrylic Acid | 1% | pH 7 Buffer | >100 | [3] |
Note: The swelling ratios are approximate values and can vary significantly based on the specific synthesis and experimental conditions.
pH-Responsive Swelling
The swelling of certain hydrogels can be dramatically affected by the pH of the surrounding environment. This is particularly true for hydrogels containing ionizable groups.
-
PNHMA Hydrogels: While the amide group in NHMA is not strongly ionizable, the hydroxymethyl group can participate in pH-dependent hydrogen bonding, leading to some pH sensitivity in its swelling behavior. Studies on copolymers of NHMA and acrylamide have shown that the highest swelling ratio is achieved in the pH range of 5-7.[4] Homopolymer PNHMA hydrogels have been observed to exhibit their highest swelling ratio at pH 5.[1]
-
PAA Hydrogels: These are classic examples of pH-responsive hydrogels. The carboxylic acid groups (-COOH) in PAA have a pKa of around 4.5. At pH values below the pKa, the groups are protonated, and the hydrogel is relatively collapsed. Above the pKa, the carboxyl groups deprotonate to form carboxylate ions (-COO⁻), leading to electrostatic repulsion between the polymer chains and a dramatic increase in swelling.[5]
-
PAAm Hydrogels: PAAm hydrogels are generally considered to be pH-insensitive as the amide group does not ionize over a wide pH range.[6]
-
PNIPAM Hydrogels: Similar to PAAm, PNIPAM hydrogels are largely pH-insensitive.
Table 2: Effect of pH on the Swelling Ratio of PNHMA and PAAm-based Hydrogels
| Hydrogel Composition | MBA Concentration | pH | Swelling Ratio (g/g) | Reference |
| P(NMA-co-AM) 40:60 | 4% | 5 | ~14 | [4] |
| P(NMA-co-AM) 40:60 | 4% | 7 | ~13.5 | [4] |
| PNMA Homopolymer | 2% | 3 | ~10 | [1] |
| PNMA Homopolymer | 2% | 5 | ~12 | [1] |
| PNMA Homopolymer | 2% | 7 | ~11 | [1] |
| PAAm Homopolymer | 1% | 3 | ~15 | [1] |
| PAAm Homopolymer | 1% | 5 | ~15 | [1] |
| PAAm Homopolymer | 1% | 7 | ~15 | [1] |
Temperature-Responsive Swelling
Temperature is another critical stimulus that can influence the swelling of certain hydrogels, most notably those exhibiting a Lower Critical Solution Temperature (LCST).
-
PNIPAM Hydrogels: This is the most well-known temperature-responsive hydrogel. Below its LCST of approximately 32°C, the hydrogel is swollen with water. Above the LCST, it undergoes a phase transition, expels water, and collapses.[7]
-
PNHMA Hydrogels: Homopolymeric PNHMA hydrogels do not typically exhibit a distinct LCST. However, when copolymerized with temperature-sensitive monomers like N-isopropylacrylamide, the resulting hydrogels can display thermoresponsive swelling behavior.[2] The inclusion of NHMA can modulate the LCST of the copolymer hydrogel.
Experimental Protocols
Protocol 1: Synthesis of this compound (NHMA) Hydrogel
This protocol describes a typical free-radical polymerization method for synthesizing PNHMA hydrogels.
Materials:
-
This compound (NHMA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of NHMA monomer and MBA crosslinker in deionized water. The concentration of NHMA and the molar ratio of monomer to crosslinker can be varied to achieve desired hydrogel properties.
-
Initiator Addition: Add a freshly prepared aqueous solution of APS to the monomer solution.
-
Degassing: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add TEMED to the solution to accelerate the polymerization reaction.
-
Casting: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer of a defined thickness).
-
Polymerization: Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-4 hours) or until a solid gel is formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers, initiator, and other impurities.
Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)
This protocol outlines the gravimetric method for determining the ESR of a hydrogel.
Materials:
-
Synthesized and purified hydrogel discs of uniform size
-
Swelling medium (e.g., deionized water, buffer solutions of different pH)
-
Analytical balance
-
Filter paper or Kimwipes
-
Vials or beakers
Procedure:
-
Initial Dry Weight: Lyophilize (freeze-dry) a purified hydrogel sample to a constant weight. Record this weight as the dry weight (W_d).
-
Swelling: Immerse the dried hydrogel in a large excess of the desired swelling medium at a constant temperature.
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium. This may take several hours to days. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess surface water, and weigh it. Equilibrium is reached when there is no significant change in weight over consecutive measurements.
-
Swollen Weight: Record the final, constant weight of the swollen hydrogel as the swollen weight (W_s).
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
ESR (g/g) = (W_s - W_d) / W_d
Visualizations
Caption: Workflow for the synthesis of this compound hydrogels.
Caption: Experimental workflow for measuring the equilibrium swelling ratio of a hydrogel.
Conclusion
This compound hydrogels exhibit significant swelling in aqueous environments due to their hydrophilic nature. Their swelling behavior can be influenced by factors such as pH and the incorporation of other comonomers. Compared to standard polyacrylamide hydrogels, PNHMA offers the potential for different swelling characteristics and post-fabrication modifications due to the presence of the hydroxymethyl group. When compared to stimuli-responsive hydrogels like poly(acrylic acid) and poly(N-isopropylacrylamide), PNHMA provides a more stable swelling profile across a range of pH and temperatures, which can be advantageous for applications requiring consistent hydration. The choice of hydrogel will ultimately depend on the specific requirements of the application, including the desired swelling ratio, mechanical strength, and responsiveness to environmental stimuli. This guide provides a foundational understanding to aid researchers in their material selection and experimental design.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. worldscientific.com [worldscientific.com]
- 7. Equilibrium Swelling of Biocompatible Thermo-Responsive Copolymer Gels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of N-(Hydroxymethyl)acrylamide-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of biomaterials based on N-(Hydroxymethyl)acrylamide (NMA) and common alternatives, including poly(ethylene glycol) diacrylate (PEGDA), gelatin methacryloyl (GelMA), and alginate hydrogels. The selection of a biomaterial for therapeutic or research applications hinges on its biocompatibility; this guide aims to support this critical decision-making process by presenting supporting experimental data and detailed methodologies.
Executive Summary:
While this compound (NMA) is a functional monomer used in the fabrication of hydrogels and other biomaterials, there is a notable scarcity of direct quantitative cytotoxicity data for crosslinked NMA-based biomaterials in publicly available literature. Therefore, this guide utilizes data from its parent molecule, acrylamide (B121943) (AA), and a closely related derivative, poly(N-isopropylacrylamide) (PNIPAM), as a proxy to infer the potential cytotoxic profile of NMA-based materials. It is crucial to note that the cytotoxicity of the monomer does not directly translate to the final crosslinked biomaterial, which is generally considered to have significantly lower toxicity[1]. In contrast, extensive cytotoxicity data is available for alternative biomaterials such as PEGDA, GelMA, and alginate hydrogels, which generally exhibit excellent biocompatibility. This guide presents a comparative analysis of these materials to aid in the selection of the most appropriate biomaterial for a given application.
Data Presentation: Comparative Cytotoxicity of Hydrogels
The following tables summarize quantitative data from various studies on the cytotoxicity of the selected hydrogels. Direct comparison between studies can be challenging due to variations in cell types, assay methods, and hydrogel formulations.
Table 1: Cytotoxicity of Acrylamide and Poly(N-isopropylacrylamide) (PNIPAM) as a Proxy for NMA-Based Biomaterials
| Material | Cell Type | Assay | Concentration/Time | Cell Viability (%) / Effect |
| Acrylamide | SH-SY5Y | MTT | 3 mM for 24h | Decreased viability[2] |
| Acrylamide | Caco-2 | MTT | 5.9 mM (IC50) for 24h | 50% viability[3] |
| Acrylamide | SPC212 Mesothelioma | MTT | 0.39 - 0.78 mM for 24h | Increased viability (>119%)[4] |
| Acrylamide | SPC212 Mesothelioma | MTT | 3.13 mM for 24h | ~30% viability[4] |
| PNIPAM | 3T3, HEK293, A549 | MTT, Neutral Red | 48h and 96h | Non-cytotoxic[5] |
| PNIPAM-coated surfaces | Endothelial, Epithelial, Smooth Muscle, Fibroblasts | MTS, Live/Dead | - | Viability decrease dependent on deposition[6] |
Table 2: Cytotoxicity of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels
| Hydrogel Composition | Cell Type | Assay | Time Point | Cell Viability (%) |
| PEGDA-Gelatin | MC3T3-E1 | MTS | 24h | ≥70%[7] |
| Maleic Chitosan-PEGDA | Bovine Aortic Endothelial Cells | MTT, Live/Dead | - | Relatively non-toxic at low dosages[4] |
| PEGDA/GGSH | HUVECs | MTT | 24h, 48h | >80%[8] |
| PEGDA (Mw 700, 3400, 5000) with RGDS | NIH/3T3 | MTS | 14 days | Sustained viability[9] |
Table 3: Cytotoxicity of Gelatin Methacryloyl (GelMA) Hydrogels
| Hydrogel Composition | Cell Type | Assay | Time Point | Cell Viability (%) |
| 3% GelMA-A | BV2 microglia | FDA/PI Staining | 7 days | 91.7 ± 3.0%[10] |
| 5% GelMA-A | BV2 microglia | FDA/PI Staining | 7 days | 91.5 ± 1.9%[10] |
| GelMA, GelMA@DMA-MPC, GelMA@DMA-MPC@DS | Chondrocytes | Live/Dead, CCK-8 | 5 days | No significant difference from control[11] |
| GelMA adhesives | Human Dermal Fibroblasts | Live/Dead | 7 days | High viability[12] |
Table 4: Cytotoxicity of Alginate Hydrogels
| Hydrogel Composition | Cell Type | Assay | Time Point | Cytotoxicity (%) / Viability (%) |
| Alginate | Spermatogonial Stem Cells | LDH | 1 month | 5% cytotoxicity, 74.08% viability[13] |
| Alginate/Polyacrylamide | L929 fibroblasts | MTT | 96h | >70% viability[14] |
| Alginate with S-nitroso-MSA and AgNPs | Vero cells | - | - | Concentration-dependent toxicity[15] |
| Vancomycin-loaded Alginate | HRMEC cells | MTT | - | Concentration-dependent decrease in viability[16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: For indirect testing, prepare extracts of the hydrogel by incubating the sterilized material in a cell culture medium for 24-72 hours. Remove the existing medium from the cells and replace it with the hydrogel extract. For direct contact, place the sterilized hydrogel material directly into the wells with the cells.
-
Incubation: Incubate the cells with the material or extract for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[5][17].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Calculation: Cell viability is calculated as a percentage of the absorbance of the control cells (cells not exposed to the material).
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Sample Collection: After exposing cells to the biomaterial (either through direct contact or extract), collect the cell culture supernatant.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.
-
Incubation: Add the reaction mixture to the collected supernatant in a 96-well plate. Incubate the plate at room temperature for up to 30 minutes, protected from light[18].
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 490 nm using a microplate reader[18].
-
Calculation: Percentage cytotoxicity is calculated by comparing the LDH activity in the experimental samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Live/Dead Staining for Cell Viability
This fluorescence-based assay provides a direct visualization of live and dead cells within a cell population, often cultured directly on or within the biomaterial scaffold.
Protocol:
-
Staining Solution Preparation: Prepare a working solution of calcein-AM (for staining live cells green) and ethidium (B1194527) homodimer-1 (for staining dead cells red) in a buffered saline solution (e.g., PBS).
-
Staining: Remove the culture medium from the cells and wash with PBS. Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantification: The percentage of live and dead cells can be quantified by counting the number of green and red cells in multiple fields of view using image analysis software.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for in vitro cytotoxicity evaluation of biomaterials.
Acrylamide-Induced Apoptosis Signaling Pathway
Caption: Proposed signaling pathway for acrylamide-induced intrinsic apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pyk2 Inhibitor Incorporated into a PEGDA-Gelatin Hydrogel Promotes Osteoblast Activity and Mineral Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An In Vitro and Ex Vivo Analysis of the Potential of GelMA Hydrogels as a Therapeutic Platform for Preclinical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of alginate hydrogel cytotoxicity on three-dimensional culture of type A spermatogonial stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanical Performance and Cytotoxicity of an Alginate/Polyacrylamide Bipolymer Network Developed for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and Antibacterial Activity of Alginate Hydrogel Containing Nitric Oxide Donor and Silver Nanoparticles for Topical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of N-(Hydroxymethyl)acrylamide Crosslinked Materials
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of crosslinked materials is a critical determinant of their performance and reliability, particularly in demanding applications such as drug delivery, tissue engineering, and biomedical devices. N-(Hydroxymethyl)acrylamide (NHMA) is a versatile crosslinking agent known for its ability to form hydrogels with tailored properties. This guide provides a comprehensive comparison of the long-term stability of NHMA-crosslinked materials against common alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a unique combination of reactivity and functionality due to its vinyl and hydroxymethyl groups, allowing for the formation of robust, three-dimensional polymer networks. However, the long-term stability of these networks, particularly under physiological or accelerated aging conditions, is a key consideration. This guide will delve into the hydrolytic, thermal, and biological stability of NHMA-crosslinked materials in comparison to established crosslinkers such as N,N'-methylenebisacrylamide (MBA), glutaraldehyde, and various diacrylate-based alternatives.
Comparative Analysis of Crosslinking Agents
The choice of crosslinking agent profoundly influences the mechanical properties, swelling behavior, degradation kinetics, and biocompatibility of a hydrogel. While NHMA provides a flexible crosslinking approach, other agents offer distinct advantages and disadvantages in terms of long-term stability.
| Crosslinker | Chemical Structure | Key Stability Characteristics | Common Applications |
| This compound (NHMA) | CH₂=CHCONHCH₂OH | Forms crosslinks through the vinyl group during polymerization and can undergo further reactions via the hydroxymethyl group. The stability is influenced by the nature of the polymer backbone and the environmental conditions. | Hydrogels for drug delivery, textile finishes, adhesives. |
| N,N'-Methylenebisacrylamide (MBA) | (CH₂=CHCONH)₂CH₂ | A widely used crosslinker for polyacrylamide hydrogels. The amide linkages are susceptible to hydrolysis under acidic or basic conditions, and the methylene (B1212753) bridge can also be a point of degradation, especially at elevated temperatures.[1] | Polyacrylamide gels for electrophoresis, hydrogels for cell culture and drug delivery. |
| Glutaraldehyde | OHC(CH₂)₃CHO | Reacts with amine groups on polymers like gelatin or chitosan (B1678972) to form Schiff bases, which can be unstable over time, particularly in aqueous environments. | Tissue fixation, hydrogel crosslinking for drug delivery. |
| Genipin (B1671432) | C₁₁H₁₄O₅ | A natural crosslinker that reacts with primary amine groups. Generally considered to be more biocompatible and to form more stable crosslinks than glutaraldehyde. | Crosslinking of gelatin, chitosan, and collagen for biomedical applications. |
| Ethylene Glycol Dimethacrylate (EGDMA) | CH₂=C(CH₃)CO₂(CH₂)₂O₂CC(CH₃)=CH₂ | Forms hydrolytically stable carbon-carbon bonds in the polymer backbone. The ester linkages, however, can be susceptible to hydrolysis, leading to degradation. | Dental resins, bone cements, and hydrogels. |
| Poly(ethylene glycol) Diacrylate (PEGDA) | CH₂=CHCO(OCH₂CH₂)nOOCCH=CH₂ | The ether backbone of PEG enhances hydrophilicity and biocompatibility. The acrylate (B77674) groups form stable carbon-carbon bonds, but the ester linkages are prone to hydrolysis, with the degradation rate influenced by the PEG molecular weight. | Tissue engineering scaffolds, drug delivery vehicles. |
Quantitative Stability Data
Direct quantitative comparisons of the long-term stability of NHMA-crosslinked materials against a wide array of alternatives under identical conditions are limited in publicly available literature. The following tables summarize representative data from various studies to illustrate general trends. It is crucial to note that experimental conditions such as pH, temperature, and the specific polymer system significantly impact stability.
Table 1: Comparative Hydrolytic Stability of Crosslinked Hydrogels
| Crosslinker | Polymer System | Conditions | Observation | Reference |
| N,N'-Methylenebisacrylamide (BIS) | Diallyldimethylammonium hydroxide | 1 M KOH, 60°C, 28 days | Showed signs of decomposition after several days and ultimately turned liquid, indicating poor hydrolytic stability in highly alkaline conditions. | [2] |
| Tetraallylammonium bromide | Diallyldimethylammonium hydroxide | 1 M KOH, 60°C, 28 days | Remained unaffected, with storage modulus and degree of swelling unchanged, demonstrating superior stability in alkaline environments. | [2] |
| Methacrylate (B99206) Esters | Chondroitin Sulfate | pH 7.4, 37°C | Hydrogels degraded within 2-25 days in a crosslinking density-dependent manner due to hydrolysis of the ester bonds. | [3] |
| Methacrylate Esters | Hyaluronic Acid | pH 7.4, 37°C | Hydrogels were stable for over 50 days, highlighting the influence of the polymer backbone on ester hydrolysis rates. | [3] |
Table 2: Comparative Thermal Stability of Crosslinked Polymers
| Crosslinker | Polymer System | Method | Key Finding | Reference |
| Glutaraldehyde (GA) | Bovine Annulus Fibrosis (Collagen) | DSC | Induced the largest increase in thermal denaturation temperature (~17°C shift), indicating significant thermal stabilization. | [4] |
| Genipin (GP) | Bovine Annulus Fibrosis (Collagen) | DSC | Showed a moderate increase in thermal stability, with a denaturation temperature peak at ~76.5°C compared to the native ~68°C. | [4] |
| Various Dimethacrylates | Styrene | TGA | Crosslinked copolymers showed enhanced thermal stability and char formation compared to virgin polystyrene. | |
| Divinylbenzene | Methyl Methacrylate | TGA | Showed pronounced enhancement in thermal stability and char formation. |
Experimental Protocols
Accurate assessment of long-term stability requires standardized and well-documented experimental protocols. Below are methodologies for key stability-indicating tests.
Hydrolytic Stability Assessment
Objective: To evaluate the degradation of the crosslinked material in an aqueous environment over time, often under accelerated conditions (e.g., elevated temperature or extreme pH).
Protocol:
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked hydrogel of uniform dimensions.
-
Initial Characterization:
-
Measure the initial dry weight of a subset of samples after lyophilization.
-
Determine the initial equilibrium swelling ratio (ESR) by immersing samples in the test solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37°C until a constant weight is achieved.
-
Measure the initial mechanical properties (e.g., compressive modulus) of swollen samples.
-
-
Degradation Study:
-
Immerse the remaining samples in the test solution at a controlled temperature (e.g., 37°C for physiological conditions or a higher temperature for accelerated testing).
-
At predetermined time points, remove a subset of samples.
-
-
Time-Point Characterization:
-
Measure the wet weight to determine the swelling ratio.
-
Lyophilize the samples and measure the dry weight to quantify mass loss.
-
Measure the mechanical properties of the swollen samples.
-
-
Data Analysis: Plot the change in swelling ratio, mass loss, and mechanical properties as a function of time.
Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of the crosslinked material using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Protocol:
-
Sample Preparation: Lyophilize the crosslinked material to a constant weight.
-
Thermogravimetric Analysis (TGA):
-
Place a small, known mass of the dried sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the initial decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, known mass of the dried sample into a DSC pan.
-
Heat the sample at a controlled rate.
-
Record the heat flow to identify thermal events such as the glass transition temperature (Tg) and melting or degradation endotherms/exotherms.[4]
-
Biocompatibility and In Vivo Stability
Objective: To assess the material's interaction with biological systems and its degradation profile in a living organism.
Protocol:
-
In Vitro Cytotoxicity:
-
Perform assays (e.g., MTT, Live/Dead) using relevant cell lines cultured on the material or exposed to its extracts to evaluate cell viability and proliferation.[5]
-
-
In Vivo Implantation:
-
Surgically implant sterile samples of the material into a suitable animal model (e.g., subcutaneous implantation in rats).[6]
-
-
Histological Analysis:
-
At various time points post-implantation, explant the material and surrounding tissue.
-
Perform histological staining (e.g., H&E) to assess the inflammatory response, tissue integration, and material degradation.[6]
-
-
Material Characterization of Explants:
-
Analyze the explanted material for changes in size, shape, and mechanical properties to determine the in vivo degradation rate.
-
Visualizing Degradation and Experimental Workflows
Signaling Pathways and Logical Relationships
The degradation of crosslinked hydrogels can be conceptualized as a multi-step process.
Caption: Hydrolytic degradation of a crosslinked hydrogel.
Experimental Workflow for Stability Testing
A systematic workflow is essential for a comprehensive stability assessment.
Caption: Workflow for long-term stability assessment.
Conclusion
The long-term stability of this compound crosslinked materials is a multifaceted property dependent on the specific polymer chemistry and the environmental conditions of the application. While NHMA offers versatile crosslinking capabilities, its stability, particularly hydrolytic stability, must be carefully evaluated against alternatives. For applications requiring high stability in alkaline environments, non-amide-based crosslinkers like tetraallylammonium bromide may be superior.[2] In applications where thermal stability is paramount, crosslinkers that introduce aromaticity, such as divinylbenzene, can offer significant advantages. For biomedical applications, naturally derived and highly biocompatible crosslinkers like genipin are gaining prominence.
Ultimately, the selection of an appropriate crosslinking agent requires a thorough understanding of the intended application's demands and a rigorous, comparative evaluation of the long-term stability of the resulting materials using the experimental protocols outlined in this guide. Further research focusing on direct, side-by-side comparisons of NHMA with a broader range of crosslinkers under standardized conditions is warranted to provide a more definitive ranking of their long-term stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Analysis Reveals Differential Effects of Various Crosslinkers on Bovine Annulus Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of gelatin methacrylate (GelMa) hydrogels for versatile intracavitary applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Long-term in vivo degradation and biocompatibility of degradable pHEMA hydrogels containing graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(Hydroxymethyl)acrylamide: A Guide for Laboratory Professionals
Date of Issue: December 21, 2025
This document provides essential safety and logistical information for the proper handling and disposal of N-(Hydroxymethyl)acrylamide (NHMA). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is a hazardous chemical, and all handling and disposal must be conducted in accordance with institutional policies and local, state, and federal regulations.[1][2]
This compound is classified as a probable human carcinogen (Group B2), a mutagen, and a reproductive toxicant.[3][4][5][6] It is known to cause damage to the nervous system through prolonged or repeated exposure and may cause an allergic skin reaction.[3][7] Due to its high water solubility, it is mobile in aqueous environments and is considered highly hazardous to water.[3] Therefore, it must not be disposed of down the drain or in regular solid waste.[2][8]
Immediate Safety Protocols: Spills and Exposure
Immediate and correct response to spills or exposure is critical to mitigate risks.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present and easy to do.[11] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air and rest. Seek medical attention if symptoms such as coughing or sore throat occur.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Immediately call a poison center or doctor for medical advice.
Spill Response Procedure
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Before addressing the spill, wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a fully buttoned lab coat, and chemical safety goggles.[12] For solid powder, an N95 dust mask is also required.
-
Contain and Clean:
-
For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent. Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][13]
-
For Solid Spills: Gently dampen the solid spill material with water to prevent dust from becoming airborne.[11][14] Transfer the dampened material to a suitable, labeled hazardous waste container.[11]
-
-
Decontaminate:
-
Use absorbent paper dampened with water to pick up any remaining material.[11]
-
Decontaminate the spill area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite (B1197395) solution. Let the decontamination solution stand for 30 minutes, then wash the area thoroughly with soap and water.[14][15]
-
All materials used for cleanup (gloves, absorbent pads, wipes) are considered hazardous waste and must be placed in the hazardous waste container.[15]
-
-
Final Steps: Seal the hazardous waste container. Label it clearly with the contents and associated hazards. Wash hands and any exposed skin thoroughly.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Unpolymerized acrylamide (B121943) in any form (solid, liquid solution) is considered hazardous.[12]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable) when handling waste containers.[2]
-
Waste Segregation and Collection:
-
Collect all waste this compound, including unused or expired chemicals, reaction residues, and contaminated materials (e.g., pipette tips, wipes, gloves, bench covers), in a designated, leak-proof hazardous waste container.[1][14]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
For laboratories using NHMA to cast gels, note that while polymerized acrylamide is considered non-toxic, it may contain residual, unpolymerized monomer. Therefore, used gels should also be collected as hazardous waste.[12][14]
-
-
Container Labeling:
-
The hazardous waste container must be clearly and securely labeled.[1] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Toxic ," "Carcinogen ," "Mutagen ," "Skin Sensitizer ")[1]
-
The name of the principal investigator and laboratory contact information.
-
-
-
Waste Storage:
-
Keep the hazardous waste container tightly sealed except when adding waste.[1]
-
Store the container in a designated, well-ventilated, and secure secondary containment bin in an area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[1][2][8]
-
The storage area should not have a drain or sewer access.[8]
-
-
Final Disposal:
Hazard and Exposure Data
The following table summarizes key quantitative data related to the hazards and safe handling of this compound.
| Parameter | Value | Reference |
| Regulatory & Safety Thresholds | ||
| OSHA Permissible Exposure Limit (PEL) - 8-hr TWA | 0.3 mg/m³ (for acrylamide) | [7] |
| EPA Reference Dose (RfD) - Oral | 0.0002 mg/kg/day (for acrylamide) | [5] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [3] |
| Aquatic Toxicity Data | ||
| Toxicity to Fish (LC50, 96h) | 6.7 mg/L | [4] |
| Toxicity to Daphnia (EC50, 48h) | 5.8 mg/L | [4] |
| Toxicity to Algae (ErC50, 72h) | 4.89 mg/L | [4] |
| Decontamination Solutions | ||
| Potassium Persulfate Solution | 1.6% (w/v) in water | [14][15] |
| Sodium Metabisulfite Solution | 1.6% (w/v) in water | [14][15] |
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. epa.gov [epa.gov]
- 6. team-mastery.eu [team-mastery.eu]
- 7. Acrylamide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. ICSC 1637 - N-METHYLOLACRYLAMIDE [inchem.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. This compound(924-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. uwyo.edu [uwyo.edu]
- 13. unilongmaterial.com [unilongmaterial.com]
- 14. ehs.unl.edu [ehs.unl.edu]
- 15. uh.edu [uh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Hydroxymethyl)acrylamide
N-(Hydroxymethyl)acrylamide (NMA) is a valuable monomer in the synthesis of polymers and hydrogels for various applications in drug development and materials science. However, its significant health hazards necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans for this compound.
Hazard Summary
This compound is classified as a hazardous substance with multiple health risks. It is toxic if swallowed and may cause an allergic skin reaction.[1][2] Furthermore, it is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[1][2][3][4] Prolonged or repeated exposure can cause damage to organs, particularly the nervous system.[1][5][6]
Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling this compound. The following table summarizes the mandatory PPE to minimize exposure.
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against direct contact with the liquid, which can cause serious eye irritation or damage. Goggles must meet ANSI Z87.1 standards for impact and splash protection.[7] |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves are recommended for incidental contact. For extended contact, butyl rubber gloves are preferred. Always double-glove. - Lab Coat: A chemically resistant lab coat or apron is required. - Disposable Clothing: For extensive handling, Tyvek-type disposable clothing or sleeves taped to gloves should be worn.[8] | Prevents skin contact, which can cause irritation and potential allergic reactions. Acrylamides can be absorbed through the skin.[7] Change gloves immediately if they become contaminated. |
| Respiratory Protection | A NIOSH-approved half-face respirator with organic vapor/acid gas/HEPA filter cartridges is necessary when working outside of a certified chemical fume hood or when aerosols may be generated.[8] For unknown atmospheres, a Self-Contained Breathing Apparatus (SCBA) should be used.[8] | Minimizes the inhalation of hazardous vapors or particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.
Preparation
-
Designated Area: All work with NMA must be conducted in a designated area within a certified chemical fume hood.[7][8][9]
-
Emergency Equipment: Ensure a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[7]
-
Gather Materials: Before starting, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.[7] Use bench pads to cover work surfaces for easy cleanup.[9]
Weighing and Transferring
-
Solid NMA: If handling the solid form, conduct all weighing and transferring within the chemical fume hood to prevent inhalation of airborne particles.[9] Use a disposable weighing boat or paper.[7]
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[7]
Handling Practices
-
Avoid Heating: Do not heat this compound unless it is part of a controlled polymerization reaction, as it may polymerize explosively.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Container Management: Keep containers of NMA tightly sealed when not in use.[8][9]
Storage
-
Conditions: Store this compound in a cool, dry, dark location in a tightly sealed container.[8] The recommended storage temperature is 2-8°C.[7]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, acids, bases, and metals.[7][9]
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[7] this compound waste is considered hazardous and must be disposed of accordingly.[10][11]
Waste Segregation and Collection
-
Unused or Excess NMA: Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste. Do not mix with other waste streams.[7][10]
-
Contaminated Labware: Place all solid contaminated waste (e.g., pipette tips, weighing boats, bench pads) in a designated, sealed hazardous waste container.[7][12]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE as hazardous waste in a designated, sealed container.[7]
-
Aqueous Waste: Collect aqueous waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.[7]
Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen," "Skin Sensitizer").[10][11]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed except when adding waste.[10]
Disposal and Decontamination
-
Disposal Request: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10]
-
Spill Cleanup: In case of a spill, dampen the solid material with water before transferring it to a suitable container.[8] Use an inert absorbent material for liquid spills.[10] Decontaminate the area with a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite (B1197395) solution, let it stand for 30 minutes, and then wash the area with soap and water.[11][12] All cleanup materials must be disposed of as hazardous waste.[11]
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | IMMEDIATELY leave the contaminated area and breathe fresh air. Seek immediate medical attention even if no symptoms develop.[8] |
| Skin Contact | IMMEDIATELY flood the affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water. Seek immediate medical attention.[8] |
| Eye Contact | First, check for and remove any contact lenses. Flush the victim's eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a poison control center or hospital. Do not put any ointments, oils, or medication in the eyes without specific instructions from a physician. IMMEDIATELY transport the victim to a hospital.[8] |
| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth.[1][2] IMMEDIATELY transport the victim to a hospital.[8] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 924-42-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound | 924-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. N-(ヒドロキシメチル)アクリルアミド 溶液 48 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 6. unilongmaterial.com [unilongmaterial.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(924-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. uh.edu [uh.edu]
- 12. ehs.unl.edu [ehs.unl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
